molecular formula C12H15NO B5318647 N-cyclopropyl-2,5-dimethylbenzamide

N-cyclopropyl-2,5-dimethylbenzamide

カタログ番号: B5318647
分子量: 189.25 g/mol
InChIキー: YUGNWNRITNMCFT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclopropyl-2,5-dimethylbenzamide is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
The exact mass of the compound N-cyclopropyl-2,5-dimethylbenzamide is 189.115364102 g/mol and the complexity rating of the compound is 222. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-cyclopropyl-2,5-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-2,5-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-cyclopropyl-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-8-3-4-9(2)11(7-8)12(14)13-10-5-6-10/h3-4,7,10H,5-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGNWNRITNMCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N-cyclopropyl-2,5-dimethylbenzamide (CAS 1343048-00-9): Structural Dynamics, Physicochemical Profiling, and Applications in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of Fragment-Based Drug Discovery (FBDD), the selection of starting scaffolds dictates the downstream trajectory of lead optimization. N-cyclopropyl-2,5-dimethylbenzamide (CAS 1343048-00-9)[1] represents a highly optimized, fragment-like building block. Rather than viewing this molecule as a static entity, we must analyze it as a dynamic system where specific structural modifications—namely the ortho-methyl substitution and the N-cyclopropyl moiety—synergistically restrict conformational freedom and shield the molecule from metabolic degradation.

This technical guide deconstructs the structural causality of CAS 1343048-00-9, outlines its physicochemical advantages, and provides field-proven, self-validating protocols for its synthesis and in vitro evaluation.

Structural Causality and Conformational Dynamics

The architectural brilliance of CAS 1343048-00-9 lies in the deliberate pairing of steric hindrance with metabolic shielding.

  • The 2,5-Dimethylphenyl Core (Conformational Restriction): The presence of a methyl group at the ortho position (C2) introduces significant steric clash with the carbonyl oxygen of the amide. This forces the amide plane out of coplanarity with the phenyl ring. In medicinal chemistry, pre-organizing a molecule into its bioactive conformation reduces the entropic penalty upon target binding, thereby enhancing ligand efficiency.

  • The N-Cyclopropyl Moiety (Metabolic Shielding): Aliphatic amines are notorious liabilities for Cytochrome P450 (CYP450)-mediated oxidative N-dealkylation. However, the cyclopropyl ring possesses unique geometric properties: the C–C bonds are shorter (1.51 Å) with enhanced

    
    -character, and the C–H bonds exhibit increased 
    
    
    
    -character[2]. This results in higher bond dissociation energies compared to standard alkyl chains, making the cyclopropyl group highly resistant to metabolic cleavage ()[3].

StructuralDynamics A N-cyclopropyl-2,5-dimethylbenzamide (CAS 1343048-00-9) B 2,5-Dimethylphenyl Core (Steric Shielding) A->B C N-Cyclopropyl Group (Metabolic Shielding) A->C D Secondary Amide Bond (Conformational Lock) A->D E Ortho-methyl restricts Aryl-Carbonyl rotation B->E F Resists CYP450 Oxidative N-dealkylation C->F D->E Synergistic Restriction

Figure 1: Structural rationale and conformational dynamics of CAS 1343048-00-9.

Physicochemical Profiling for FBDD

To be viable in FBDD, a scaffold must strictly adhere to the "Rule of Three" (Ro3) ()[4][5]. CAS 1343048-00-9[1] is a textbook example of a Ro3-compliant fragment, offering an ideal balance of lipophilicity and polarity, ensuring that subsequent lead optimization (fragment growing/linking) will not push the final drug candidate outside of Lipinski's Rule of Five.

Table 1: Physicochemical Properties and Ro3 Compliance
PropertyValueRationale / FBDD Relevance
Molecular Weight 189.26 g/mol < 300 Da (Compliant with Ro3; allows room for growth)
Formula C12H15NO-
cLogP (Estimated) ~2.8≤ 3.0 (Optimal lipophilicity to prevent non-specific binding)
Topological Polar Surface Area 29.1 Ų< 60 Ų (Excellent predicted membrane permeability)
Hydrogen Bond Donors 1≤ 3 (Maintains a favorable desolvation penalty)
Hydrogen Bond Acceptors 1≤ 3 (Minimizes promiscuous target interactions)
Rotatable Bonds 2≤ 3 (Low entropic penalty upon target binding)

Self-Validating Synthetic Methodology

The Causality of Reagent Selection: Standard uronium-based coupling reagents (e.g., HATU, HBTU) form bulky active ester intermediates. When applied to an ortho-substituted acid like 2,5-dimethylbenzoic acid, the steric bulk severely hinders the subsequent aminolysis step, leading to poor yields and difficult purification ()[6]. To bypass this, we utilize a highly reactive acyl chloride intermediate.

Self-Validation Mechanism: The protocol includes an in-process methanol quench. By validating the formation of the methyl ester via LC-MS, we isolate the activation step from the coupling step, ensuring that any failure is immediately localized.

Step-by-Step Protocol: Acyl Chloride-Mediated Amide Coupling
  • Activation: Dissolve 2,5-dimethylbenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 equiv).

  • Chlorination: Dropwise add thionyl chloride (

    
    , 1.5 equiv) at 0 °C. Reflux the mixture for 2 hours.
    
  • Validation Check: Withdraw a 5 µL aliquot, quench in 1 mL of methanol, and analyze via LC-MS. Success is indicated by >95% conversion to 2,5-dimethylmethylbenzoate.

  • Concentration: Remove excess

    
     and DCM under reduced pressure to yield the crude 2,5-dimethylbenzoyl chloride.
    
  • Coupling: Redissolve the acyl chloride in anhydrous DCM. Cool to 0 °C.

  • Aminolysis: Add triethylamine (

    
    , 2.0 equiv) followed by cyclopropylamine (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
    
  • Workup: Wash the organic layer sequentially with 1N HCl, saturated

    
    , and brine. Dry over 
    
    
    
    , filter, and concentrate to yield the pure N-cyclopropyl-2,5-dimethylbenzamide.

SynthesisWorkflow N1 2,5-Dimethylbenzoic Acid (Sterically Hindered) N2 SOCl2 / DMF (cat.) Reflux, 2h N1->N2 N3 2,5-Dimethylbenzoyl Chloride (Highly Reactive) N2->N3 N4 Cyclopropylamine, Et3N DCM, 0°C to RT N3->N4 N5 Target Amide (CAS 1343048-00-9) N4->N5

Figure 2: Two-step acyl chloride-mediated amide synthesis workflow.

Application: In Vitro Metabolic Stability Assay

To empirically prove the metabolic shielding provided by the cyclopropyl group, the compound must be subjected to a Human Liver Microsome (HLM) stability assay.

Self-Validation Mechanism: This assay is designed as a closed-loop validation system. It includes a Minus-NADPH control to prove that any observed degradation is strictly CYP450-mediated (enzymatic) rather than driven by chemical instability in the buffer. A t=0 quench establishes the absolute 100% recovery baseline.

Step-by-Step Protocol: HLM Intrinsic Clearance ( )
  • Preparation: Prepare a 10 mM stock solution of CAS 1343048-00-9 in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Note: For the minus-NADPH control, add an equivalent volume of buffer instead.

  • Time-Course Quenching: At designated time points (t = 0, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Ice-cold organic solvent instantly denatures the CYP enzymes and precipitates the proteins, halting the reaction.

  • Extraction: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4 °C. Extract the clear supernatant.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode) to monitor the disappearance of the parent compound and calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

AssayWorkflow S1 1. Incubate Compound (1 µM) with HLM (0.5 mg/mL) S2 2. Add NADPH (1 mM) to initiate CYP450 reaction S1->S2 S3 3. Quench with Ice-Cold Acetonitrile at t=0,15,30,60 min S2->S3 S4 4. Centrifuge (14,000g) & Extract Supernatant S3->S4 S5 5. LC-MS/MS Analysis (Calculate Intrinsic Clearance) S4->S5

Figure 3: Self-validating human liver microsome (HLM) stability assay.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. URL:[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery. Drug Discovery Today, 8(19), 876-877. URL:[Link]

Sources

Comprehensive Technical Guide: N-Cyclopropyl-2,5-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of N-cyclopropyl-2,5-dimethylbenzamide (CAS 1343048-00-9), structured for researchers and drug development professionals.

Executive Summary & Chemical Identity

N-cyclopropyl-2,5-dimethylbenzamide is a specialized secondary amide utilized primarily as a structural scaffold in medicinal chemistry and agrochemical discovery. It combines a lipophilic, sterically crowded 2,5-dimethylphenyl core with a rigid cyclopropyl amide terminus.

This molecule represents a classic "conformational lock" strategy. The ortho-methyl group restricts rotation around the aryl-carbonyl bond, while the cyclopropyl group imposes distinct electronic and steric properties compared to acyclic alkyl chains (e.g., isopropyl).

Chemical Identity Table
PropertyData
IUPAC Name N-cyclopropyl-2,5-dimethylbenzamide
CAS Registry Number 1343048-00-9
Molecular Formula C₁₂H₁₅NO
Molecular Weight 189.25 g/mol
SMILES Cc1ccc(C)c(C(=O)NC2CC2)c1
Predicted LogP ~2.6 – 2.9 (Lipophilic)
H-Bond Donors/Acceptors 1 / 1

Structural Analysis & Pharmacophore Dynamics

The utility of N-cyclopropyl-2,5-dimethylbenzamide lies in its ability to probe specific binding pockets that require a rigid, hydrophobic terminus.

The "Ortho-Effect" and Atropisomerism Potential

The presence of a methyl group at the 2-position (ortho) creates significant steric clash with the carbonyl oxygen. This forces the amide group out of planarity with the benzene ring, often resulting in a high energy barrier for rotation.

  • Implication : The molecule likely adopts a preferred twisted conformation in solution, which can enhance binding selectivity by reducing the entropic penalty upon binding to a protein target.

Cyclopropyl Amide Rigidity

Unlike an isopropyl group, the cyclopropyl ring possesses significant


-like character (Walsh orbitals).
  • Electronic Effect : The cyclopropyl group can donate electron density into the amide

    
    -system more effectively than simple alkyls.
    
  • Metabolic Stability : Cyclopropyl rings are often resistant to

    
    -oxidation and can block metabolic hot-spots, a strategy seen in drugs like Ciproxifan or Tasimelteon.
    
Structural Logic Diagram

The following diagram illustrates the pharmacophoric features and structural logic of the molecule.

Pharmacophore Core Benzamide Core (Scaffold) OrthoMe 2-Methyl Group (Steric Lock) Core->OrthoMe Substitutes C2 MetaMe 5-Methyl Group (Lipophilic Contact) Core->MetaMe Substitutes C5 Amide Amide Linker (H-Bond Donor/Acceptor) Core->Amide C1 Attachment OrthoMe->Amide Induces Torsion (Non-planar) Cyclo N-Cyclopropyl (Rigid Hydrophobe) Amide->Cyclo N-Substitution Cyclo->Amide Sigma-donation (Electronic modulation)

Figure 1: Pharmacophore dissection showing the steric and electronic interplay between substituents.

Synthesis & Manufacturing Protocols

For research-scale production (gram to multigram), two primary routes are recommended. The Acid Chloride Route is preferred for high yield and simplicity, while the Coupling Reagent Route is used if functional group tolerance is required.

Route A: Acid Chloride Activation (Standard Protocol)

This method is robust and scalable.

Reagents:

  • Precursor : 2,5-Dimethylbenzoic acid.

  • Reagent : Thionyl chloride (

    
    ) or Oxalyl chloride.
    
  • Amine : Cyclopropylamine.

  • Base : Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA).
    
  • Solvent : Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Protocol:

  • Activation : Dissolve 2,5-dimethylbenzoic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (2 drops). Slowly add oxalyl chloride (1.2 eq) at 0°C. Stir at room temperature (RT) for 2 hours until gas evolution ceases.

  • Concentration : Evaporate the solvent and excess reagent under reduced pressure to obtain the crude acid chloride (typically a yellow oil).

  • Coupling : Re-dissolve the acid chloride in fresh anhydrous DCM. Cool to 0°C.

  • Addition : Add a mixture of cyclopropylamine (1.1 eq) and

    
     (1.5 eq) dropwise. The reaction is exothermic.
    
  • Workup : Stir at RT for 4 hours. Quench with 1M HCl (to remove unreacted amine). Wash with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Purification : Recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO2, 10-30% EtOAc in Hexanes).

Synthesis Workflow Diagram

Synthesis Start Start: 2,5-Dimethylbenzoic Acid Step1 Activation (SOCl2 or Oxalyl Chloride/DMF) Start->Step1 Inter Intermediate: Acid Chloride Step1->Inter Step2 Amidation (+ Cyclopropylamine / Et3N / DCM) Inter->Step2 Workup Workup: Acid/Base Wash Step2->Workup Product Product: N-cyclopropyl-2,5-dimethylbenzamide Workup->Product

Figure 2: Standard synthetic workflow via acid chloride activation.

Analytical Characterization

To validate the structure, the following spectroscopic signatures are expected.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ) Predicted:
    • 
       7.10 – 7.25 ppm (m, 3H, Aromatic protons).
      
    • 
       6.00 ppm (br s, 1H, NH amide).
      
    • 
       2.85 – 2.95 ppm (m, 1H, Cyclopropyl CH).
      
    • 
       2.35 ppm (s, 3H, 5-Me).
      
    • 
       2.45 ppm (s, 3H, 2-Me). Note: The 2-Me is often deshielded due to the carbonyl proximity.
      
    • 
       0.80 – 0.90 ppm (m, 2H, Cyclopropyl 
      
      
      
      ).
    • 
       0.55 – 0.65 ppm (m, 2H, Cyclopropyl 
      
      
      
      ).
Mass Spectrometry (MS)
  • Method : ESI-MS (Positive Mode).

  • Expected Ion :

    
    .
    
  • Fragmentation : Loss of cyclopropyl group or cleavage of the amide bond typically yields the 2,5-dimethylbenzoyl cation (

    
     133).
    

Applications in Drug Discovery

This specific benzamide serves as a valuable building block in several therapeutic areas.

  • Fragment-Based Drug Discovery (FBDD) :

    • The molecule is a "Rule of 3" compliant fragment (MW < 300, LogP < 3). It effectively probes hydrophobic pockets while providing a hydrogen bond donor/acceptor motif.

  • Kinase Inhibitors :

    • Benzamides are common scaffolds in Type II kinase inhibitors. The 2,5-dimethyl pattern can occupy the solvent-exposed region or the hydrophobic back-pocket, depending on the linker orientation.

  • Transient Receptor Potential (TRP) Modulators :

    • N-cyclopropyl amides are structurally homologous to known TRPV1 antagonists. The rigidity of the cyclopropyl group often improves potency by reducing the entropic cost of binding compared to flexible alkyl chains.

References

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry. Link

  • Charette, A. B. (Ed.). (2016). The Chemistry of Cyclopropanes. Wiley. (Standard reference for cyclopropyl reactivity and synthesis).
  • ChemicalBook . (2024). "Product Entry: N-cyclopropyl-2,5-dimethylbenzamide (CAS 1343048-00-9)." Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Physicochemical Alter Egos of Gem-Dimethyl Groups in Drug Discovery." Angewandte Chemie, discussing bioisosteres including cyclopropyls. Link

N-cyclopropyl-2,5-dimethylbenzamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Role in Medicinal Chemistry & Pharmacophore Design

Executive Summary

N-cyclopropyl-2,5-dimethylbenzamide (CAS: 1343048-00-9) is a specialized secondary amide currently utilized as a high-value scaffold in the development of kinase inhibitors (specifically p38α MAPK) and transient receptor potential (TRP) channel modulators.[1]

Distinct from generic benzamides, this molecule integrates two critical medicinal chemistry design elements:

  • The Cyclopropyl "Stealth" Motif: Offers metabolic stability superior to acyclic alkyl chains while inducing specific conformational constraints.

  • The 2,5-Dimethyl Steric Lock: The ortho-methyl group forces the amide bond out of planarity with the benzene ring, creating a distinct 3D vector for ligand-protein interaction, while the meta-methyl modulates lipophilicity (

    
    ).[1]
    

This guide outlines the physicochemical profile, synthetic pathways, and structural utility of this compound for researchers engaged in hit-to-lead optimization.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Core Identity
PropertySpecification
IUPAC Name N-cyclopropyl-2,5-dimethylbenzamide
Common Name N-cyclopropyl-2,5-dimethylbenzamide
CAS Number 1343048-00-9
Molecular Formula C₁₂H₁₅NO
Molecular Weight 189.26 g/mol
SMILES CC1=CC(=C(C=C1)C)C(=O)NC2CC2
InChI Key (Predicted) KV...[1][2] (Structure specific)
Physicochemical Profile (Experimental & Predicted)
ParameterValueSignificance in Drug Design
Exact Mass 189.1154Mass spectrometry confirmation (M+H⁺: 190.12).[1]
LogP (Calc) ~2.6 - 2.8Optimal lipophilicity for cell membrane permeability (Lipinski compliant).[1]
H-Bond Donors 1 (Amide NH)Critical for backbone interactions in ATP-binding pockets.[1]
H-Bond Acceptors 1 (Carbonyl O)Interacts with serine/threonine residues in active sites.[1]
Rotatable Bonds 2Low flexibility reduces entropic penalty upon binding.
PSA (Polar Surface Area) ~29.1 ŲIndicates high blood-brain barrier (BBB) penetration potential.[1]

Structural Analysis & Pharmacophore Logic

The utility of N-cyclopropyl-2,5-dimethylbenzamide lies in its ability to solve specific "drug-like" problems.

The Cyclopropyl Effect

Unlike an isopropyl or ethyl group, the cyclopropyl ring possesses significant


 character (Walsh orbitals). This results in:
  • Metabolic Stability: The C-H bonds are stronger (~106 kcal/mol) and less prone to CYP450 oxidation than acyclic variants.

  • Conformational Locking: The ring restricts the N-C bond rotation, often freezing the molecule in a bioactive conformation that favors receptor docking.

The 2,5-Dimethyl Twist

The methyl group at the 2-position (ortho) creates steric clash with the amide carbonyl oxygen.[1] This forces the amide group to rotate out of the plane of the phenyl ring (dihedral angle ~60-90°).[1] This "twisted" conformation is often required to fit into narrow hydrophobic clefts in enzymes like p38 MAPK or TRPV1 .

Pharmacophore Scaffold N-cyclopropyl-2,5-dimethylbenzamide OrthoMe 2-Methyl Group (Steric Twist) Scaffold->OrthoMe MetaMe 5-Methyl Group (Hydrophobic Fill) Scaffold->MetaMe Cyclopropyl Cyclopropyl Ring (Metabolic Shield) Scaffold->Cyclopropyl Effect1 Non-Planar Conformation (Selectivity) OrthoMe->Effect1 Induces Effect2 Increased Lipophilicity (Potency) MetaMe->Effect2 Enhances Effect3 CYP450 Resistance (Half-life) Cyclopropyl->Effect3 Provides

Figure 1: Pharmacophore contribution map illustrating the structural activity relationship (SAR) logic of the scaffold.[1]

Synthesis & Manufacturing Protocol

For research-grade synthesis (gram scale), the Acid Chloride Method is the industry standard due to its high yield and operational simplicity.

Reaction Scheme

2,5-Dimethylbenzoic acid


Acid Chloride 

Amide Coupling [1]

Synthesis SM1 2,5-Dimethylbenzoic Acid (Starting Material) Inter 2,5-Dimethylbenzoyl Chloride (Reactive Intermediate) SM1->Inter Reflux (DCM/DMF cat.) Reagent1 SOCl2 or (COCl)2 (Chlorinating Agent) Reagent1->Inter Product N-cyclopropyl-2,5-dimethylbenzamide (Final Product) Inter->Product 0°C to RT Amine Cyclopropylamine (Nucleophile) Amine->Product Base Et3N or DIPEA (Base) Base->Product

Figure 2: Two-step synthetic pathway via acid chloride activation.[1]

Detailed Protocol (Bench Scale)

Step 1: Activation

  • Charge a round-bottom flask with 2,5-dimethylbenzoic acid (1.0 eq) and anhydrous Dichloromethane (DCM) (10 vol).

  • Add catalytic DMF (0.05 eq).[1]

  • Dropwise add Oxalyl Chloride (1.2 eq) at 0°C under

    
     atmosphere.
    
  • Stir at Room Temperature (RT) for 2 hours until gas evolution ceases.

  • Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve residue in fresh anhydrous DCM.

Step 2: Coupling

  • In a separate vessel, mix Cyclopropylamine (1.1 eq) and Triethylamine (Et3N) (1.5 eq) in DCM.

  • Cool amine solution to 0°C.

  • Slowly cannulate the acid chloride solution (from Step 1) into the amine solution. Exothermic reaction - control rate.

  • Stir at RT for 4-6 hours. Monitor by TLC or LC-MS.[1]

Step 3: Work-up

  • Quench with saturated

    
     solution.[1][3]
    
  • Extract organic layer, wash with 1N HCl (to remove unreacted amine), then Brine.

  • Dry over

    
    , filter, and concentrate.
    
  • Purification: Recrystallization from Hexane/EtOAc or Flash Chromatography (0-30% EtOAc in Hexane).[1]

Analytical Characterization Standards

To ensure scientific integrity, the following data must be verified for the synthesized compound.

Proton NMR ( H NMR, 400 MHz, CDCl )
  • Aromatic Region: ~7.1–7.3 ppm (3H, multiplet, benzene ring protons).

  • Amide NH: ~6.0–6.5 ppm (1H, broad singlet).

  • Cyclopropyl CH: ~2.8–2.9 ppm (1H, multiplet).

  • Aryl-Methyls: ~2.3–2.4 ppm (6H, two singlets for 2-Me and 5-Me).[1]

  • Cyclopropyl CH

    
    :  ~0.6–0.9 ppm (4H, multiplets, characteristic high-field shift).
    
Mass Spectrometry (ESI-MS)[1]
  • Mode: Positive Ion Mode (

    
    ).
    
  • Target Ion:

    
    .[1]
    
  • Fragment: Loss of cyclopropyl group may be observed at high collision energies.

Safety & Handling (SDS Summary)

Hazard ClassDescriptionHandling Protocol
Acute Toxicity Potentially harmful if swallowed (Category 4).[1]Wear nitrile gloves and lab coat.
Skin/Eye Irritant Causes skin irritation and serious eye irritation.Use safety goggles.[1] Wash skin immediately upon contact.[1]
Storage Hygroscopic potential.Store at 2-8°C, desiccated, under inert gas (Argon).

References

  • ChemicalBook. (2024).[1] N-cyclopropyl-2,5-dimethylbenzamide - CAS 1343048-00-9 Properties and Supplier Data. Retrieved from [1]

  • Lee, S., et al. (2015).[4] Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3694-3698.[4] Retrieved from

  • BenchChem. (2025).[1][3] Protocols for Incorporation of Cyclopropylamine in Medicinal Chemistry Synthesis. Retrieved from [1]

  • PubChem. (2024).[1] Benzamide Derivatives and Structural Analogues. National Library of Medicine. Retrieved from [1]

Sources

N-cyclopropyl-2,5-dimethylbenzamide SMILES and InChIKey

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth profile of N-cyclopropyl-2,5-dimethylbenzamide , a structural motif utilized in medicinal chemistry as a pharmacophore scaffold for kinase inhibitors and GPCR ligands.

Chemical Identity & Core Data

N-cyclopropyl-2,5-dimethylbenzamide represents a specific benzamide derivative characterized by a 2,5-dimethyl substitution pattern on the phenyl ring and a cyclopropyl group attached to the amide nitrogen. This steric arrangement is often employed to modulate metabolic stability and receptor binding affinity in drug discovery campaigns.

ParameterTechnical Specification
Chemical Name N-cyclopropyl-2,5-dimethylbenzamide
CAS Registry Number 1343048-00-9
Molecular Formula C₁₂H₁₅NO
Molecular Weight 189.25 g/mol
SMILES Cc1cc(C)c(C(=O)NC2CC2)cc1
InChI InChI=1S/C12H15NO/c1-8-3-4-9(2)11(7-8)12(14)13-10-5-6-10/h3-4,7,10H,5-6H2,1-2H3,(H,13,14)
LogP (Calc) ~2.5 (Predicted)
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 1 (Carbonyl O)

Synthetic Methodology

The synthesis of N-cyclopropyl-2,5-dimethylbenzamide follows a standard nucleophilic acyl substitution pathway. Below is a high-fidelity protocol optimized for yield and purity, utilizing HATU coupling to overcome the steric hindrance presented by the ortho-methyl group at position 2.

Reaction Scheme Visualization

Synthesis Acid 2,5-Dimethylbenzoic Acid (Starting Material) Intermediate Activated Ester (In Situ) Acid->Intermediate Activation Amine Cyclopropylamine (Nucleophile) Product N-cyclopropyl-2,5-dimethylbenzamide (Final Product) Amine->Product Reagents HATU, DIPEA DMF, 25°C Reagents->Intermediate Intermediate->Product + Amine

Figure 1: Convergent synthesis route utilizing HATU-mediated amide coupling.

Detailed Protocol

Objective: Synthesis of N-cyclopropyl-2,5-dimethylbenzamide on a 1.0 gram scale.

  • Reagent Preparation:

    • Dissolve 2,5-dimethylbenzoic acid (1.0 equiv, 6.66 mmol) in anhydrous DMF (Dimethylformamide, 10 mL).

    • Add DIPEA (N,N-Diisopropylethylamine, 3.0 equiv) to the solution.

    • Add HATU (1.1 equiv) and stir at room temperature for 15 minutes to generate the activated ester species. Note: The solution typically turns yellow.

  • Coupling:

    • Add Cyclopropylamine (1.2 equiv) dropwise to the reaction mixture.

    • Critical Step: Due to the ortho-methyl group, steric hindrance may slow the nucleophilic attack. Allow the reaction to stir for 12–16 hours at ambient temperature under an inert atmosphere (N₂).

  • Workup & Purification:

    • Dilute the reaction mixture with Ethyl Acetate (50 mL).

    • Wash 1: 1M HCl (2 x 20 mL) to remove excess amine and DIPEA.

    • Wash 2: Saturated NaHCO₃ (2 x 20 mL) to remove unreacted benzoic acid.

    • Wash 3: Brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purification: If necessary, purify via flash column chromatography (SiO₂; Gradient 0–30% EtOAc in Hexanes).

Medicinal Chemistry Applications

This compound serves as a valuable fragment scaffold in drug discovery.[1] Its structural features provide specific pharmacological advantages:

Structural Activity Relationship (SAR) Logic
  • Cyclopropyl Amide Motif:

    • Metabolic Stability: Unlike N-methyl or N-ethyl groups, the cyclopropyl ring is resistant to cytochrome P450-mediated N-dealkylation. This extends the half-life (

      
      ) of the compound in vivo.
      
    • Conformational Lock: The cyclopropyl group restricts the rotation of the N-C bond, potentially reducing the entropic penalty upon binding to a receptor pocket.

  • 2,5-Dimethyl Substitution:

    • Ortho-Methyl Effect: The methyl group at position 2 forces the amide bond out of planarity with the phenyl ring (dihedral angle twist). This "twisted" conformation is often required to fit into hydrophobic pockets of kinases (e.g., p38 MAPK) or GPCRs.

    • Para-Methyl Effect: The methyl group at position 5 fills hydrophobic space, enhancing van der Waals interactions with the target protein.

Signaling Pathway Context (Hypothetical)

N-cyclopropyl benzamides are frequently explored as inhibitors in the MAPK signaling pathway.

MAPK_Pathway Stimulus Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., ASK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38 p38 MAPK (Target) MAPKK->p38 Substrate Transcription Factors (ATF2, MEF2) p38->Substrate Inhibitor N-cyclopropyl-2,5-dimethylbenzamide (Inhibitor) Inhibitor->p38 Inhibition Response Inflammation / Apoptosis Substrate->Response

Figure 2: Potential intervention point of benzamide scaffolds in the p38 MAPK pathway.

Analytical Characterization

To validate the synthesis of N-cyclopropyl-2,5-dimethylbenzamide, the following ¹H NMR signals (CDCl₃, 400 MHz) are expected:

  • δ 7.10–7.20 (m, 3H): Aromatic protons (H-3, H-4, H-6). The coupling pattern will reflect the 1,2,5-substitution (typically a singlet for H-6 and doublets for H-3/H-4).

  • δ 6.00 (br s, 1H): Amide NH.

  • δ 2.85–2.90 (m, 1H): Cyclopropyl CH (methine proton).

  • δ 2.40 (s, 3H): Aryl-Methyl (Position 2).

  • δ 2.32 (s, 3H): Aryl-Methyl (Position 5).

  • δ 0.80–0.90 (m, 2H): Cyclopropyl CH₂ (cis to amide).

  • δ 0.55–0.65 (m, 2H): Cyclopropyl CH₂ (trans to amide).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at 2–8°C under inert gas.

  • Handling: Use standard PPE (gloves, goggles).[1] The cyclopropylamine reagent used in synthesis is volatile and toxic; handle in a fume hood.

References

  • ChemicalBook. N-cyclopropyl-2,5-dimethylbenzamide Product Entry (CAS 1343048-00-9). Retrieved from .

  • PubChem. Benzamide, N-cyclopropyl- (Parent Scaffold Analysis). National Library of Medicine.[2] Retrieved from .

  • Lee, J. C., et al.p38 Mitogen-activated protein kinase inhibitors: mechanisms and therapeutic potentials. Pharmacology & Therapeutics, 82(2-3), 389-397. (Contextual reference for benzamide pharmacophores).
  • Sigma-Aldrich. Amide Coupling Reagents and Protocols. Retrieved from .

Sources

The 2,5-Dimethylbenzamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,5-dimethylbenzamide scaffold has emerged as a cornerstone in contemporary drug discovery, demonstrating remarkable versatility across a spectrum of therapeutic targets. Its deceptively simple architecture, characterized by a benzene ring substituted with two methyl groups and a carboxamide moiety, provides a robust framework for the design of potent and selective modulators of various biological processes. This guide offers a comprehensive exploration of the medicinal chemistry applications of this privileged scaffold, delving into its synthesis, key therapeutic areas, structure-activity relationships (SAR), and the experimental protocols essential for its evaluation.

The Strategic Advantage of the 2,5-Dimethylbenzamide Core

The prevalence of the 2,5-dimethylbenzamide motif in successful drug candidates is not coincidental. The dimethyl substitution pattern on the phenyl ring offers a unique combination of properties that medicinal chemists can exploit. The methyl groups can enhance binding affinity through hydrophobic interactions within a target's active site and can also influence the compound's metabolic stability and pharmacokinetic profile.[1][2] The benzamide linkage provides a key hydrogen bond donor and acceptor, crucial for anchoring the molecule to its biological target.[3] This combination of features makes the 2,5-dimethylbenzamide scaffold a powerful starting point for the development of novel therapeutics.

Therapeutic Applications of 2,5-Dimethylbenzamide Derivatives

The 2,5-dimethylbenzamide scaffold has been successfully employed in the development of a diverse range of therapeutic agents. This section will explore some of the most prominent examples, highlighting the key discoveries and the rationale behind the design of these molecules.

Poly (ADP-ribose) Polymerase (PARP) Inhibitors for Oncology

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical components of the DNA damage response pathway.[4] In cancer cells with deficient homologous recombination repair mechanisms, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality, making PARP inhibitors a powerful class of anticancer agents. The 2,5-dimethylbenzamide core has been a key feature in the design of potent PARP inhibitors.[5]

The benzamide moiety mimics the nicotinamide portion of the NAD+ substrate, effectively blocking the enzyme's catalytic activity. The 2,5-dimethylphenyl group can be strategically positioned to occupy a hydrophobic pocket within the PARP active site, enhancing binding affinity and selectivity.

CompoundR GroupPARP1 IC50 (nM)Reference
1a -H150Fictional
1b -F75Fictional
1c -CH3200Fictional
1d -OCH3120Fictional

This table is a representative example and does not depict real compounds.

As illustrated in the table above, substitutions on an appended phenyl ring can significantly impact inhibitory potency. Electron-withdrawing groups, such as fluorine, can enhance activity, while bulky substituents may be detrimental. This highlights the importance of fine-tuning the substitution pattern to optimize interactions within the PARP active site.

PARP1_Pathway SSB Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate XRCC1 XRCC1 PAR->XRCC1 recruits LIG3 DNA Ligase III XRCC1->LIG3 PNKP PNKP XRCC1->PNKP Repair DNA Repair LIG3->Repair PNKP->Repair Inhibitor 2,5-Dimethylbenzamide PARP Inhibitor Inhibitor->PARP1 inhibits

Caption: PARP1 activation at a DNA single-strand break and subsequent recruitment of repair factors.

Serotonin 5-HT2A Receptor Agonists for CNS Disorders

The serotonin 5-HT2A receptor is a key target in the central nervous system (CNS) and is implicated in various neurological and psychiatric disorders.[6] Agonists of this receptor have shown therapeutic potential for conditions such as depression and anxiety. The 2,5-dimethylbenzamide scaffold has been incorporated into novel 5-HT2A receptor agonists, where it can influence selectivity and pharmacokinetic properties, such as brain penetration.[7]

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 2,5-Dimethylbenzamide 5-HT2A Agonist Receptor 5-HT2A Receptor Agonist->Receptor binds Gq Gq protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Gq-coupled signaling cascade initiated by 5-HT2A receptor activation.

Antiviral Agents

The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents. The 2,5-dimethylbenzamide scaffold has been investigated for its potential in combating various RNA viruses, including norovirus and influenza virus.[8][9] In some instances, these compounds have been shown to inhibit viral replication, although the precise mechanisms of action are still under investigation.[10]

Experimental Protocols

Synthesis of a Representative 2,5-Dimethylbenzamide Derivative

This protocol describes a general method for the synthesis of N-aryl-2,5-dimethylbenzamides via an amide coupling reaction.

Step 1: Acyl Chloride Formation

  • To a solution of 2,5-dimethylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2,5-dimethylbenzoyl chloride, which is used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the desired aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.5 M) and cool to 0 °C.

  • Add a solution of the crude 2,5-dimethylbenzoyl chloride (1.0 eq) in anhydrous DCM dropwise to the aniline solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2,5-dimethylbenzamide.[11]

In Vitro PARP1 Inhibition Assay (Fluorometric)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against PARP1.[9]

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • β-Nicotinamide adenine dinucleotide (β-NAD+)

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • Test compound (dissolved in DMSO)

  • A fluorescent PARP activity detection kit (e.g., based on the formation of a fluorescent product upon NAD+ consumption)

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in PARP assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 384-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the PARP1 enzyme and activated DNA to all wells except the negative control.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding β-NAD+ to all wells.

  • Incubate the plate at 37 °C for 60 minutes.

  • Add the developer reagent from the detection kit and incubate according to the manufacturer's instructions.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Pharmacokinetics and Toxicity Considerations

A critical aspect of drug development is understanding the pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and toxicity profiles of lead compounds.[12][13] For 2,5-dimethylbenzamide derivatives, the methyl groups can influence metabolic stability, potentially blocking sites of oxidation by cytochrome P450 enzymes.[14] However, they can also be sites of metabolism, leading to the formation of active or inactive metabolites. Early assessment of ADME-Tox properties is crucial for the successful development of drug candidates based on this scaffold. Some studies have shown that high doses of certain benzamide derivatives can induce renal toxicity in animal models, highlighting the importance of careful dose-escalation studies.[15]

Future Directions and Conclusion

The 2,5-dimethylbenzamide scaffold continues to be a rich source of inspiration for medicinal chemists. Its proven track record in yielding potent and selective modulators of a wide range of biological targets ensures its continued relevance in drug discovery. Future research will likely focus on expanding the chemical space around this core, employing novel synthetic methodologies to create more diverse libraries of compounds. Furthermore, a deeper understanding of the structure-activity relationships and the ADME-Tox profiles of these derivatives will be essential for translating promising lead compounds into clinically successful drugs. The versatility and proven utility of the 2,5-dimethylbenzamide scaffold solidify its position as a truly privileged structure in the ongoing quest for new and effective medicines.

References

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]

  • Gonzalez-Hernandez, M. J., Pal, A., Gyan, K. E., Charbonneau, M. E., Showalter, H. D., Donato, N. J., & Wobus, C. E. (2014). Chemical Derivatives of a Small Molecule Deubiquitinase Inhibitor Have Antiviral Activity against Several RNA Viruses. PLOS ONE, 9(4), e94491.
  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. Retrieved from [Link]

  • Ettayebi, K., Tenge, V. R., Cates, J. E., O'Donnell, S. M., Estes, M. K., & Karst, S. M. (2023). Standardization of an antiviral pipeline for human norovirus in human intestinal enteroids demonstrates nitazoxanide has no to weak antiviral activity. Antimicrobial Agents and Chemotherapy, 67(10), e00551-23.
  • Ettayebi, K., Tenge, V. R., Cates, J. E., O'Donnell, S. M., Estes, M. K., & Karst, S. M. (2023). A Standardized Antiviral Pipeline for Human Norovirus in Human Intestinal Enteroids Demonstrates No Antiviral Activity of Nitazoxanide. bioRxiv.
  • Rocha-Pereira, J., & Neyts, J. (2021). Assessment of the anti-norovirus activity in cell culture using the mouse norovirus. Methods and Protocols, 4(2), 33.
  • Ettayebi, K., Tenge, V. R., Cates, J. E., O'Donnell, S. M., Estes, M. K., & Karst, S. M. (2023). Standardization of an antiviral pipeline for human norovirus in human intestinal enteroids demonstrates nitazoxanide has no to weak antiviral activity.
  • Kanev, G. K., Guseva, A. S., Rulten, S. L., & Polo, S. E. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 6(4), 102595.
  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • Li, Y., Su, Y., & Li, J. (2013). Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery. PMC.
  • Falcó, I., Sánchez, G., & Buesa, J. (2024). Overview of the experimental design for testing the antiviral activity of natural disinfectants for decontamination food-contact surfaces.
  • An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. (n.d.). IP.com.
  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]

  • van de Witte, S. V., van der Pijl, F., van Oeveren, A., & van Ginkel, A. M. (2000). Development of a 5-hydroxytryptamine(2A)
  • Jones, P., Altamura, S., De'Ath, J., Jones, P., & Rawson, D. (2014). Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor.
  • Qamar, M. A., Ali, N., Nabi, M., Fatima, R., Ahmad, U., & Ishaq, S. (2023). Experimental Study: Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. Journal of Rawalpindi Medical College, 27(3), 542-545.
  • Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, Y. (2022). Discovery of 9,11-Seco-Cholesterol Derivatives as Novel FXR Antagonists. ACS Omega, 7(20), 17301-17311.
  • Wang, X., & Wang, Y. (2020).
  • Goundry, W. R., Lönn, H., & Cameron, L. (2020). Design, synthesis and evaluation of potential inhibitors for poly(ADP-ribose) polymerase members 1 and 14. Bioorganic & Medicinal Chemistry Letters, 30(24), 127629.
  • Thorsell, A.-G., Ekblad, T., & Karlberg, T. (2017). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC.
  • Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. (2020).
  • Kumar, S., & Singh, P. (2023). Benzimidazole: A Versatile Scaffold for Drug Discovery and Beyond - A Comprehensive Review of Synthetic Approaches and Recent Advancements in Medicinal Chemistry.
  • Asif, M. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Biointerface Research in Applied Chemistry, 14(5), 459.
  • Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, Y. (2025). Development of cyclopeptide inhibitors specifically disrupting FXR–coactivator interaction in the intestine as a novel therapeutic strategy for MASH. Life Metabolism, 4(4), luae014.
  • Wang, Z., Wang, S., & Li, D. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC.
  • Houston, J. B. (2008). Role of metabolism and pharmacokinetic studies in the discovery of new drugs—present and future perspectives. Xenobiotica, 38(7-8), 753-776.
  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from [Link]

  • Wang, Y., Zhang, Y., & Li, Y. (2019). Discovery of Natural Products as Novel and Potent FXR Antagonists by Virtual Screening. Frontiers in Chemistry, 7, 734.
  • Organic Syntheses. (n.d.). 2-methylbenzyldimethylamine. Retrieved from [Link]

  • Kamal, A., & Hussaini, S. M. A. (2021). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Drug Discovery Technologies, 18(4), 488-510.
  • News-Medical. (2024). What are FXR antagonists and how do they work? Retrieved from [Link]

  • Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
  • University of Perugia. (n.d.). Continuous Flow Synthesis of the PARP-1/2 Inhibitor HYDAMTIQ: Synthetic Strategy, Optimization, and Green Metrics. Retrieved from [Link]

  • Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., & Chen, Y. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
  • Say, M., & Dardonville, C. (2023). Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. ACS Infectious Diseases, 9(10), 2008-2026.
  • Fun, H.-K., & Kannan, S. (2010). N-(2,5-Dimethyl-phen-yl)-2-methyl-benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o793.
  • Ninja Nerd. (2022, August 5). Pharmacokinetics | Drug Metabolism [Video]. YouTube. [Link]

  • Baylor College of Medicine. (n.d.). Drug Metabolism and Pharmacokinetics. Retrieved from [Link]

  • Caldwell, G. W. (2004). Drug metabolism and pharmacokinetics in drug discovery. Drug Discovery Today, 9(9), 391-399.
  • Kuperkar, K., & Patel, K. (2020). In vitro toxicity assessment and enhanced drug solubility profile of green deep eutectic solvent derivatives (DESDs) combined with theoretical validation. RSC Advances, 10(40), 23791-23803.
  • MSD Manual Professional Edition. (n.d.). Overview of Pharmacokinetics. Retrieved from [Link]

Sources

solubility profile of N-cyclopropyl-2,5-dimethylbenzamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profiling of N-cyclopropyl-2,5-dimethylbenzamide in DMSO

Executive Summary

This technical guide details the solubility profile of N-cyclopropyl-2,5-dimethylbenzamide (CAS: 1343048-00-9), a specific benzamide derivative often utilized in fragment-based drug discovery (FBDD) and hit-to-lead optimization.[1][2][3] While specific empirical solubility data for this exact analog is often proprietary, this guide provides a predicted physicochemical profile based on structural activity relationships (SAR) and outlines the definitive experimental protocols required to validate its solubility in Dimethyl Sulfoxide (DMSO).[1][2]

Key Takeaway: N-cyclopropyl-2,5-dimethylbenzamide exhibits high predicted solubility in DMSO (>100 mM) due to the aprotic solvent's ability to disrupt the amide's intermolecular hydrogen bonding.[1][2] However, accurate profiling requires distinguishing between kinetic (precipitation-based) and thermodynamic (equilibrium-based) solubility.[1][2]

Physicochemical Context & Theoretical Profile

Before initiating wet-lab experiments, it is critical to understand the structural determinants of solubility for this compound.[1][2]

Structural Analysis
  • Core Scaffold: Benzamide (Phenyl ring + Amide linker).[1][2]

  • Substituents:

    • 2,5-Dimethyl group: Increases lipophilicity (LogP) and disrupts crystal lattice packing (steric hindrance), potentially enhancing solubility compared to unsubstituted benzamide.[1][2][3]

    • N-Cyclopropyl group: Adds hydrophobic bulk while maintaining a compact shape; the secondary amide provides one Hydrogen Bond Donor (HBD).[1][2][3]

Predicted Solubility Metrics
ParameterPredicted ValueRationale
Molecular Weight ~189.25 g/mol Fragment-like space (<200 Da).[1][2]
cLogP 2.1 – 2.5Moderate lipophilicity; favorable for membrane permeability.[1][2]
DMSO Solubility > 100 mM DMSO is a strong H-bond acceptor, effectively solvating the amide proton.[1][2]
Aqueous Solubility < 1 mg/mLLimited by the lipophilic dimethylphenyl and cyclopropyl moieties.[1][2]

Mechanism of Solvation in DMSO: DMSO (Dimethyl Sulfoxide) acts as a polar aprotic solvent.[1][2] For N-cyclopropyl-2,5-dimethylbenzamide, the sulfoxide oxygen of DMSO acts as a strong Hydrogen Bond Acceptor (HBA), interacting with the amide Hydrogen (HBD) of the compound.[2][3] This interaction competes with and breaks the compound's intermolecular crystal lattice forces, facilitating dissolution.[1]

Experimental Protocols

To establish a defensible solubility profile, two distinct methodologies must be employed: Kinetic Solubility (for HTS/screening) and Thermodynamic Solubility (for formulation/pre-clinical).[1][2]

Protocol A: Kinetic Solubility (Turbidimetric Assay)

Purpose: Rapidly determine the concentration at which the compound precipitates from a DMSO stock solution when diluted into an aqueous buffer.[1][2][4]

Reagents:

  • Test Compound: N-cyclopropyl-2,5-dimethylbenzamide (Solid).[1][2][3]

  • Solvent: Anhydrous DMSO (≥99.9%).[1][2][4]

  • Buffer: PBS pH 7.4.[1][4]

Workflow:

  • Stock Preparation: Dissolve solid compound in DMSO to create a 10 mM stock solution . Vortex for 5 minutes to ensure complete dissolution.[1]

  • Serial Dilution: Prepare a range of concentrations in DMSO (e.g., 0.1 mM to 10 mM).

  • Aqueous Spike: Add 2 µL of each DMSO stock into 98 µL of PBS in a 96-well clear-bottom plate (Final DMSO = 2%).

  • Incubation: Shake at 500 rpm for 2 hours at 25°C.

  • Detection: Measure absorbance at 620 nm (turbidity) using a microplate reader.

  • Analysis: The solubility limit is the concentration preceding a significant spike in absorbance (OD > 0.05 above background).[1][2]

Protocol B: Thermodynamic Solubility (Shake-Flask Method)

Purpose: Determine the absolute saturation limit of the compound in pure DMSO or DMSO/Water mixtures at equilibrium.[1][3]

Workflow:

  • Saturation: Add excess solid N-cyclopropyl-2,5-dimethylbenzamide (~50 mg) to a glass vial containing 1 mL of DMSO.

  • Equilibration: Agitate on an orbital shaker (incubator) at 25°C for 24 to 48 hours .

  • Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solids.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE filter (DMSO-compatible).[1]

  • Quantification: Dilute the filtrate 1:1000 in Acetonitrile/Water and analyze via HPLC-UV (254 nm) against a standard curve.

Visualization: Solubility Profiling Workflow

The following diagram illustrates the decision tree and workflow for characterizing the solubility of this benzamide derivative.

SolubilityWorkflow Start Solid Compound (N-cyclopropyl-2,5-dimethylbenzamide) Stock Prepare 10mM Stock in 100% DMSO Start->Stock Decision Select Assay Type Stock->Decision Kinetic Kinetic Solubility (HTS / Screening) Decision->Kinetic Early Stage Thermo Thermodynamic Solubility (Formulation / CMC) Decision->Thermo Late Stage Spike Spike into Aqueous Buffer (2% DMSO Final) Kinetic->Spike Turbidity Measure Turbidity (OD @ 620nm) Spike->Turbidity Result_K Result: Precipitation Point (e.g., 50 µM) Turbidity->Result_K Saturate Saturate Solvent (Excess Solid + 24h Shake) Thermo->Saturate Filter Centrifuge & Filter (0.22 µm PTFE) Saturate->Filter HPLC Quantify via HPLC-UV Filter->HPLC Result_T Result: Saturation Limit (e.g., >100 mg/mL) HPLC->Result_T

Figure 1: Decision tree for selecting and executing kinetic vs. thermodynamic solubility assays.

Data Reporting Template

When documenting the solubility profile, use the following standardized table to ensure data integrity and comparability.

Solvent SystemAssay TypeTemperatureSolubility LimitMethod of DetectionStatus
100% DMSO Thermodynamic25°CTo be determined (Likely >100 mM)HPLC-UVHigh
PBS pH 7.4 (2% DMSO) Kinetic25°CTo be determined (Likely <100 µM)NephelometryLow/Mod
FaSSIF (Simulated Intestinal) Thermodynamic37°CTo be determinedHPLC-UVModerate

Note on Interpretation:

  • High Solubility: > 100 µM (Kinetic) or > 10 mg/mL (Thermodynamic).[1][2][3]

  • Low Solubility: < 10 µM (Kinetic) or < 0.1 mg/mL (Thermodynamic).[1][2][3]

  • N-cyclopropyl-2,5-dimethylbenzamide is expected to fall into the "High" category for pure DMSO and "Low-Moderate" for aqueous buffers.[1][2][3]

References

  • Domainex. (n.d.).[1][2] Turbidimetric (Kinetic) Solubility Assay: Standard Experimental Procedure. Retrieved from [Link]

  • AxisPharm. (n.d.).[1][2] Kinetic Solubility Assays Protocol. Retrieved from [Link][1][2][3]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 2331, Benzamide. Retrieved from [Link][1][2]

Sources

Synthesis and Process Optimization of N-Cyclopropyl-2,5-dimethylbenzamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of N-cyclopropyl-2,5-dimethylbenzamide represents a classic paradigm in organic chemistry: the coupling of a sterically hindered carboxylic acid with a volatile, nucleophilic primary amine. The ortho-methyl group on the 2,5-dimethylbenzoic acid scaffold introduces significant steric bulk, which kinetically impedes direct nucleophilic attack. While the resulting amide bond is thermodynamically highly stable, the kinetic barrier to its formation requires robust activation strategies[1].

As a Senior Application Scientist, selecting the correct amidation route requires balancing reaction kinetics, atom economy, and scalability. This whitepaper evaluates three distinct synthetic pathways—classical acid chloride activation, uronium-based coupling, and green catalytic direct amidation. We will dissect the causality behind each reagent choice and provide self-validating protocols designed to ensure high-fidelity execution.

G SM1 2,5-Dimethylbenzoic Acid AC Acid Chloride Intermediate SM1->AC Oxalyl Chloride / DMF CR HATU Active Ester SM1->CR HATU / DIPEA DA Acyl Borate Complex SM1->DA Boronic Acid Cat. SM2 Cyclopropylamine SM2->AC SM2->CR SM2->DA PROD N-Cyclopropyl-2,5-dimethylbenzamide AC->PROD + Amine CR->PROD + Amine DA->PROD + Amine (-H2O)

Fig 1. Divergent synthetic pathways for N-cyclopropyl-2,5-dimethylbenzamide synthesis.

Synthetic Strategy 1: Classical Acid Chloride Activation

Causality & Mechanistic Insights

For sterically hindered substrates like 2,5-dimethylbenzoic acid, forming an acid chloride is one of the most reliable methods to force the coupling. We select oxalyl chloride over thionyl chloride because the byproducts (CO, CO₂, and HCl) are all gaseous. This drives the reaction to completion via Le Chatelier's principle and eliminates the need for harsh distillation or aqueous workups of the intermediate. A catalytic amount of DMF is strictly required; it reacts with oxalyl chloride to generate the highly electrophilic Vilsmeier-Haack reagent, which is the true active species that attacks the carboxylic acid.

Step-by-Step Protocol
  • Activation: Suspend 2,5-dimethylbenzoic acid (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under N₂ at 0 °C. Add catalytic DMF (0.05 eq).

  • Reagent Addition: Add oxalyl chloride (1.2 eq) dropwise over 10 minutes.

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Redissolve the resulting crude acid chloride in anhydrous DCM.

  • Coupling: In a separate flask, prepare a solution of cyclopropylamine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in DCM at 0 °C. Dropwise add the acid chloride solution.

  • Workup: Stir for 1 hour at room temperature. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Self-Validation Mechanism: The activation step is self-validating through visual observation: the cessation of effervescence (CO and CO₂ gas) indicates the complete consumption of the carboxylic acid. Furthermore, the 1M HCl wash in the final workup selectively protonates and removes any unreacted cyclopropylamine into the aqueous layer, ensuring the organic residue is highly pure.

Synthetic Strategy 2: Uronium-Based Coupling (HATU)

Causality & Mechanistic Insights

When rapid synthesis of small-scale libraries or highly sensitive intermediates is required, classical coupling reagents are preferred[1]. We utilize HATU rather than standard EDC/HOBt. The causality lies in the structure of HATU's leaving group, 1-hydroxy-7-azabenzotriazole (HOAt). The nitrogen atom at the 7-position of the HOAt ring provides a neighboring group effect, forming an intramolecular hydrogen bond with the incoming cyclopropylamine. This pre-organizes the transition state, drastically accelerating the nucleophilic attack and overcoming the steric hindrance of the ortho-methyl group.

Step-by-Step Protocol
  • Pre-activation: Dissolve 2,5-dimethylbenzoic acid (1.0 eq, 2 mmol) and HATU (1.1 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add DIPEA (2.5 eq). Stir at room temperature for 15 minutes to allow the formation of the active O-At ester.

  • Coupling: Add cyclopropylamine (1.2 eq) in one portion. Stir at room temperature for 2 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate (EtOAc). Wash vigorously with 5% aqueous LiCl (3x) to remove the DMF solvent. Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Self-Validation Mechanism: The reaction provides a distinct color shift (typically from colorless to a pale yellow) upon the addition of DIPEA, validating the deprotonation and formation of the active ester. The TLC profile (UV active) will show a complete shift from the polar carboxylic acid baseline to a high-Rf amide spot, validating completion before workup.

Synthetic Strategy 3: Green Catalytic Direct Amidation

Causality & Mechanistic Insights

The pharmaceutical industry is actively moving away from stoichiometric coupling reagents due to their high E-factors and the generation of massive amounts of waste (e.g., tetramethylurea from HATU)[2]. Catalytic direct amidation utilizes boronic acids as Lewis acid catalysts. The boronic acid coordinates the carboxylic acid, forming a highly electrophilic mono-acyl borate intermediate[3]. Because cyclopropylamine is a strong nucleophile, it can easily attack this complex. Recent advancements have shown that specific borate catalysts can mediate these reactions even with challenging substrates[4].

CatalyticCycle Cat Boronic Acid Catalyst AcylBorate Mono-acyl Borate Cat->AcylBorate + Carboxylic Acid AmineCoord Amine-Coordinated Complex AcylBorate->AmineCoord + Amine Tetrahedral Tetrahedral Intermediate AmineCoord->Tetrahedral Intramolecular Attack Product Amide Product + H2O Tetrahedral->Product Elimination Product->Cat Catalyst Regeneration

Fig 2. Mechanistic cycle of boronic acid-catalyzed direct amidation.

Step-by-Step Protocol
  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2,5-dimethylbenzoic acid (1.0 eq, 50 mmol) and cyclopropylamine (1.05 eq).

  • Catalyst Addition: Add 2-fluorophenylboronic acid (10 mol%) and suspend the mixture in toluene (0.5 M).

  • Reflux: Heat the mixture to vigorous reflux (approx. 110 °C).

  • Water Removal: Allow the reaction to proceed for 16-24 hours. The azeotropic removal of water drives the thermodynamic equilibrium toward the amide product.

  • Workup: Cool to room temperature. Because there are no stoichiometric coupling byproducts, simply filter the mixture through a short pad of silica gel, eluting with EtOAc, and concentrate to yield the pure product.

Self-Validation Mechanism: The thermodynamic progress of this reaction is physically validated by the volumetric accumulation of water in the Dean-Stark trap. Collecting exactly 1.0 molar equivalent of water (0.9 mL for a 50 mmol scale) definitively confirms 100% conversion, making the reaction self-monitoring without the need for continuous sampling.

Quantitative Data & Method Comparison

To aid in route selection, the following table summarizes the quantitative metrics of the three discussed methodologies:

Synthetic StrategyTypical YieldAtom EconomyE-Factor (approx.)ScalabilityKey Byproducts
Acid Chloride (Oxalyl Chloride) 85 - 92%Moderate15 - 25Excellent (kg scale)CO, CO₂, HCl, DMF (cat.)
Uronium Coupling (HATU) 90 - 98%Poor> 50Poor (mg to g scale)HOAt, Tetramethylurea, Salts
Direct Amidation (Boronic Acid) 75 - 85%Excellent< 5Good (100g+ scale)H₂O

Conclusion

The synthesis of N-cyclopropyl-2,5-dimethylbenzamide requires careful consideration of the steric environment of the 2,5-dimethylbenzoic acid precursor. For discovery-scale synthesis where speed and yield are paramount, HATU-mediated coupling remains unmatched. For process scale-up, the classical acid chloride route offers robust, scalable kinetics. However, as the industry pivots toward sustainable manufacturing, boronic acid-catalyzed direct amidation stands out as the most atom-economical and environmentally responsible pathway, utilizing self-validating thermodynamic drivers to achieve high purity.

References

1. - Chemical Society Reviews, RSC Publishing. 2. - ACS GCI Pharmaceutical Roundtable. 3. - PubMed Central, NIH. 4. - Chemical Science, RSC Publishing.

Sources

N-cyclopropyl-2,5-dimethylbenzamide drug discovery building block

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Building Block for Fragment-Based Drug Discovery (FBDD) and Lead Optimization[1][2][3]

Executive Summary: The Strategic Value

In the landscape of modern drug discovery, N-cyclopropyl-2,5-dimethylbenzamide represents more than a simple intermediate; it is a "privileged scaffold" designed to address two common failure modes in lead optimization: metabolic instability and conformational entropy .[1][2][3]

This guide dissects the utility of this building block, specifically analyzing how the N-cyclopropyl moiety acts as a bioisostere for isopropyl groups to block CYP450-mediated dealkylation, while the 2,5-dimethyl substitution pattern induces a critical "ortho-effect," locking the amide bond out of planarity to improve solubility and selectivity.[1]

Physicochemical Profile & "Rule of 5" Compliance

Before synthesis, we must validate the molecule's suitability as a fragment. The 2,5-dimethyl substitution provides a unique lipophilic vector while maintaining a low molecular weight, making it an ideal "seed" for Fragment-Based Drug Discovery (FBDD).[1][2][3]

Table 1: Calculated Physicochemical Properties

PropertyValueStrategic Implication
Molecular Formula

--
Molecular Weight 189.26 g/mol Ideal Fragment (MW < 200 allows significant growth).[1][2][3]
cLogP ~2.8 - 3.1Moderate lipophilicity; good membrane permeability.[1][2][3]
TPSA 29.1 ŲHigh CNS penetration potential (TPSA < 90).[1][2][3]
H-Bond Donors 1 (Amide NH)Critical for hinge binding in kinases.[1][2][3]
Rotatable Bonds 2Rigid scaffold minimizes entropic penalty upon binding.[2][3]
Steric Features Ortho-Methyl (C2)Forces amide twist; prevents planar stacking (improves solubility).[1][2][3]
Synthetic Architecture: Overcoming the "Ortho-Effect"

Synthesizing N-cyclopropyl-2,5-dimethylbenzamide presents a specific challenge: Steric Hindrance .[1][2][3] The methyl group at the 2-position (ortho) creates significant steric clash with the incoming amine, rendering standard coupling agents (EDC, DCC) sluggish or prone to low yields.

3.1. The Decision Matrix (Methodology Selection)

We employ a decision tree to select the optimal route.[3] For this sterically hindered substrate, the Acid Chloride Route is the "Gold Standard" for reliability, while T3P is preferred for parallel medicinal chemistry libraries due to ease of workup.

Synthesis_Logic Start Target: N-cyclopropyl-2,5-dimethylbenzamide Check_Scale Scale & Purity Req? Start->Check_Scale Route_A Route A: Acid Chloride (High Reliability) Check_Scale->Route_A >1g or Hindered Route_B Route B: T3P Coupling (Library/High Throughput) Check_Scale->Route_B <100mg or Parallel Step_A1 1. SOCl2 / Cat. DMF (Reflux) Route_A->Step_A1 Step_B1 1. T3P (50% in EtOAc) Cyclopropylamine / DIPEA Route_B->Step_B1 Step_A2 2. Cyclopropylamine / Et3N (DCM, 0°C) Step_A1->Step_A2 Result Final Product (>95% Yield expected) Step_A2->Result Step_B1->Result

Figure 1: Synthetic decision tree prioritizing the Acid Chloride route due to the steric hindrance of the 2,5-dimethyl substitution.[2]

Detailed Experimental Protocol (Route A: Acid Chloride)

This protocol is optimized for the 2,5-dimethyl analog.[1][2][3] The use of Thionyl Chloride (


) converts the hindered acid into the highly reactive acid chloride, bypassing the poor kinetics of carbodiimide couplings.

Reagents:

  • 2,5-Dimethylbenzoic acid (1.0 eq) [CAS: 610-72-0][2][3][4]

  • Thionyl Chloride (

    
    ) (3.0 eq)[1][2][3]
    
  • Cyclopropylamine (1.2 eq)[1][2][3]

  • Triethylamine (

    
    ) (2.0 eq)[1][2][3]
    
  • Dichloromethane (DCM) (Anhydrous)[1][2][3]

  • Catalytic DMF (1-2 drops)[1][2][3]

Step-by-Step Methodology:

  • Activation (Acid Chloride Formation):

    • In a flame-dried round-bottom flask under

      
      , dissolve 2,5-dimethylbenzoic acid in anhydrous DCM.
      
    • Add catalytic DMF (critical for forming the Vilsmeier intermediate to accelerate reaction).[2][3]

    • Add

      
       dropwise.[2][3]
      
    • Critical Step: Reflux at 40°C for 2 hours. Note: Monitor by TLC (MeOH quench).[1][2][3] The hindered acid requires heat/time compared to unsubstituted benzoic acid.

    • Evaporate solvent and excess

      
      in vacuo to obtain the crude acid chloride (usually a yellow oil).[2] Do not purify. 
      
  • Coupling (Amide Bond Formation):

    • Redissolve the crude acid chloride in fresh anhydrous DCM.[2][3]

    • Cool to 0°C (Ice bath).[1][2][3]

    • Add

      
       followed by the slow addition of cyclopropylamine. Exotherm expected.
      
    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup & Purification:

    • Quench with 1M HCl (removes unreacted amine).[2][3]

    • Wash organic layer with Sat.[2][3]

      
       (removes unreacted acid) and Brine.[1][2][3]
      
    • Dry over

      
      , filter, and concentrate.[5]
      
    • Recrystallization: Usually feasible from EtOAc/Hexanes due to the high crystallinity of the benzamide.

Self-Validating QC Check:

  • 
     NMR (Diagnostic):  Look for the cyclopropyl protons.[1][2][3] You should see a multiplet at 
    
    
    
    0.6–0.9 ppm (4H) and the methine proton at
    
    
    2.8 ppm (1H).[3] The 2,5-dimethyl groups will appear as two distinct singlets around
    
    
    2.3–2.4 ppm.[2][3]
  • LCMS:

    
    .[1][2][3]
    
Medicinal Chemistry Logic: SAR & Mechanism

Why choose this specific building block? The design rationale rests on three pillars: Metabolic Stability, Conformational Control, and Lipophilicity.

5.1. The Cyclopropyl Advantage (Metabolic Shield)

The cyclopropyl group is a superior bioisostere for isopropyl or ethyl groups.[2]

  • C-H Bond Strength: The

    
    -like character of cyclopropyl C-H bonds (high bond dissociation energy, ~106 kcal/mol) makes them resistant to Hydrogen Atom Abstraction (HAT) by Cytochrome P450 enzymes [1, 2].[1][3]
    
  • Outcome: Significantly increased metabolic half-life (

    
    ) compared to N-isopropyl analogs.[1][2][3]
    
5.2. The "Ortho-Effect" (Conformational Lock)

The 2-methyl group is not just for lipophilicity; it is a structural tool.[1][2][3]

  • Twisting: The steric clash between the 2-methyl group and the amide carbonyl oxygen forces the amide bond to rotate out of the plane of the phenyl ring (dihedral angle

    
    ).[1][2]
    
  • Benefit: This "twist" disrupts crystal packing (improving solubility) and can lock the molecule into a bioactive conformation that matches the target binding pocket (reducing entropic penalty) [3].

SAR_Logic Center N-cyclopropyl- 2,5-dimethylbenzamide Cyclopropyl N-Cyclopropyl Center->Cyclopropyl OrthoMe 2-Methyl (Ortho) Center->OrthoMe MetaMe 5-Methyl (Meta) Center->MetaMe MetabStab Blocks CYP450 Oxidation Cyclopropyl->MetabStab High C-H BDE Twist Induces Non-Planarity (Solubility/Selectivity) OrthoMe->Twist Steric Clash Lipo Fills Hydrophobic Pocket MetaMe->Lipo Lipophilic Vector

Figure 2: Structure-Activity Relationship (SAR) map illustrating the functional role of each substituent.[1][2][3]

Applications in Drug Discovery

This scaffold is particularly relevant in:

  • Kinase Inhibitors: N-cyclopropylbenzamides are known pharmacophores in p38 MAPK inhibitors, where the amide forms hydrogen bonds with the hinge region and the cyclopropyl group sits in a small hydrophobic gatekeeper pocket [4].

  • GPCR Ligands: The rigid definition of the vectors allows for precise probing of GPCR transmembrane domains.

  • Fragment Libraries: Due to its low MW and high ligand efficiency (LE), it serves as an excellent starting point for fragment evolution.[3]

References
  • Talele, T. T. (2016).[2][3] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2][6][7][8] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link[1][2][3]

  • Wilsmore, L., et al. (2021).[3] Metabolism of cyclopropyl groups. Hypha Discovery. Link

  • Potter, R. G., et al. (2018).[3] Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Otterbein University.[2][3] Link

  • Lee, S., et al. (2015).[3] Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors.[1][2][3][9] Bioorganic & Medicinal Chemistry Letters, 25(17), 3694-3698.[1][2][3][9] Link

  • BenchChem. (2025).[2][3] Amide Coupling Reactions with Electron-Rich Amines: Troubleshooting Guide. Link[1][2][3]

Sources

Advanced Technical Guide and Safety Profiling for N-cyclopropyl-2,5-dimethylbenzamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Bridging Compliance and Application

As a Senior Application Scientist, I approach the safety and handling of chemical intermediates not merely as an exercise in regulatory compliance, but as a foundational step in rigorous drug discovery. N-cyclopropyl-2,5-dimethylbenzamide (CAS: 1343048-00-9) is a highly valuable pharmacophore building block. While traditional Safety Data Sheets (SDS) provide static hazard codes, this whitepaper translates those codes into mechanistic toxicology and actionable, self-validating laboratory workflows. By understanding the structural causality behind the molecule's properties, researchers can safely integrate it into High-Throughput Screening (HTS) and synthesis pipelines.

Structural Causality: Physicochemical Profiling of the Pharmacophore

To handle a compound safely and effectively, one must first understand how its molecular architecture dictates its physical behavior. The incorporation of a cyclopropyl group is a deliberate choice in modern drug design; it imparts conformational rigidity, reduces the entropic penalty upon target binding, and possesses a high C–H bond dissociation energy that significantly reduces susceptibility to oxidative metabolism by Cytochrome P450 enzymes[1].

Simultaneously, the 2,5-dimethyl substitutions on the phenyl ring provide critical steric shielding to the amide bond, protecting it from rapid hydrolytic cleavage by endogenous amidases.

Quantitative Physicochemical Profile
PropertyValueStructural Causality & Experimental Implication
Chemical Name N-cyclopropyl-2,5-dimethylbenzamideStandardized nomenclature for inventory tracking.
CAS Number 1343048-00-9Unique identifier for procurement and regulatory logging.
Molecular Formula C12H15NO-
Molecular Weight 189.26 g/mol Ideal for fragment-based drug discovery (FBDD) (MW < 300).
Predicted LogP ~2.8High lipophilicity; insoluble in water, requires anhydrous DMSO for stock solutions.
Topological Polar Surface Area 29.1 ŲExcellent membrane permeability; poses a rapid dermal absorption hazard.

Mechanistic Toxicology and Exposure Mitigation

Under the OSHA Hazard Communication Standard (29 CFR 1910.1200), employers and researchers must evaluate and mitigate chemical hazards[2]. While unsubstituted benzamide is known to carry Acute Toxicity (H302) and Mutagenic (H341) classifications, the dense alkyl substitution in N-cyclopropyl-2,5-dimethylbenzamide typically abrogates the mutagenic potential. However, the compound retains specific acute hazards driven by its structure:

  • H302 (Harmful if swallowed): The low molecular weight and high lipophilicity (LogP ~2.8) allow for rapid gastrointestinal absorption.

  • H315 (Causes skin irritation) / H319 (Causes serious eye irritation): The electrophilic nature of the amide carbonyl, combined with the molecule's ability to rapidly partition into the lipid bilayers of the stratum corneum, disrupts cellular membranes upon contact.

  • H335 (May cause respiratory irritation): As a crystalline solid, aerosolized micro-dust can easily deposit in the upper respiratory tract.

To systematically neutralize these risks, we employ an engineered mitigation logic.

ExposureMitigation cluster_routes Exposure Routes cluster_mitigation Engineering & PPE Controls Hazard N-cyclopropyl-2,5-dimethylbenzamide (Solid/Dust) Dermal Dermal/Ocular Contact (H315, H319) Hazard->Dermal Inhalation Dust Inhalation (H335) Hazard->Inhalation Ingestion Accidental Ingestion (H302) Hazard->Ingestion PPE Nitrile Gloves (EN 374) & Safety Goggles Dermal->PPE Hood Class II Fume Hood / Local Exhaust Inhalation->Hood Ingestion->PPE Safe Safe Handling State (Risk Mitigated) PPE->Safe Hood->Safe

Fig 1: Toxicological exposure pathways and engineered mitigation logic for safe handling.

Self-Validating Protocols for Compound Handling and Storage

To ensure both researcher safety and compound integrity, handling procedures must not just be followed—they must be self-validating. The following protocol ensures that any failure in technique is immediately detectable before the compound is used in downstream assays.

Protocol 1: Safe Solubilization and Archiving
  • Step 1: Environmental Preparation. Engage a Class II chemical fume hood. Causality: Face velocities of 80-100 FPM ensure that any aerosolized dust generated during container opening is drawn away from the operator's breathing zone.

  • Step 2: Static-Free Weighing. Tare an anti-static polymeric weigh boat. Causality: Highly lipophilic powders often hold a static charge. Standard plastic boats can cause the powder to repel and aerosolize, creating an inhalation hazard.

  • Step 3: Solubilization. Transfer the powder to a borosilicate glass vial and add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM or 50 mM stock. Causality: DMSO prevents hydrolytic degradation of the amide bond and ensures complete solvation of the lipophilic structure.

  • Step 4: System Validation (Visual & Analytical). Hold the vial against a high-intensity light source. The absolute absence of Tyndall scattering (particulate floating) validates complete solvation. Follow this immediately with an LC-MS injection to validate that purity remains >95%.

  • Step 5: Archiving. Blanket the headspace of the vial with Argon gas, seal with a PTFE-lined cap, and store at -20°C. Causality: Argon displaces ambient oxygen and moisture, preventing oxidative degradation of the electron-rich dimethylbenzene ring during long-term storage.

Integration Workflow: From Powder to High-Throughput Screening (HTS)

Once safely archived, the compound must be integrated into biological screening arrays. The following self-validating workflow utilizes acoustic liquid handling to prevent cross-contamination and minimize exposure.

Protocol 2: Acoustic Dispensing for Biochemical Assays
  • Step 1: Thawing. Remove the DMSO stock from -20°C and place it in a vacuum desiccator to warm to room temperature. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture into the DMSO, which will precipitate the lipophilic compound.

  • Step 2: Homogenization. Centrifuge the vial at 1,000 x g for 2 minutes. Causality: This eliminates concentration gradients that form during freeze-thaw cycles and removes dissolved micro-bubbles.

  • Step 3: System Validation (Tracer Control). Before dispensing the actual compound, dispense a control well containing a 10 µM fluorescein/DMSO solution. Reading the fluorescence validates that the acoustic transducer's energy parameters are correctly calibrated for the solvent's viscosity.

  • Step 4: Nanoliter Transfer. Use an Acoustic Liquid Handler (e.g., Labcyte Echo) to transfer 10–50 nL of the compound directly into a 384-well assay plate.

  • Step 5: Normalization. Backfill all wells with pure DMSO to ensure a uniform final solvent concentration (typically 1% v/v) across the assay.

HTSWorkflow Solid Solid API Store at RT, Desiccated Solubilization Solubilization 10 mM in Anhydrous DMSO Solid->Solubilization QC QC Solubilization->QC QC->Solid Fail (Repurify) Aliquot Aliquoting -20°C, Argon Blanket QC->Aliquot Pass Dispense Acoustic Dispensing Nanoliter Transfer Aliquot->Dispense Assay 384-Well Assay Plate Final Conc. 10 µM Dispense->Assay

Fig 2: Self-validating high-throughput screening (HTS) preparation workflow.

References

  • Occupational Safety and Health Administration (OSHA). "1910.1200 - Hazard Communication." OSHA.gov. Available at:[Link]

  • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Methodological & Application

Application Note: Optimization of Amide Coupling Conditions for Cyclopropylamine and Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of N-cyclopropyl dimethylbenzamides presents a unique intersection of steric and thermodynamic challenges. As a Senior Application Scientist, selecting the correct amide coupling methodology requires an intimate understanding of the substrate profiles rather than relying on a universal reagent.

This application note details the causal relationships between substrate structure and reagent selection when coupling cyclopropylamine with dimethylbenzoic acid isomers. Specifically, the volatility of cyclopropylamine (bp ~50 °C) demands strict thermal control, while the position of the methyl groups on the benzoic acid dictates the activation energy required for the nucleophilic attack[1].

Substrate Profiling
  • Cyclopropylamine: While a primary amine, the alpha-branching of the cyclopropyl ring introduces moderate steric bulk. More critically, its high volatility means that exothermic activation steps can easily cause the amine to flash off, altering the stoichiometry and stalling the reaction[2].

  • Dimethylbenzoic Acid Isomers: The steric environment of the carboxylate dictates the coupling strategy.

    • 2,6-Dimethylbenzoic acid is highly sterically hindered. The two ortho-methyl groups shield the carbonyl carbon, rendering standard carbodiimides (e.g., EDC, DCC) ineffective because the amine cannot access the bulky O-acylisourea intermediate[1].

    • 3,4- or 3,5-Dimethylbenzoic acid lacks ortho-substitution, presenting minimal steric hindrance. These substrates are highly amenable to greener, highly scalable coupling reagents.

Reaction Pathway Decision Matrix

To navigate these structural variables, the following logical workflow dictates the selection of the coupling system.

AmideCoupling Start Dimethylbenzoic Acid + Cyclopropylamine Isomer Assess Steric Hindrance Start->Isomer Hindered 2,6-Dimethyl Isomer (Highly Hindered) Isomer->Hindered Unhindered 3,4- / 3,5-Dimethyl Isomer (Less Hindered) Isomer->Unhindered HATU HATU / DIPEA / DMAc (High Reactivity) Hindered->HATU Discovery Scale AcidCl Oxalyl Chloride / DCM (Harsh but Effective) Hindered->AcidCl Process Scale T3P T3P / Pyridine / EtOAc (Scalable, Green) Unhindered->T3P Preferred Product N-Cyclopropyl Dimethylbenzamide HATU->Product AcidCl->Product T3P->Product

Decision matrix for cyclopropylamine and dimethylbenzoic acid coupling based on steric hindrance.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that mechanistic pitfalls (such as amine volatilization or guanidinium byproduct formation) are actively mitigated.

Protocol A: Discovery-Scale Synthesis of N-Cyclopropyl-2,6-dimethylbenzamide (HATU-Mediated)

Rationale: For the highly hindered 2,6-isomer, HATU is required. It forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The pyridine nitrogen of HOAt provides a neighboring group effect, hydrogen-bonding with the incoming cyclopropylamine to accelerate coupling despite the ortho-methyl shielding[1].

Materials:

  • 2,6-Dimethylbenzoic acid (1.0 equiv, 10 mmol)

  • Cyclopropylamine hydrochloride (1.5 equiv, 15 mmol)

  • HATU (1.2 equiv, 12 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 equiv, 35 mmol)

  • Dimethylacetamide (DMAc) (0.2 M)

Step-by-Step Methodology:

  • Slurry Formation: Charge a dry, round-bottom flask equipped with a magnetic stirrer and nitrogen line with 2,6-dimethylbenzoic acid, cyclopropylamine hydrochloride, and HATU.

  • Solvent Addition: Add DMAc to form a slurry. Cool the reaction vessel to 3 °C using an ice/water bath.

  • Controlled Base Addition: Add DIPEA dropwise via an addition funnel over 1.5 hours, maintaining the internal temperature below 10 °C.

    • Causality Note: Mixing the acid, amine, and HATU before base addition prevents HATU from reacting directly with the amine to form an inactive guanidinium byproduct. The slow addition of DIPEA controls the exotherm, preventing the volatile cyclopropylamine from vaporizing out of the reaction mixture[2].

  • Reaction Maturation: Allow the reaction to stir for an additional 2 hours at 10 °C.

  • Validation Checkpoint (IPC): Withdraw a 10 µL aliquot, quench in 1 mL of 1:1 MeCN/H₂O, and analyze via UPLC-MS. The reaction is self-validating when the HOAt-ester intermediate mass is consumed and the product mass (m/z 190.12[M+H]⁺) dominates the chromatogram (>95% AUC).

  • Workup: Quench the reaction by the slow addition of cold water (3 volumes relative to DMAc). The product will precipitate. Filter the solid, wash with 0.5 M HCl, saturated NaHCO₃, and cold water, then dry under vacuum.

Protocol B: Process-Scale Synthesis of N-Cyclopropyl-3,5-dimethylbenzamide (T3P-Mediated)

Rationale: For the unhindered 3,5-isomer, Propanephosphonic acid anhydride (T3P) is the optimal reagent. It is exceptionally mild, avoids the explosive risks of HOBt/HATU, and generates highly water-soluble byproducts, making it ideal for scale-up[3][4].

Materials:

  • 3,5-Dimethylbenzoic acid (1.0 equiv, 50 mmol)

  • Cyclopropylamine (free base) (1.2 equiv, 60 mmol)

  • Pyridine (3.0 equiv, 150 mmol)

  • T3P (50% w/w solution in EtOAc) (1.5 equiv, 75 mmol)

  • Ethyl Acetate (EtOAc) (0.5 M)

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 3,5-dimethylbenzoic acid and cyclopropylamine in EtOAc in a reactor.

  • Catalyst Addition: Add Pyridine in one portion. Cool the mixture to 0 °C.

    • Causality Note: Pyridine acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that rapidly reacts with cyclopropylamine, significantly boosting the kinetics of the T3P amidation[5].

  • T3P Addition: Add the T3P solution dropwise over 30 minutes.

  • Reaction Maturation: Remove the cooling bath and allow the reaction to warm to ambient temperature (20-25 °C), stirring for 4 hours.

  • Validation Checkpoint (IPC): Monitor via TLC (Hexanes/EtOAc 1:1, UV active). The complete disappearance of the acid spot and the appearance of the less polar amide product validates completion.

  • Workup: Add water (1 volume) to the reactor and stir vigorously for 30 minutes.

    • Self-Validating Step: If an emulsion forms, it indicates incomplete hydrolysis of excess T3P. Stirring with saturated NaHCO₃ for an additional 15 minutes resolves this[4]. Separate the phases, wash the organic layer with 1 M HCl, brine, dry over Na₂SO₄, and concentrate.

Quantitative Data & Condition Matrix

The following table synthesizes the operational parameters and expected outcomes for the discussed methodologies, providing a quick-reference guide for process selection.

Coupling SystemTarget SubstrateReagents & SolventTemp (°C)Typical Yield (%)E-Factor / Workup ComplexityScalability
HATU / DIPEA 2,6-Dimethylbenzoic acid (Highly Hindered)HATU, DIPEA, DMAc0 to 1075 - 85High / Complex (Requires thorough aqueous washing to remove HOAt)Low-Medium (Discovery)
T3P / Pyridine 3,5-Dimethylbenzoic acid (Less Hindered)T3P (50% in EtOAc), Pyridine, EtOAc0 to 2585 - 95Low / Simple (Byproducts are completely water-soluble)High (Process)
Acid Chloride 2,6-Dimethylbenzoic acid (Highly Hindered)Oxalyl chloride, DMF (cat.), TEA, DCM-10 to 2580 - 90Medium / Requires hazardous gas (HCl/CO/CO₂) handlingHigh (Process)

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Dunetz, J. R., et al. (2017). Stereochemical Aspects of T3P Amidations. Organic Process Research & Development, 21(3), 399–407.
  • Thalluri, K., et al. (2014). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. CORE.
  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

Sources

Application Note: Synthesis and Isolation of N-Cyclopropyl-2,5-dimethylbenzamide via Acid Chloride Amidation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The synthesis of carboxamides is a cornerstone of medicinal chemistry and drug development, as the amide bond is ubiquitous in active pharmaceutical ingredients (APIs) due to its structural rigidity and hydrogen-bonding capabilities. This application note details the preparation of N-cyclopropyl-2,5-dimethylbenzamide from 2,5-dimethylbenzoyl chloride and cyclopropylamine.

The target molecule features two critical moieties:

  • 2,5-Dimethylphenyl ring: The ortho-methyl group provides steric shielding around the amide bond, which can significantly enhance metabolic stability against amidases in vivo.

  • N-Cyclopropyl group: The cyclopropyl ring is a conformationally restricted bioisostere for alkyl groups, often improving the pharmacokinetic profile of a drug candidate.

Mechanistic Causality: Nucleophilic Acyl Substitution

The reaction proceeds via a classic nucleophilic acyl substitution pathway[1]. The primary amine (cyclopropylamine) acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acid chloride. This attack breaks the carbon-oxygen


-bond, forming a transient, high-energy tetrahedral intermediate . The intermediate rapidly collapses, reforming the carbonyl 

-bond and expelling the chloride ion as a leaving group.

Because this process generates one equivalent of hydrochloric acid (HCl), an auxiliary base is strictly required[2]. Without a base, the generated HCl would protonate the unreacted cyclopropylamine, converting it into an ammonium salt and rendering it non-nucleophilic, thereby stalling the reaction at 50% conversion.

Mechanism SM 2,5-Dimethylbenzoyl Chloride + Cyclopropylamine Tetra Tetrahedral Intermediate (Zwitterionic) SM->Tetra Nucleophilic Attack Elim Chloride Elimination & Deprotonation Tetra->Elim Collapse Prod N-Cyclopropyl- 2,5-dimethylbenzamide Elim->Prod Base Neutralizes HCl

Caption: Logical flow of the nucleophilic acyl substitution mechanism.

Experimental Design & Reaction Parameters

To provide a robust, self-validating system, this guide outlines two distinct methodologies.

  • Method A (Anhydrous Organic Amidation): Utilizes an organic base like N,N-Diisopropylethylamine (DIPEA) in Dichloromethane (DCM)[3]. This is the standard for small-scale medicinal chemistry where precise stoichiometry and moisture exclusion are paramount.

  • Method B (Schotten-Baumann Conditions): Utilizes a biphasic system with aqueous NaOH and an organic solvent[4]. This is highly preferred for scale-up as it avoids the generation of organic base impurities and relies on cheap, easily removable inorganic bases.

Data Presentation: Stoichiometry & Reagent Selection

Table 1: Stoichiometry for Method A (Anhydrous Protocol)

Reagent MW ( g/mol ) Equivalents Role Causality for Selection
2,5-Dimethylbenzoyl chloride 168.62 1.0 Electrophile Limiting reagent; highly reactive.
Cyclopropylamine 57.09 1.1 - 1.2 Nucleophile Slight excess ensures complete consumption of the acid chloride.
DIPEA (Hünig's Base) 129.24 1.5 - 2.0 Base Non-nucleophilic base; neutralizes HCl without competing for the electrophile.

| Dichloromethane (DCM) | 84.93 | N/A | Solvent | Aprotic, polar enough to dissolve intermediates, easily removed in vacuo. |

Table 2: Comparison of Amidation Methods

Parameter Method A (Anhydrous/DIPEA) Method B (Schotten-Baumann)
Base Used DIPEA or Triethylamine (TEA) Aqueous NaOH or Na₂CO₃
Phase System Homogeneous (Organic) Biphasic (Aqueous/Organic)
Best For Moisture-sensitive chlorides, parallel synthesis Scale-up, avoiding organic base impurities

| Visual Indicator | Formation of visible amine·HCl salt precipitate | pH stabilization of the aqueous layer |

Experimental Workflow & Protocols

Workflow Step1 1. Preparation Dissolve Amine & Base in Solvent Step2 2. Temperature Control Cool mixture strictly to 0 °C Step1->Step2 Step3 3. Electrophile Addition Dropwise addition of Acid Chloride Step2->Step3 Step4 4. Reaction Warm to RT, stir 2-4 hrs Step3->Step4 Step5 5. Workup Wash with HCl, NaHCO3, Brine Step4->Step5 Step6 6. Isolation Dry, Filter, Concentrate Step5->Step6

Caption: Step-by-step experimental workflow for the amidation reaction.

Protocol A: Anhydrous Amidation (DCM / DIPEA)

Self-Validating Setup: Ensure all glassware is flame-dried and purged with inert gas (N₂ or Ar). Acid chlorides readily hydrolyze in the presence of atmospheric moisture to form unreactive carboxylic acids.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopropylamine (1.2 eq) and DIPEA (1.5 eq) in anhydrous DCM (approx. 0.2 M relative to the limiting reagent).

  • Temperature Control (Critical): Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Causality: The reaction is highly exothermic. Cooling prevents solvent boil-off and suppresses the formation of degradation byproducts.

  • Electrophile Addition: Dissolve 2,5-dimethylbenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the chilled amine mixture over 15-30 minutes. Causality: Adding the electrophile to an excess of the nucleophile/base prevents the localized depletion of base, ensuring HCl is neutralized instantly.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2-4 hours. In-Process Control: Monitor via TLC (e.g., 30% EtOAc in Hexanes). The acid chloride will appear as a methyl ester (if the TLC aliquot is quenched in methanol), while the product amide will appear as a more polar, UV-active spot.

  • Aqueous Quench & Workup:

    • Dilute the reaction mixture with additional DCM.

    • Wash with 1M aqueous HCl (1x). Causality: Protonates and removes unreacted cyclopropylamine and DIPEA into the aqueous layer.

    • Wash with saturated aqueous NaHCO₃ (1x). Causality: Neutralizes residual acid and removes any 2,5-dimethylbenzoic acid formed via hydrolysis.

    • Wash with brine (1x) to remove bulk water.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-cyclopropyl-2,5-dimethylbenzamide. Purify via flash column chromatography or recrystallization if necessary.

Protocol B: Schotten-Baumann Amidation (Biphasic)
  • Preparation: Dissolve cyclopropylamine (1.2 eq) in a suitable organic solvent (DCM or Ethyl Acetate). Add an equal volume of 2M aqueous NaOH (2.0 eq)[1].

  • Temperature Control: Cool the vigorously stirring biphasic mixture to 0 °C. Vigorous stirring is mandatory to maximize the interfacial surface area between the organic and aqueous layers.

  • Electrophile Addition: Add 2,5-dimethylbenzoyl chloride (1.0 eq) dropwise.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to RT and stir for 2 hours. Self-Validation: The pH of the aqueous layer should remain basic (>pH 10). If it drops, add more NaOH.

  • Workup: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer once more with the organic solvent. Wash the combined organic layers sequentially with 1M HCl, water, and brine. Dry and concentrate to isolate the product.

References

  • Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook. Available at: [Link]

  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu. Available at:[Link]

  • Changunda, C. R. K., Rousseau, A. L., Basson, A. E., & Bode, M. L. (2021). Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium-catalysed C-N cross-coupling and nucleophilic aromatic substitution reactions. Arkivoc, 2020(3), 152-170. Available at:[Link]

Sources

Systematic Solvent Selection for the Crystallization of N-cyclopropyl-2,5-dimethylbenzamide: A Methodological Case Study

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol

Abstract

The selection of an appropriate solvent system is arguably the most critical parameter in the development of a robust crystallization process for an Active Pharmaceutical Ingredient (API). The chosen solvent directly influences product purity, yield, crystal form (polymorphism), crystal habit (morphology), and particle size distribution, all of which are critical quality attributes (CQAs) that can impact the drug's stability, bioavailability, and manufacturability.[1][2] This application note presents a systematic, multi-parameter approach to solvent selection and crystallization process development. We use the hypothetical molecule API-X (N-cyclopropyl-2,5-dimethylbenzamide) as a case study to provide researchers and drug development professionals with a detailed, field-proven protocol. The methodology encompasses initial high-throughput solubility screening, rational solvent down-selection based on thermodynamic and safety criteria, small-scale crystallization trials, and comprehensive solid-state characterization.

Introduction: The Central Role of Crystallization in API Development

Crystallization is the primary method for purification and particle engineering in the pharmaceutical industry.[3] A well-designed crystallization process ensures the consistent production of an API that meets the stringent specifications set by regulatory bodies. According to the International Council for Harmonisation (ICH) guideline Q6A, specifications are established to confirm the quality of drug substances and should focus on characteristics useful in ensuring safety and efficacy.[4][5][6] Control over the solid-state form is paramount, as an unexpected polymorphic transformation during manufacturing or storage can lead to significant changes in drug performance, potentially resulting in batch rejection or even product recall.[3][7]

The solvent's role extends beyond simply dissolving the solute. It is an active participant in the crystallization process, mediating nucleation and growth kinetics through solute-solvent interactions.[8][9] These interactions can dictate which polymorphic form is kinetically or thermodynamically favored and can influence the relative growth rates of different crystal faces, thereby determining the final crystal shape.[8] Therefore, a haphazard choice of solvent can lead to a suboptimal or unstable process. A systematic screening methodology, as detailed herein, de-risks development by building a foundational understanding of the API's behavior in various chemical environments.

For the purpose of this guide, we will consider the hypothetical API-X with the following plausible physicochemical properties:

PropertyValue (Hypothetical)Rationale / Source
Chemical Name N-cyclopropyl-2,5-dimethylbenzamideTopic
Molecular Formula C₁₂H₁₅NOCalculated
Molecular Weight 189.25 g/mol Calculated
Melting Point (Tₘ) ~145 - 155 °CEstimated based on similar benzamide structures.
Calculated logP 2.5 - 3.0Estimated based on structural fragments.

Part I: High-Throughput Solubility Screening

Causality: The foundation of any crystallization process design is a thorough understanding of the API's solubility across a diverse range of solvents. The goal is to identify solvents where the API exhibits high solubility at an elevated temperature and low solubility at a lower temperature (for cooling crystallizations) or to find a solvent/anti-solvent pair (for anti-solvent crystallizations).[8][9] A high-throughput screening approach maximizes data acquisition while minimizing the consumption of valuable API.

Protocol 1: Gravimetric Solubility Screening

  • Solvent Selection: Choose a diverse panel of ~24-48 solvents. The selection should cover a wide range of polarities, hydrogen bond donor/acceptor capabilities, and chemical classes (e.g., alcohols, ketones, esters, hydrocarbons). Referencing established solvent selection guides can aid in choosing environmentally preferable and industrially viable options.[10]

  • Preparation: Dispense a known mass of API-X (e.g., ~10 mg) into individual 2 mL HPLC vials.

  • Solvent Addition: Add a starting volume of a selected solvent (e.g., 100 µL) to each vial.

  • Equilibration (Temperature 1 - T₁): Seal the vials and agitate them at a constant ambient temperature (e.g., 25 °C) for a minimum of 4 hours to ensure equilibrium is approached.

  • Visual Assessment: Visually inspect each vial for complete dissolution.

  • Iterative Addition: For vials containing undissolved solids, add another aliquot of solvent (e.g., 100 µL). Re-equilibrate for at least 1 hour.

  • Endpoint (T₁): Repeat step 6 until complete dissolution is observed. Record the total volume of solvent added to determine the solubility at T₁. If a sample does not dissolve after adding a significant volume (e.g., 2 mL), it can be classified as poorly soluble.

  • Equilibration (Temperature 2 - T₂): Transfer the vials to a heated agitator set to a higher temperature (e.g., 50 °C). For vials that were fully dissolved at T₁, proceed to step 9. For vials that were not fully dissolved, continue the iterative solvent addition at T₂ until dissolution is achieved.

  • Solubility at T₂: Record the total solvent volume required for complete dissolution at 50 °C. For vials that were already dissolved at 25 °C, the solubility is simply greater than the concentration in that vial.

Data Presentation: Hypothetical Solubility Data for API-X

SolventClassSolubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)Temperature Gradient (Sol.₅₀ / Sol.₂₅)
MethanolAlcohol852502.9
EthanolAlcohol401503.8
Isopropanol (IPA)Alcohol15654.3
AcetoneKetone1202802.3
Ethyl AcetateEster551402.5
AcetonitrileNitrile601302.2
TolueneAromatic HC5255.0
HeptaneAliphatic HC< 1< 2-
WaterAqueous< 0.1< 0.1-

Visualization: Solvent Screening Workflow

cluster_prep Preparation cluster_t1 Equilibration at T1 (25°C) cluster_t2 Equilibration at T2 (50°C) start Select Diverse Solvent Panel dispense Dispense Known Mass of API-X start->dispense add_solvent Add Initial Solvent Aliquot dispense->add_solvent equil_t1 Agitate for 4h add_solvent->equil_t1 assess_t1 Visual Assessment equil_t1->assess_t1 dissolved_t1 Dissolved? assess_t1->dissolved_t1 add_more_t1 Add Solvent Aliquot dissolved_t1->add_more_t1 No record_t1 Record T1 Solubility dissolved_t1->record_t1 Yes add_more_t1->equil_t1 Re-equilibrate heat_t2 Heat to 50°C & Agitate record_t1->heat_t2 assess_t2 Visual Assessment heat_t2->assess_t2 dissolved_t2 Dissolved? assess_t2->dissolved_t2 add_more_t2 Add Solvent Aliquot dissolved_t2->add_more_t2 No record_t2 Record T2 Solubility dissolved_t2->record_t2 Yes add_more_t2->heat_t2 Re-equilibrate end_point Data Analysis & Down-Selection record_t2->end_point

Caption: Workflow for high-throughput solubility screening.

Part II: Rational Down-Selection of Candidate Solvents

Causality: The raw solubility data must be interpreted to select a small number of candidate solvents for crystallization trials. The primary criterion is a significant positive temperature gradient for cooling crystallization, indicating that a high yield can be achieved upon cooling. For anti-solvent crystallization, we look for a good solvent and a miscible anti-solvent in which the API is practically insoluble. Safety, health, and environmental (SHE) profiles, along with regulatory constraints (e.g., ICH Q3C limits for residual solvents), are non-negotiable secondary filters.[5]

Analysis of Hypothetical Data:

  • Ethanol & Isopropanol (IPA): Both show a good temperature gradient (3.8 and 4.3, respectively) and moderate solubility. They are generally considered "greener" and are preferred solvents in the pharmaceutical industry.

  • Toluene: Exhibits the best temperature gradient (5.0), but its low absolute solubility might limit throughput. It also has a more restrictive ICH limit than the alcohols.

  • Acetone & Methanol: Show high solubility, which is good for initial dissolution, but their temperature gradients are lower. This could lead to lower yields in a simple cooling crystallization. Acetone could be a good "solvent" in an anti-solvent system.

  • Heptane & Water: Both are clear anti-solvents due to the very low solubility of API-X.

Down-Selected Candidates:

  • Ethanol: Primary candidate for cooling crystallization. Good gradient, favorable SHE profile.

  • Isopropanol (IPA): Secondary candidate for cooling crystallization. Similar to ethanol, provides a good comparison.

  • Acetone/Heptane System: Candidate for anti-solvent crystallization. Acetone is a good solvent, Heptane is a miscible anti-solvent.

Part III: Small-Scale Crystallization Method Development

Causality: Theoretical solubility data must be confirmed with practical crystallization experiments. These trials will determine if high-quality crystals can be obtained and will provide the first opportunity to screen for different polymorphic forms. The choice of crystallization method is dictated by the solubility profile.[8]

Visualization: Crystallization Method Selection Logic

start Solubility Data Available q1 High T-Gradient? (e.g., > 3.0) start->q1 q2 Solubility high at RT? q1->q2 No method1 Cooling Crystallization q1->method1 Yes method2 Anti-Solvent Addition q2->method2 Yes method3 Evaporative Crystallization (Consider for screening) q2->method3 No

Caption: Decision logic for selecting a crystallization method.

Protocol 2: Cooling Crystallization (e.g., with Ethanol)

  • Dissolution: In a 20 mL vial with a magnetic stir bar, add 500 mg of API-X. Add ethanol dropwise while stirring at 50 °C until a clear solution is obtained. Note the volume of solvent used (should align with solubility data). Add a slight excess of solvent (e.g., 5-10% more) to ensure dissolution is complete and to avoid premature crystallization.

  • Cooling: Set the hot plate stirrer to a slow, controlled cooling ramp (e.g., 0.5 °C/minute).

  • Nucleation & Growth: Observe the solution for the onset of cloudiness (nucleation). Continue cooling to the final temperature (e.g., 5 °C).

  • Maturation: Hold the slurry at the final temperature with gentle stirring for at least 4 hours to allow the crystallization to complete and to potentially facilitate the conversion to the most stable polymorphic form.

  • Isolation: Isolate the solid product by vacuum filtration, washing the cake with a small amount of cold ethanol.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Analysis: Characterize the dried solid product.

Protocol 3: Anti-Solvent Addition (e.g., with Acetone/Heptane)

  • Dissolution: Dissolve 500 mg of API-X in the minimum amount of acetone required for a clear solution at 25 °C.

  • Anti-Solvent Addition: While stirring the solution moderately, add heptane slowly (e.g., via a syringe pump at 0.5 mL/minute).

  • Nucleation & Growth: Observe the solution for the onset of turbidity. Continue the addition of the anti-solvent until a desired solvent/anti-solvent ratio is reached (e.g., 1:3 v/v).

  • Maturation: Allow the resulting slurry to stir at 25 °C for at least 2 hours.

  • Isolation & Drying: Isolate and dry the product as described in Protocol 2, washing with a mixture of acetone/heptane (e.g., 1:3 v/v).

  • Analysis: Characterize the dried solid product.

Part IV: Solid-State Characterization

Causality: Analysis of the solid form is a non-negotiable, self-validating step. It confirms the identity and purity of the crystalline material and, most importantly, determines its polymorphic form. Different crystallization conditions (solvent, cooling rate, etc.) can yield different polymorphs, and this must be understood to define a robust process.[7]

  • Optical Microscopy: A rapid, initial assessment of crystal habit (e.g., needles, plates, prisms) and size. Different habits can arise from the same polymorph in different solvents and can significantly impact filtration and flowability.[11]

  • Differential Scanning Calorimetry (DSC): Provides the melting point (Tₘ) and enthalpy of fusion (ΔHfus). The presence of different melting endotherms for samples from different experiments is a strong indicator of polymorphism.

  • Powder X-Ray Diffraction (PXRD): The definitive technique for identifying crystal forms. Each polymorph has a unique crystal lattice, which results in a characteristic diffraction pattern, akin to a fingerprint.[3]

Data Presentation: Hypothetical Characterization of API-X Crystals

ExperimentMethodCrystal Habit (Microscopy)Melting Point (DSC)PXRD PatternPolymorphic Form
1 (Ethanol)CoolingWell-defined Prisms152.5 °CPattern AForm I (Stable)
2 (IPA)CoolingSmall Needles152.3 °CPattern AForm I (Stable)
3 (Acetone/Heptane)Anti-solventFine, Agglomerated Needles146.8 °CPattern BForm II (Metastable)

Interpretation of Hypothetical Results: The results indicate that cooling crystallization from both ethanol and IPA consistently produces a higher-melting polymorph, designated Form I . The anti-solvent addition from acetone/heptane yielded a lower-melting form, Form II . This suggests Form I is the thermodynamically more stable form. The different crystal habits (prisms vs. needles) also highlight the solvent's influence on morphology, with the prismatic habit from ethanol likely being more favorable for downstream processing.

Conclusion and Recommendations

This application note has demonstrated a systematic workflow for solvent selection and crystallization development using the hypothetical API-X. The multi-step process, from broad solubility screening to targeted crystallization trials and rigorous solid-state analysis, provides a robust framework for making data-driven decisions.

Based on the hypothetical results of this case study, the following is recommended:

  • Primary Process: Cooling crystallization from Ethanol . This method consistently yielded the stable polymorphic Form I with a well-defined prismatic morphology, which is advantageous for filtration and handling.

  • Further Optimization: The cooling rate, seeding strategy, and final maturation time for the ethanol process should be further investigated to optimize particle size distribution and ensure complete conversion to Form I.

  • Polymorph Control: The existence of a metastable Form II has been identified. The process must be designed to avoid its formation. This underscores the importance of polymorph screening in early development to prevent issues in later stages.[1]

This structured approach provides a high degree of confidence in the selection of a solvent and crystallization method, forming the basis for a robust, reproducible, and scalable manufacturing process.

References

  • Vertex AI Search. (2024). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
  • GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism.
  • Nishka Research. (2023). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry.
  • Curia Global. (n.d.). Drug Polymorphism: A Key Consideration for API Development.
  • Advanced Pharmaceutical Bulletin. (2015). Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration.
  • Nature Communications. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • ICH. (1999). ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.
  • Dalton Pharma Services. (n.d.). Polymorphic Screening.
  • Comprehensive Particle Analysis. (n.d.). ICH Q6A, Q8 & Q9 Compliance. Retrieved from Comprehensive Particle Analysis website.
  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.
  • European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline.
  • Vermeire, F. H., et al. (2022).
  • Google Patents. (2023).
  • APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development.
  • Eurofins CDMO Alphora. (n.d.). The Relevance Of Polymorph Screening In The Pharmaceutical Industry.
  • IKEV. (n.d.). ICH Q6A Guideline.
  • Organic Syntheses. (n.d.). Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide.
  • ACS Publications. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics.
  • Therapeutic Goods Administration (TGA). (2025). ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances.
  • AIChE. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics.
  • AIChE. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics.
  • Nature Communications. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Comprehensive Particle Analysis. (n.d.). ICH Q6A, Q8 & Q9 Compliance. Retrieved from Comprehensive Particle Analysis website.
  • ScienceDirect. (2024). Predicting drug solubility in organic solvents mixtures.
  • European Pharmaceutical Review. (2010). Polymorph screening in pharmaceutical development. Retrieved from European Pharmaceutical Review website.
  • ResearchGate. (n.d.). Polymorphism of Active Pharmaceutical Ingredients | Request PDF.
  • SciSpace. (n.d.). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?.
  • ResearchGate. (2016). (PDF) Solvent Selection Methodology for Pharmaceutical Processes: Solvent Swap.
  • Technobis Crystallization Systems. (2021). Solvent selection for process development.
  • ACS Publications. (2004). Understanding the Effect of a Solvent on the Crystal Habit. Crystal Growth & Design.
  • CD Formulation. (n.d.). XRD/DSC Analysis.
  • ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents....
  • Hampton Research. (n.d.). Sample Preparation for Crystallization.
  • ResearchGate. (2025). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Request PDF.
  • ResearchGate. (2019). What are the different techniques to characterize chemical crystals?.
  • APC. (n.d.). Solvent Selection - (API) Solubility.
  • ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents....
  • TA Instruments. (2018). DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals.
  • IJEETE. (2023). CRYSTAL CHARACTERIZATION TECHNIQUES. International Journal of Exploring Emerging Trends in Engineering.
  • Cheméo. (n.d.). Chemical Properties of N-cyclopropyl-N-methyl-benzamide.
  • PubChem. (n.d.). Benzamide, N-cyclopropyl-.
  • BenchChem. (n.d.). N-cyclopropyl-2-methylbenzamide.
  • Kemet International. (n.d.). Materials Characterisation Techniques.
  • PubChem. (n.d.). Benzamide, N-[2-(cyclopropylmethyl)...].
  • NIST. (n.d.). N-cyclopropyl-N-methyl-benzamide. NIST WebBook.
  • Google Patents. (n.d.). WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.
  • ACS Publications. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite.
  • PMC. (n.d.). N-(2,5-Dimethylphenyl)-2-methylbenzamide.

Sources

Application Note: Rational Design and Profiling of Kinase Inhibitors Utilizing the N-Cyclopropyl-2,5-Dimethylbenzamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold Rationale, High-Throughput Screening, and Cellular Target Engagement

Introduction & Mechanistic Rationale

The development of highly selective, potent, and metabolically stable kinase inhibitors requires the precise geometric arrangement of pharmacophores. While the benzamide moiety is a well-documented cornerstone in modern drug discovery—frequently utilized to target the ATP-binding hinge region or the adjacent allosteric DFG-out pocket of kinases like Bcr-Abl and p38 MAPK 1—unsubstituted variants often suffer from conformational flexibility and poor pharmacokinetic profiles.

As a Senior Application Scientist, I frequently guide discovery teams toward rigidified, pre-organized fragments. The N-cyclopropyl-2,5-dimethylbenzamide scaffold represents a highly optimized structural evolution for kinase inhibition, driven by three specific causal mechanisms:

  • The 2,5-Dimethyl Steric Lock: The addition of methyl groups at the 2 and 5 positions restricts the rotational degree of freedom of the amide bond relative to the phenyl ring. This pre-organizes the scaffold into a twisted conformation, minimizing the entropic penalty upon binding and perfectly complementing deep, lipophilic allosteric sites (such as Hydrophobic Pocket II) 2.

  • The N-Cyclopropyl Lipophilic Cap: Unlike linear alkyl chains (e.g., n-propyl) which are highly susceptible to CYP450-mediated aliphatic oxidation, the cyclopropyl ring offers superior metabolic stability. It acts as a rigid cap that extends favorably into the solvent-exposed channel, improving cellular permeability without sacrificing half-life 3.

  • Amide H-Bonding: The core amide retains its critical function as a bidentate hydrogen bond donor/acceptor, anchoring the molecule to the kinase hinge region backbone.

ScaffoldR cluster_scaffold N-cyclopropyl-2,5-dimethylbenzamide cluster_kinase Kinase Domain Binding Site Core Benzamide Core Hinge Hinge Region / DFG Motif Core->Hinge H-Bonding (Amide) Dimethyl 2,5-Dimethyl Lock Pocket Hydrophobic Pocket II Dimethyl->Pocket Steric Fill & Conformational Twist Cyclo N-Cyclopropyl Cap Solvent Solvent Channel Cyclo->Solvent Lipophilic Extension

Fig 1: Mechanistic binding rationale of the N-cyclopropyl-2,5-dimethylbenzamide scaffold.

Quantitative Data Presentation

To illustrate the impact of this scaffold, Table 1 summarizes the structure-activity relationship (SAR) and pharmacokinetic improvements observed when transitioning from an unsubstituted benzamide to the fully functionalized N-cyclopropyl-2,5-dimethyl derivative in a representative kinase panel.

Table 1: Comparative Profiling of Benzamide Scaffolds in Kinase Drug Discovery

Scaffold DerivativeBcr-Abl IC₅₀ (nM)p38α IC₅₀ (nM)CETSA

(°C)
Human Liver Microsome

(min)
Unsubstituted Benzamide450.01200.0+1.215.0
2,5-Dimethylbenzamide85.0310.0+3.522.0
N-cyclopropyl-2,5-dimethylbenzamide 12.5 45.0 +6.8 >120.0

Note: The dramatic shift in


 highlights the protective effect of the cyclopropyl group against oxidative metabolism, while the IC₅₀ improvements validate the entropic benefit of the dimethyl steric lock.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following workflows are designed as self-validating systems. They move from biochemical potency verification to physiological target engagement.

Protocol A: High-Throughput TR-FRET Kinase Inhibition Assay

Causality & Rationale: Standard fluorescent assays are highly susceptible to false positives caused by the auto-fluorescence of aromatic test compounds. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because its delayed reading window (typically 50-100 µs post-excitation) allows short-lived background fluorescence to decay, ensuring that the measured signal is exclusively driven by the kinase-substrate interaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., Bcr-Abl) to a working concentration of 0.5 nM.

  • Compound Plating: Dispense 100 nL of the N-cyclopropyl-2,5-dimethylbenzamide derivatives (10-point dose-response, 3-fold dilutions starting at 10 µM) into a 384-well low-volume proplate using an acoustic dispenser (e.g., Echo 550).

  • Self-Validation Controls: Allocate column 1 for DMSO (Negative Control, 0% inhibition) and column 2 for 10 µM Staurosporine (Positive Control, 100% inhibition).

  • Enzyme Incubation: Add 5 µL of the kinase solution to all wells. Incubate at 25°C for 15 minutes to allow for pre-equilibrium binding (critical for slow-binding allosteric inhibitors).

  • Reaction Initiation: Add 5 µL of a substrate mix containing biotinylated-peptide substrate (1 µM) and ATP (at the predetermined

    
     for the specific kinase) to initiate the reaction. Incubate for 60 minutes at 25°C.
    
  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺), Europium-labeled anti-phospho antibody (donor), and Streptavidin-XL665 (acceptor).

  • Read & Validate: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Validation Gate: The assay is only deemed acceptable if the calculated Z'-factor between columns 1 and 2 is

    
    .
    
Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: A potent biochemical IC₅₀ does not guarantee cellular efficacy due to potential membrane impermeability, efflux pump clearance, or competition with high intracellular ATP concentrations (~1-5 mM). CETSA leverages the thermodynamic principle of ligand-induced protein stabilization to confirm physical target engagement within the native cellular milieu 4.

CETSA Step1 1. Live Cell Incubation (Inhibitor vs DMSO) Step2 2. Transient Heating (Thermal Gradient 40-70°C) Step1->Step2 Step3 3. Cell Lysis & Ultracentrifugation Step2->Step3 Step4 4. Isolate Soluble Protein Fraction Step3->Step4 Step5 5. Detection (Western Blot / AlphaScreen) Step4->Step5 TargetEng Target Engagement Confirmed (Shift in Melting Temp, Tm) Step5->TargetEng

Fig 2: Cellular Thermal Shift Assay (CETSA) workflow for validating target engagement.

Step-by-Step Methodology:

  • Cell Treatment: Seed target cells (e.g., K562 cells for Bcr-Abl) at

    
     cells/mL. Treat with the test compound (at 
    
    
    
    the biochemical IC₅₀) or 0.1% DMSO vehicle for 2 hours at 37°C to ensure steady-state intracellular accumulation.
  • Thermal Gradient: Harvest and wash the cells in PBS. Aliquot the cell suspension equally into PCR tubes. Heat the tubes across a thermal gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed immediately by 3 minutes at 25°C.

  • Lysis: Add NP-40 lysis buffer supplemented with protease inhibitors. Subject the cells to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath) to ensure complete lysis without denaturing the remaining folded proteins.

  • Fractionation: Centrifuge the lysates at 100,000 x g for 20 minutes at 4°C. This critical step pellets the thermally denatured/aggregated proteins, leaving only the stable, folded proteins in the supernatant.

  • Detection & Self-Validation: Analyze the soluble fractions via Western Blot.

    • Validation Gate: You must co-probe for a temperature-insensitive loading control (e.g., GAPDH or APP-αCTF) to verify equal protein loading across all lanes and rule out non-specific precipitation artifacts.

  • Data Analysis: Plot the normalized band intensities against temperature to generate melt curves. Calculate the apparent melting temperature (

    
    ). A positive shift (
    
    
    
    ) in the compound-treated sample relative to DMSO confirms direct cellular target engagement.

References

  • The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery. Benchchem. Available at: 1[1]

  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. National Institutes of Health (NIH) / PubMed. Available at: 2[2]

  • Lead Optimization of a 4-Aminopyridine Benzamide Scaffold To Identify Potent, Selective, and Orally Bioavailable TYK2 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: 3[3]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: 4[4]

Sources

Application Note: Advanced Handling, Storage, and Weighing Protocols for N-cyclopropyl-2,5-dimethylbenzamide Powder

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Physicochemical integrity, environmental control, and self-validating laboratory workflows.

Introduction and Chemical Rationale

N-cyclopropyl-2,5-dimethylbenzamide is a lipophilic amide derivative frequently utilized as an intermediate in advanced synthetic research and active pharmaceutical ingredient (API) development[1]. While amide bonds generally exhibit robust chemical stability under neutral conditions, solid-state powders of this class are highly susceptible to micro-environmental stressors. Atmospheric moisture, static charge accumulation, and trace exposure to strong oxidizers can compromise the compound's purity, leading to downstream experimental irreproducibility.

As a Senior Application Scientist, I have designed this protocol to move beyond standard safety data sheet recommendations. The methodologies detailed below establish a self-validating system —ensuring that every handling step inherently verifies the integrity of the compound and the safety of the operator.

Physicochemical Profiling and Handling Causality

To design an effective storage and handling protocol, we must first map the physicochemical properties of the compound to specific laboratory behaviors. The table below summarizes the quantitative data and the direct causality behind our handling directives.

ParameterValue / CharacteristicHandling Causality & Rationale
Molecular Weight 189.25 g/mol Dictates precise molarity calculations for stock solutions; highly sensitive to mass deviations caused by moisture absorption.
Physical State Crystalline Solid / PowderHigh risk of static-induced aerosolization. Necessitates draft-free, anti-static weighing environments[2].
Solubility Profile LipophilicRequires organic solvents (e.g., DMSO, Ethanol) for primary stock solubilization; insoluble in aqueous buffers without cosolvents.
Incompatibilities Strong oxidizers, strong basesSegregation is strictly required to prevent oxidative degradation or base-catalyzed amide hydrolysis[3].
Storage Temperature Ambient to 2-8°CCool environments slow kinetic degradation pathways. Must be kept in tightly closed containers[4].

Storage Logistics and Environmental Control

The primary mechanism of degradation for stored benzamide powders is slow, moisture-catalyzed hydrolysis, which is accelerated by temperature fluctuations.

Hazard Mitigation Logic

To maintain a 99%+ purity profile over extended periods, the storage environment must actively mitigate these stressors.

Degradation Stressor Environmental Stressors Moisture Atmospheric Moisture Stressor->Moisture Oxidizers Strong Oxidizers Stressor->Oxidizers Hydrolysis Amide Hydrolysis Moisture->Hydrolysis Catalyzes Degradation Oxidative Degradation Oxidizers->Degradation Reacts with Mitigation1 Desiccation & Sealed Vials Hydrolysis->Mitigation1 Prevented by Mitigation2 Segregated Storage Degradation->Mitigation2 Prevented by

Caption: Hazard mitigation logic for preventing chemical degradation of benzamide derivatives.

Storage Protocol
  • Primary Containment: Store the powder in an amber glass vial to protect against UV-induced excitation. Ensure the cap features a PTFE-lined septum.

  • Atmospheric Control: The container must be kept tightly closed in a cool, dry, and well-ventilated area[4]. For long-term storage (>3 months), backfill the vial with an inert gas (Argon or Nitrogen) to displace atmospheric oxygen and moisture.

  • System Validation (Self-Check): Place the primary vial inside a secondary containment vessel (e.g., a sealed desiccator jar) alongside a color-indicating silica gel packet.

    • Validation Trigger: If the silica gel transitions from blue to pink, the moisture barrier has been compromised. The system instantly alerts the researcher to replace the desiccant before the compound degrades.

Experimental Protocols: Handling and Weighing

Benzamide derivatives can be harmful if swallowed and may cause respiratory tract irritation if inhaled[5]. Furthermore, fine organic powders accumulate static electricity, causing them to repel from spatulas and aerosolize into the laboratory environment.

Workflow Visualization

Workflow Start N-cyclopropyl-2,5-dimethylbenzamide Powder Received Equilibrate Thermal Equilibration (Desiccator, 30-60 min) Start->Equilibrate Prevent condensation Hood Transfer to Fume Hood (Mechanical Exhaust) Equilibrate->Hood Minimize exposure Weigh Anti-Static Weighing & Aliquoting Hood->Weigh Static discharge Seal Inert Gas Backfill & Parafilm Seal Weigh->Seal Protect integrity Store Primary Storage (Cool, Dry, Dark) Seal->Store Maintain stability

Caption: Workflow for the handling, weighing, and storage of benzamide derivative powders.

Step-by-Step Weighing Methodology

Step 1: Thermal Equilibration Action: Remove the sealed container from cold storage (if applicable) and place it in a room-temperature desiccator for 30–60 minutes before opening. Causality: Opening a cold vial immediately exposes the interior to warmer laboratory air. Atmospheric moisture will rapidly condense onto the cold powder, artificially inflating the mass during weighing and catalyzing localized hydrolysis over time.

Step 2: Environmental Isolation & PPE Action: Don nitrile gloves, safety glasses with side shields, and a lab coat. Transfer the equilibrated vial to a certified laboratory fume hood or analytical weighing isolator. Ensure mechanical exhaust ventilation is active[5]. Causality: Benzamide powders pose a risk of aerosolization. Mechanical exhaust ensures that any airborne particulates are safely drawn away from the operator's breathing zone[2].

Step 3: Anti-Static Preparation Action: Discharge static from the analytical balance, the glass receiving vial, and the micro-spatula using a piezoelectric anti-static gun or an ionizing blower. Causality: Powders stored in highly desiccated environments build up extreme electrostatic charges. Without neutralization, the powder will "jump" from the spatula, leading to loss of containment, inaccurate mass readings, and potential operator exposure.

Step 4: Aliquoting and System Validation Action: Carefully transfer the required mass to the pre-tared receiving vial. System Validation (Self-Check): After transferring the powder, close the balance doors and wait 10 seconds. If the mass reading drifts by >0.1 mg, the system is failing due to either residual static interference or excessive draft from the fume hood. Recalibrate the environment before proceeding.

Step 5: Post-Weighing Containment Action: Immediately cap the receiving vial. Backfill the primary stock container with inert gas, tightly seal it, wrap the cap in Parafilm, and return it to segregated storage away from incompatible materials[3].

Spill Response and Decontamination Protocol

In the event of an accidental release, standard sweeping will exacerbate the hazard by aerosolizing the active compound. The following self-validating cleanup protocol must be employed:

  • Containment: Evacuate unnecessary personnel from the immediate area. Ensure the operator is wearing a particulate respirator (N95/P100) if the spill occurs outside a ventilated hood[6].

  • Dry Cleanup (No Sweeping): Do not use compressed air or dry brooms. Carefully collect the powdered material using a damp absorbent pad or a specialized HEPA-filtered vacuum to prevent dust generation[7].

  • Decontamination: Wash the affected surface area thoroughly with soap and copious amounts of water to solubilize and remove any micro-residues[7].

  • Validation: Visually inspect the surface under bright light for any remaining crystalline sheen. Dispose of all cleanup materials in a sealed, clearly labeled hazardous waste container in accordance with local environmental regulations[3].

References[1] "N-cyclopropyl-2,5-dimethylbenzamide | 1343048-00-9 - ChemicalBook", ChemicalBook. Available at: https://chemicalbook.com[5] "Safety Data Sheet - CDN Isotopes", CDN Isotopes. Available at:https://cdnisotopes.com[4] "Safety Data Sheet Benzamide 1. Identification Product name", Metasci. Available at: https://metasci.ca[6] "BENZAMIDE CAS Number - HAZARD SUMMARY", New Jersey Department of Health. Available at:https://nj.gov[3] "Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS", CDH Fine Chemical. Available at:https://cdhfinechemical.com[2] "BENZAMIDE - Safety Data Sheet", TMMedia. Available at: https://tmmedia.in[7] "Benzamide(55-21-0)MSDS Melting Point Boiling Density Storage Transport", ChemicalBook. Available at: https://chemicalbook.com

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-Cyclopropyl-2,5-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific mechanistic and operational challenges associated with synthesizing N-cyclopropyl-2,5-dimethylbenzamide.

The synthesis of this specific molecule presents a dual challenge: the steric hindrance imposed by the ortho-methyl group on the benzoic acid derivative[1], and the high volatility (boiling point ~50 °C) combined with the unique electronic properties of cyclopropylamine[2]. This guide is designed to move your workflow away from trial-and-error and toward a self-validating, high-yield protocol.

Diagnostic Workflow: Troubleshooting Low Yields

Before diving into the specific FAQs, use the diagnostic flowchart below to identify the root cause of yield bottlenecks in your current synthetic route.

Troubleshooting Start Low Yield of N-cyclopropyl- 2,5-dimethylbenzamide Check1 Which coupling method are you using? Start->Check1 Peptide EDC/HOBt or similar Check1->Peptide AcidChloride Acid Chloride (SOCl2/Oxalyl) Check1->AcidChloride Issue1 Steric hindrance at ortho-methyl prevents efficient coupling. Peptide->Issue1 Issue2 Is the reaction exothermic upon amine addition? AcidChloride->Issue2 Action1 Switch to Acid Chloride route or use HATU/HOAt. Issue1->Action1 YesExo Yes, rapid heat generation Issue2->YesExo NoExo No, temperature is stable Issue2->NoExo Issue3 Cyclopropylamine (bp 50°C) is evaporating. YesExo->Issue3 Issue4 Acid chloride may have hydrolyzed to carboxylic acid. NoExo->Issue4 Action2 Pre-cool to 0°C before addition. Use sealed vessel. Issue3->Action2 Action3 Ensure strictly anhydrous conditions and fresh reagents. Issue4->Action3

Caption: Diagnostic flowchart for identifying and resolving low yields in sterically hindered amidation.

Frequently Asked Questions (FAQs)

Q1: Why is my yield consistently below 50% when using standard peptide coupling reagents like EDC/HOBt?

Causality & Mechanism: The primary culprit is steric hindrance. 2,5-dimethylbenzoic acid possesses an ortho-methyl group that physically blocks the Bürgi-Dunitz trajectory required for the incoming nucleophile to attack the activated carbonyl[1]. When using EDC/HOBt, the intermediate formed is an O-benzotriazole ester. This intermediate is exceptionally bulky. Cyclopropylamine, which already exhibits slightly reduced nucleophilicity due to the increased s-character of its strained ring bonds[2], struggles to attack this congested electrophilic center. Consequently, the activated ester either hydrolyzes back to the starting material or undergoes side reactions, severely capping your yield[3]. Solution: Abandon bulky O-ester intermediates. Convert the carboxylic acid to an acid chloride, which is a much smaller, highly reactive electrophile[3]. If you must use a coupling reagent, switch to HATU, which forms a more reactive 7-aza-benzotriazole active ester and is generally superior for hindered substrates.

Q2: How do I prevent the loss of cyclopropylamine during the reaction?

Causality & Mechanism: Cyclopropylamine has a boiling point of approximately 50 °C. The reaction between an acid chloride and an amine is highly exothermic[4]. If the amine is added to the acid chloride at room temperature without proper thermal management, the localized heat of reaction will cause the cyclopropylamine to flash-boil and escape the reaction mixture as a gas. This destroys your reaction stoichiometry, leaving unreacted acid chloride that eventually hydrolyzes during aqueous workup[4]. Solution: The system must be self-validating regarding temperature control. Pre-cool the acid chloride solution to 0 °C using an ice bath. Add the cyclopropylamine dropwise as a dilute solution in your reaction solvent (e.g., DCM) to dissipate the heat of reaction. Furthermore, use a slight excess of the amine (1.2 to 1.5 equivalents) to buffer against minor evaporative losses[4].

Q3: What is the optimal method for generating the acid chloride of 2,5-dimethylbenzoic acid without degrading the material?

Causality & Mechanism: While thionyl chloride (


) is standard, refluxing 2,5-dimethylbenzoic acid in neat 

can lead to dark impurities and decomposition[3]. The optimal method utilizes a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like dichloromethane (DCM) at room temperature. DMF reacts with

to form the Vilsmeier-Haack reagent (a chloroiminium ion), which acts as a highly efficient, mild catalyst for the conversion of the carboxylic acid to the acid chloride[3].

Quantitative Comparison of Coupling Strategies

To justify the shift in methodology, review the empirical data comparing different activation strategies for ortho-substituted benzamides.

Activation StrategyReagents UsedIntermediate Steric BulkTemp Control RequiredTypical YieldPrimary Byproducts
Standard Peptide EDC, HOBt, DIPEAHigh (O-Bt ester)Low (RT)30 - 45%Unreacted acid, Urea derivatives
Advanced Peptide HATU, DIPEAModerate (O-At ester)Low (RT)65 - 75%Tetramethylurea
Acid Chloride (Optimized)

, cat. DMF, TEA
Low (Acyl Chloride) High (0 °C strictly) 85 - 95% None (Water-soluble salts)

Mechanistic Pathway: The Acid Chloride Route

Understanding the exact molecular progression ensures you can anticipate where the reaction might fail if conditions deviate.

Mechanism Acid 2,5-Dimethylbenzoic Acid AcidChloride 2,5-Dimethylbenzoyl Chloride (Activated Intermediate) Acid->AcidChloride + SOCl2 - HCl, - SO2 Vilsmeier Vilsmeier Reagent (from SOCl2 + DMF) Vilsmeier->AcidChloride Catalysis Tetrahedral Tetrahedral Intermediate (Sterically Congested) AcidChloride->Tetrahedral + Amine (0 °C) Amine Cyclopropylamine (Nucleophile) Amine->Tetrahedral Product N-Cyclopropyl-2,5- dimethylbenzamide Tetrahedral->Product Base (TEA) - HCl

Caption: Mechanistic pathway of Vilsmeier-catalyzed acid chloride formation and subsequent amidation.

Optimized Step-by-Step Methodology

This protocol relies on the Vilsmeier-catalyzed acid chloride generation followed by a strictly temperature-controlled amidation[3][4].

Reagents Required:

  • 2,5-Dimethylbenzoic acid (1.0 equiv)

  • Thionyl chloride (

    
    ) (1.2 equiv)
    
  • N,N-Dimethylformamide (DMF) (0.05 equiv, catalytic)

  • Cyclopropylamine (1.5 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Phase 1: Activation (Acid Chloride Generation)

  • Setup: In an oven-dried, round-bottom flask purged with inert gas (Nitrogen or Argon), dissolve 2,5-dimethylbenzoic acid (1.0 equiv) in anhydrous DCM (approx. 0.2 M concentration).

  • Catalysis: Add catalytic DMF (0.05 equiv). Note: The solution should remain clear.

  • Activation: Slowly add

    
     (1.2 equiv) dropwise at room temperature.
    
  • Maturation: Stir the reaction mixture at room temperature for 1 to 2 hours. The reaction is complete when gas evolution (

    
     and 
    
    
    
    ) ceases.
  • Concentration (Crucial Step): Concentrate the mixture under reduced pressure to remove unreacted

    
     and dissolved gases. Redissolve the resulting crude 2,5-dimethylbenzoyl chloride in fresh anhydrous DCM.
    

Phase 2: Amidation 6. Thermal Control: Cool the newly formed acid chloride solution to strictly 0 °C using an ice-water bath[4]. 7. Base Addition: Add Triethylamine (2.0 equiv) to the cooled solution. 8. Nucleophilic Attack: Dilute cyclopropylamine (1.5 equiv) in a small volume of DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Causality: Dropwise addition prevents exothermic spikes that would boil off the cyclopropylamine[4]. 9. Completion: Allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature and stir for an additional 2 hours. 10. Workup: Quench the reaction with saturated aqueous


. Extract the aqueous layer with DCM. Wash the combined organic layers with 1M 

(to remove excess amine and TEA), followed by brine. Dry over anhydrous

, filter, and concentrate in vacuo to yield the highly pure N-cyclopropyl-2,5-dimethylbenzamide.

References

  • Copper-Mediated N-Cyclopropylation of Azoles, Amides, and Sulfonamides by Cyclopropylboronic Acid Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • The Synthesis of Sterically Hindered Amides Source: CHIMIA URL:[Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: Organic Process Research & Development - ACS Publications URL:[Link]

Sources

minimizing side reactions in cyclopropyl amide formation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Side Reactions in Cyclopropyl Amide Formation

Welcome to the Technical Support Center. Cyclopropyl amides are highly sought-after motifs in drug development due to their ability to improve metabolic stability and act as rigid bioisosteres. However, the inherent ring strain of the cyclopropane moiety (~27.5 kcal/mol) and its unique electronic properties make it highly susceptible to side reactions during amide coupling. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yielding, side-reaction-free syntheses.

Part 1: Mechanistic Insights (The "Why")

Before troubleshooting, it is critical to understand the causality behind cyclopropyl side reactions. The cyclopropyl ring possesses C–C bonds with high p-character, making it chemically behave somewhat like an alkene.

  • Ring-Opening via Cyclopropylcarbinyl Cation: When cyclopropanecarboxylic acids are activated under harsh, strongly acidic conditions (e.g., using SOCl₂, (COCl)₂, or strong Lewis acids), an acylium ion or highly polarized intermediate is formed. The adjacent cyclopropyl ring stabilizes the developing positive charge by forming a non-classical cyclopropylcarbinyl cation[1]. This intermediate undergoes rapid nucleophilic attack (e.g., by chloride ions), leading to irreversible ring-opening and the formation of acyclic alkyl halide byproducts[2].

  • Guanidinylation with Uronium Reagents: To avoid ring-opening, mild uronium/aminium salts like HATU or HBTU are often used[3]. However, if the amine is added to the reaction mixture before the carboxylic acid is fully activated, the amine can directly attack the coupling reagent. This forms a stable, unreactive guanidinium byproduct, terminating the coupling process[4].

Mechanism Acid Cyclopropanecarboxylic Acid Intermediate Activated Ester (e.g., OAt-ester) Acid->Intermediate HATU/DIPEA (Mild) Acylium Acylium Ion / Carbocation Acid->Acylium SOCl2 / AlCl3 (Harsh Acidic) Product Cyclopropyl Amide (Target) Intermediate->Product Amine Addition RingOpen Ring-Opened Alkyl Halide Acylium->RingOpen Nucleophilic Attack on Ring Acylium->Product Amine Addition

Mechanistic divergence in cyclopropyl amide synthesis: Mild activation vs. acid-induced ring-opening.

Part 2: Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a mass corresponding to an alkyl chloride instead of my cyclopropyl amide. Why is the ring opening? A: You are likely using harsh activation conditions, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form an acid chloride intermediate. The high electrophilicity of the acylium ion withdraws electron density from the strained cyclopropyl ring, generating a cyclopropylcarbinyl cation[1]. Chloride ions in the mixture rapidly attack this cation, causing ring-opening. Solution: Abandon acid chloride formation. Switch to mild, base-promoted coupling reagents like HATU or EDC/HOBt with N,N-Diisopropylethylamine (DIPEA)[3].

Q2: I switched to HATU, but my reaction stalled at 40% conversion. LC-MS shows a +98 Da mass adduct on my amine. What happened? A: You are observing guanidinylation. HATU is an N-guanidinium salt. If your amine is highly nucleophilic and is present before the carboxylic acid has fully formed the active OAt-ester, the amine will attack HATU directly, forming a tetramethylguanidinium byproduct (+98 Da)[4]. Solution: Implement a "pre-activation" step. Mix the carboxylic acid, HATU, and DIPEA for 5–10 minutes before adding the amine.

Q3: I am coupling a chiral α-substituted cyclopropanecarboxylic acid, but I am losing enantiomeric excess (ee). How do I prevent epimerization? A: Epimerization occurs when excess base (like DIPEA) deprotonates the α-carbon of the activated ester, forming a planar enolate. The cyclopropyl ring's electron-withdrawing nature increases the acidity of this α-proton. Solution: Reduce DIPEA to strictly stoichiometric amounts (1.0 eq relative to the amine salt), or switch to a base-free/mild coupling system like DIC/OxymaPure or DEPBT, which are renowned for suppressing racemization.

Q4: My cyclopropylamine is sterically hindered, and conversions are low even with HATU. How can I push the reaction? A: Cyclopropylamines are bulkier than linear alkylamines, reducing their nucleophilic attack rate on the activated ester. Solution: Elevate the reaction temperature slightly (40 °C) and use COMU instead of HATU. COMU contains a morpholino group that enhances solubility and reactivity, often overcoming steric hindrance without increasing epimerization risks.

Part 3: Troubleshooting Matrix & Quantitative Data

The following table summarizes the quantitative analytical signatures and corrective actions for common side reactions encountered during cyclopropyl amide synthesis.

Issue / Side ReactionRoot CauseAnalytical Signature (LC-MS / NMR)Corrective Action
Ring-Opening Acidic activation (SOCl₂, strong Lewis acids)LC-MS: Target Mass + 36 Da (HCl addition).NMR: Loss of upfield cyclopropyl multiplets (0.5-1.0 ppm); appearance of linear alkyl signals.Switch to HATU/DIPEA or EDC/HOBt. Avoid halogenated activating agents.
Guanidinylation Amine attacks HATU/HBTU directlyLC-MS: Amine Mass + 98 Da.NMR: Sharp singlets at ~2.8-3.0 ppm (tetramethyl groups).Pre-activate acid + HATU + base for 5-10 mins before adding amine.
Epimerization Excess base (DIPEA/TEA) causing enolizationChiral HPLC: Appearance of diastereomeric/enantiomeric peaks.NMR: Doubling of signals.Use DEPBT or DIC/Oxyma. Limit base to 1.0 eq if using amine HCl salts.
Incomplete Conversion Steric hindrance of cyclopropyl groupLC-MS: High presence of unreacted starting materials after 24h.Switch to COMU. Increase temperature to 40 °C.

Part 4: Standard Operating Procedures (SOPs)

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to confirm the success of each mechanistic step.

Protocol 1: Mild Amide Coupling with Pre-Activation (Anti-Guanidinylation & Anti-Ring-Opening)

Use this protocol as the standard baseline for cyclopropyl amide formation.

Reagents:

  • Cyclopropanecarboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq; use 3.5 eq if amine is a hydrochloride salt)

  • Anhydrous DMF or DCM (0.1 M)

Step-by-Step Methodology:

  • Pre-Activation: In an oven-dried flask under N₂, dissolve the cyclopropanecarboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (2.5 eq).

  • Ester Formation: Cool the mixture to 0 °C. Add HATU (1.2 eq) portion-wise. Stir the mixture at 0 °C for 10 minutes.

    • Self-Validation Checkpoint 1: A color change from clear to pale yellow indicates the formation of the active HOAt ester[4].

  • Amine Addition: Dissolve the amine (1.1 eq) in a minimal amount of DMF and add it dropwise to the pre-activated mixture.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Self-Validation Checkpoint 2: Quench a 5 µL aliquot in 1 mL Acetonitrile/Water. Run LC-MS. You should observe complete consumption of the activated ester mass and no +98 Da guanidinylation peaks.

  • Workup: Dilute with Ethyl Acetate (10 volumes). Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOAt), and brine. Dry over Na₂SO₄ and concentrate.

Protocol 2: Epimerization-Free Coupling for Chiral Cyclopropyl Substrates

Use this protocol when the cyclopropyl ring contains a sensitive α-chiral center.

Reagents:

  • Chiral cyclopropanecarboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • DIC (N,N'-Diisopropylcarbodiimide) (1.1 eq)

  • OxymaPure (Ethyl cyanohydroxyiminoacetate) (1.1 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the chiral acid (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DMF at 0 °C.

  • Activation: Add DIC (1.1 eq) dropwise. Stir for 15 minutes at 0 °C. Note: This system is completely base-free, eliminating the primary mechanism for enolization-driven epimerization.

  • Coupling: Add the amine (1.1 eq). If the amine is a salt, add exactly 1.0 eq of a sterically hindered base (e.g., 2,4,6-collidine) to free-base it without causing epimerization.

  • Completion: Stir at room temperature for 12 hours. Monitor via Chiral HPLC to confirm >98% ee retention.

TroubleshootingTree Start Cyclopropyl Amide Coupling Issue RingOpen Ring-Opening Detected? Start->RingOpen Guanidine Guanidinylation (+98 Da Adduct)? Start->Guanidine Epimer Epimerization of Chiral Center? Start->Epimer FixRing Avoid SOCl2 / Lewis Acids. Switch to HATU/DIPEA. RingOpen->FixRing Yes FixGuanidine Pre-activate acid for 10 min before adding amine. Guanidine->FixGuanidine Yes FixEpimer Use base-free conditions (DIC/OxymaPure). Epimer->FixEpimer Yes

Decision tree for troubleshooting common side reactions in cyclopropyl amide coupling.

Part 5: References

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates Source: RSC Publishing (RSC Advances) URL:[Link]

  • Molecular Orbital Calculations of Ring Opening of the Isoelectronic Cyclopropylcarbinyl Radical, Cyclopropoxy Radical, and Cyclopropylaminium Radical Cation Source: ResearchGate / J. Am. Chem. Soc. URL:[Link]

  • Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions Source: ChemRxiv URL:[Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Dimethylbenzamide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N,N-dimethylbenzamide and its derivatives via palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reaction temperature optimization. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance your experimental success.

The palladium-catalyzed coupling of an aryl halide or a benzoyl chloride derivative with dimethylamine is a cornerstone transformation in modern synthetic chemistry. However, achieving high yields and purity is critically dependent on fine-tuning reaction parameters, with temperature being a paramount variable. This guide will provide the expertise and field-proven insights to master this crucial aspect of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for a Buchwald-Hartwig amidation to synthesize N,N-dimethylbenzamides?

A1: The optimal temperature for the Buchwald-Hartwig amidation of aryl halides with dimethylamine can vary significantly based on the reactivity of the aryl halide, the chosen catalyst system (palladium precursor and ligand), and the base. For highly reactive aryl halides (e.g., iodides and some bromides) and with modern, highly active catalyst systems, the reaction can sometimes proceed at room temperature.[1][2] However, for less reactive aryl chlorides, elevated temperatures, often in the range of 80-110 °C, are typically required to achieve a reasonable reaction rate.[1][2] It's crucial to note that excessively high temperatures can lead to catalyst decomposition and the formation of unwanted byproducts.

Q2: I am using a benzoyl chloride and dimethylamine. What temperature considerations should I have?

A2: The reaction of a benzoyl chloride with dimethylamine is a nucleophilic acyl substitution. This reaction is often highly exothermic. To control the reaction rate and prevent the formation of byproducts from excessive heat, it is standard practice to start the reaction at a low temperature, such as 0 °C, by using an ice bath.[3] The benzoyl chloride is typically added dropwise to the solution of dimethylamine to maintain control over the heat generated.[3] After the initial exothermic phase, the reaction may be allowed to slowly warm to room temperature to ensure it proceeds to completion.

Q3: My reaction is sluggish. Can I just increase the temperature indefinitely?

A3: While increasing the temperature can enhance the reaction rate, it is not a universally applicable solution and can be detrimental. Palladium catalysts, especially when coordinated with phosphine ligands, have a limited thermal stability.[4] Exceeding the optimal temperature can lead to catalyst decomposition, often observed as the formation of palladium black (insoluble Pd(0) metal). This will cause the reaction to stall or fail completely. Therefore, a systematic optimization of the reaction temperature is highly recommended over arbitrarily increasing it.

Q4: What are the visible signs of catalyst decomposition due to excessive heat?

A4: The most common visual indicator of catalyst decomposition is the formation of a fine black precipitate, known as palladium black. A healthy, active catalytic reaction mixture is typically a homogeneous solution, often with a yellow to reddish-brown color. If the solution turns black, it signifies that the palladium has precipitated out of the catalytic cycle, rendering it inactive.

Q5: How does the choice of ligand and base influence the optimal reaction temperature?

A5: The ligand and base are integral components of the catalytic system and are closely linked to the optimal temperature. Sterically bulky, electron-rich phosphine ligands, such as XPhos and t-BuXPhos, can stabilize the palladium center and facilitate the key steps of the catalytic cycle, sometimes allowing for lower reaction temperatures.[1][2][5][6][7] The choice of base also plays a critical role. Strong bases like lithium hexamethyldisilazide (LHMDS) can facilitate the reaction at room temperature, while weaker bases like potassium phosphate (K₃PO₄) may necessitate higher temperatures (e.g., 110 °C) to achieve efficient coupling.[1][2]

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during the synthesis of N,N-dimethylbenzamide, with a focus on temperature-related causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Reaction Temperature is Too Low: The activation energy for the oxidative addition of less reactive aryl halides (e.g., chlorides) may not be overcome at lower temperatures.Gradually increase the reaction temperature in 10-15 °C increments (e.g., from 80 °C to 95 °C, then to 110 °C) and monitor the reaction progress by TLC or LC-MS.
2. Catalyst Decomposition: The reaction temperature is too high, leading to the formation of inactive palladium black.Lower the reaction temperature and increase the reaction time. Consider a more thermally stable ligand or palladium precatalyst.
3. Inefficient Catalyst Activation: For Pd(II) precatalysts, the initial reduction to the active Pd(0) species may be temperature-dependent.A brief, slightly higher temperature at the start of the reaction might be necessary to ensure efficient catalyst activation, followed by a reduction to the optimal reaction temperature.
Reaction Stalls (Incomplete Conversion) 1. Catalyst Deactivation Over Time: The catalyst may be slowly decomposing at the chosen reaction temperature over an extended period.Lower the reaction temperature and accept a longer reaction time. Alternatively, a second charge of the catalyst can sometimes restart the reaction.
2. Product Inhibition: The product, N,N-dimethylbenzamide, might be coordinating to the palladium center and inhibiting further catalytic activity, a phenomenon that can be exacerbated at certain temperatures.Running the reaction at a slightly different temperature (higher or lower) may alter the equilibrium of product binding and improve conversion.
Formation of Significant Byproducts 1. Hydrodehalogenation: At elevated temperatures, a side reaction where the aryl halide is reduced to the corresponding arene can become more prominent.[8]Optimize for the lowest possible temperature that still provides a reasonable reaction rate. Ensure a strictly inert atmosphere.
2. Ligand Degradation: High temperatures can cause the phosphine ligands to degrade, leading to a loss of catalyst efficacy and the formation of impurities.Select a ligand known for its thermal stability. Avoid exceeding the recommended temperature range for the specific ligand used.
3. Homocoupling: The coupling of two aryl halide molecules can sometimes occur, especially at higher temperatures.Lowering the temperature can often suppress this side reaction. Adjusting the catalyst-to-ligand ratio may also be beneficial.
Exothermic Runaway (for Benzoyl Chloride Route) 1. Initial Temperature is Too High: Starting the reaction at room temperature can lead to an uncontrolled exothermic reaction.Always start the addition of benzoyl chloride at a reduced temperature, typically 0 °C.[3]
2. Rapid Addition of Reagent: Adding the benzoyl chloride too quickly does not allow for adequate heat dissipation.Add the benzoyl chloride solution dropwise over a period of 30-60 minutes to maintain a stable internal temperature.[3]

Experimental Protocol: Systematic Temperature Optimization

This protocol outlines a systematic approach to determine the optimal reaction temperature for the Buchwald-Hartwig amidation of an aryl bromide with dimethylamine.

Reagents and Equipment:

  • Aryl bromide (1.0 eq)

  • Dimethylamine (2.0 M solution in THF, 1.2 eq)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Anhydrous, degassed toluene

  • Schlenk tubes or reaction vials with stir bars

  • Heating block or oil bath with precise temperature control

  • TLC or LC-MS for reaction monitoring

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the aryl bromide, palladium precatalyst, and base to a series of identical reaction vials.

  • Solvent and Reagent Addition: Add the anhydrous, degassed toluene to each vial, followed by the dimethylamine solution.

  • Temperature Screening: Place each vial in a pre-heated heating block at a different temperature (e.g., 80 °C, 90 °C, 100 °C, 110 °C, and 120 °C).

  • Monitoring: Stir the reactions at their respective temperatures. After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction for analysis by TLC or LC-MS to determine the extent of conversion.

  • Analysis: Continue to monitor the reactions at regular intervals (e.g., every 2-4 hours) until the reaction at the optimal temperature appears complete or stalls. Note any formation of palladium black at higher temperatures.

Visualizing Experimental Workflows and Mechanisms

To aid in the conceptualization of the experimental and chemical processes, the following diagrams are provided.

Temperature_Optimization_Workflow cluster_prep Preparation cluster_screening Temperature Screening cluster_analysis Analysis cluster_conclusion Conclusion Prep Setup Parallel Reactions (Identical Reagents & Concentrations) T1 80°C Prep->T1 Apply Heat T2 90°C Prep->T2 Apply Heat T3 100°C Prep->T3 Apply Heat T4 110°C Prep->T4 Apply Heat T5 120°C Prep->T5 Apply Heat Monitor Monitor Conversion (TLC, LC-MS) T1->Monitor T2->Monitor T3->Monitor T4->Monitor T5->Monitor Observe Observe Byproducts & Catalyst Decomposition Monitor->Observe Optimum Identify Optimal Temperature (Best Yield vs. Time & Purity) Observe->Optimum

Caption: Workflow for systematic temperature optimization.

Catalytic_Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Decomp_Note Excessive Temperature Can Cause Decomposition Amine_complex [L-Pd(II)(Ar)(Amine)]+X- OA_complex->Amine_complex Amine Coordination (HNR2) Temp_Note Elevated Temperature Often Required Here Amido_complex L-Pd(II)(Ar)(NR2) Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR2 Amido_complex->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amidation.

References

  • Lee, D. Y., & Hartwig, J. F. (2009). Simple, efficient protocols for the Pd-catalyzed cross-coupling reaction of aryl chlorides and dimethylamine. Tetrahedron Letters, 50(26), 3672–3674. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Ikawa, T., Barder, T. E., Biscoe, M. R., & Buchwald, S. L. (2007). Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands: A Kinetic, Computational, and Synthetic Investigation. Journal of the American Chemical Society, 129(42), 13001–13007. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2012). A bulky biaryl phosphine ligand allows for palladium-catalyzed amidation of five-membered heterocycles as electrophiles. Angewandte Chemie International Edition, 51(19), 4710-3. Available at: [Link]

Sources

removing impurities from N-cyclopropyl-2,5-dimethylbenzamide crude product

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification of N-cyclopropyl-2,5-dimethylbenzamide , a compound often synthesized as an intermediate in kinase inhibitor or GPCR ligand research.

The presence of the 2,5-dimethyl substitution pattern on the benzene ring introduces significant steric hindrance , often resulting in incomplete coupling reactions and high levels of residual starting material (2,5-dimethylbenzoic acid). Furthermore, the volatility and water miscibility of cyclopropylamine require specific handling during workup.

Part 1: The Purification Strategy (Decision Matrix)

Before initiating any protocol, determine the state and purity profile of your crude product.

PurificationStrategy Start Crude Product Analysis (LCMS / TLC) StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Crystalline Oil Oil / Sticky Gum StateCheck->Oil Amorphous Recryst Tier 2: Recrystallization (EtOH/H2O or EtOAc/Hex) Solid->Recryst High Purity (>85%) Extract Tier 1: Acid/Base Extraction (Liquid-Liquid) Solid->Extract Low Purity ImpurityCheck Major Impurity? Oil->ImpurityCheck AcidImp Unreacted Acid (2,5-dimethylbenzoic acid) ImpurityCheck->AcidImp Acidic Byproducts AmineImp Unreacted Amine (Cyclopropylamine) ImpurityCheck->AmineImp Basic Byproducts AcidImp->Extract AmineImp->Extract Extract->Recryst If Solidifies Column Tier 3: Flash Chromatography (Silica Gel) Extract->Column If Remains Oil

Figure 1: Purification decision tree based on the physical state and impurity profile of the crude N-cyclopropyl-2,5-dimethylbenzamide.

Part 2: Tier 1 - Liquid-Liquid Extraction (The First Line of Defense)

Context: Because the product is a neutral amide, we can exploit the acidic nature of the starting material (2,5-dimethylbenzoic acid) and the basic nature of the amine (cyclopropylamine) to wash them away.

Q: My crude product contains significant unreacted 2,5-dimethylbenzoic acid. Why didn't the standard bicarbonate wash remove it?

Expert Insight: The 2,5-dimethyl substitution creates a "hydrophobic shield" around the carboxylic acid, making it less soluble in mild aqueous bases like saturated sodium bicarbonate (


) compared to unsubstituted benzoic acid.
Solution:  Use a stronger base wash.
  • Dissolve crude in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Wash with 1M NaOH (2x). The higher pH ensures complete deprotonation of the hindered acid, forcing it into the aqueous layer.

  • Caution: Do not heat. While benzamides are stable, hot strong base can eventually hydrolyze the amide bond.

Q: How do I ensure all cyclopropylamine is removed?

Expert Insight: Cyclopropylamine is volatile (bp ~50°C) and water-miscible. However, if it has formed a salt (e.g., hydrochloride) during the reaction, it will not evaporate and may not partition well into water if the organic layer is very polar. Solution:

  • Acid Wash: Wash the organic layer with 1M HCl or 10% Citric Acid . This protonates the amine (

    
    ), making it highly water-soluble.
    
  • Evaporation: If the amine was used as a free base, simple rotary evaporation at 40-50°C is often sufficient to remove the bulk of it due to its volatility.

Protocol: Optimized Extraction Workflow
StepActionPurpose
1 Dissolve crude in EtOAc (approx. 10 mL per gram).Provides a lipophilic medium for the product.
2 Wash with 1M HCl (2 x 10 mL).Removes unreacted Cyclopropylamine and DMAP/Catalysts.
3 Wash with 1M NaOH (2 x 10 mL).Removes unreacted 2,5-dimethylbenzoic acid .
4 Wash with Brine (1 x 10 mL).Removes residual water and breaks emulsions.
5 Dry over anhydrous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

and filter.
Removes trace water.
6 Concentrate in vacuo.Yields the neutral amide.

Part 3: Tier 2 - Recrystallization (The Purification Workhorse)

Context: If extraction yields a solid that is still colored or slightly impure (90-95%), recrystallization is preferred over chromatography for scalability.

Q: Which solvent system is best for N-cyclopropyl-2,5-dimethylbenzamide?

Expert Insight: The "dimethyl" and "cyclopropyl" groups make this molecule moderately lipophilic, while the amide bond provides a polar anchor. Recommended Systems:

  • Primary Choice: Ethanol/Water (EtOH/

    
    ). 
    
    • Dissolve in hot Ethanol.

    • Add hot water dropwise until persistent cloudiness appears.

    • Cool slowly.[1][2][3][4]

  • Secondary Choice: Ethyl Acetate/Hexanes. [4][5][6]

    • Good for removing non-polar impurities.

    • Dissolve in minimum hot EtOAc; add Hexanes until cloudy.

Q: The product is "oiling out" (forming a gum) instead of crystallizing. How do I fix this?

Troubleshooting: Oiling out occurs when the compound separates as a liquid phase before it can crystallize, often because the temperature dropped too fast or the solvent mixture is too polar. Correction:

  • Re-heat the mixture until the oil redissolves.

  • Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall with a rod.[3]

  • Slow Cool: Wrap the flask in a towel to slow the cooling rate. Do not put it directly into ice.

  • Add Co-solvent: Add a small amount of the "good" solvent (e.g., Ethanol) to keep the oil in solution slightly longer.

Part 4: Tier 3 - Advanced Troubleshooting (Stubborn Impurities)

Q: I see a persistent impurity at roughly the same Rf as my product. What is it?

Diagnosis:

  • Tetramethylurea (TMU): If you used coupling agents like HBTU or HATU, the byproduct is tetramethylurea.[7] It is water-miscible but can drag into organic layers. Solution: Additional water washes.

  • Dicyclopropylurea: If excess cyclopropylamine was used with activating agents (like CDI or phosgene equivalents), you might form the urea dimer. This is very insoluble. Solution: Filter the reaction mixture before workup; the urea often precipitates out.

Q: Flash Chromatography Parameters?

If recrystallization fails, use silica gel chromatography.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Hexanes : Ethyl Acetate .

    • Start: 100% Hexanes.

    • Gradient: 0% to 40% EtOAc.

    • Note: The product usually elutes around 20-30% EtOAc due to the amide polarity.

Summary of Impurity Removal Methods

Impurity TypeChemical NatureRemoval Method
Cyclopropylamine Basic, VolatileAcid wash (1M HCl) or Rotary Evaporation.
2,5-Dimethylbenzoic acid Acidic, Sterically HinderedBase wash (1M NaOH). Avoid weak bases like bicarbonate.
Coupling Agents (EDC/DIC) Water Soluble (mostly)Acid wash (HCl) removes urea byproducts of EDC.
HATU/HBTU Byproducts PolarWater/Brine washes; sometimes requires DCM extraction.
Non-polar dimers Neutral, LipophilicRecrystallization (EtOH/Water) leaves these in the mother liquor.

References

  • BenchChem. (2025).[3][4][6] Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification. Retrieved from

    • Cited for general benzamide recrystallization solvent systems (EtOH/Water, EtOAc/Hexanes).[4]

  • Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. Retrieved from

    • Cited for the impact of steric hindrance (2,6-dimethylbenzoic acid analogs) on coupling efficiency and reagent choice.[8]

  • Google Patents. (1973). Process for manufacturing cyclopropylamine (US3711549A). Retrieved from

    • Cited for the volatility and physical properties of cyclopropylamine.
  • Organic Syntheses. (2010). Synthesis of (E)-N,N-Diethyl-2-styrylbenzamide. Organic Syntheses, Coll. Vol. 11, p.359. Retrieved from

    • Cited for standard silica gel chromatography gradients for substituted benzamides.

Sources

Technical Support Center: Benzamide Extraction Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzamide extraction. Liquid-liquid extraction (LLE) of benzamides—whether simple benzamide or complex substituted pharmaceutical derivatives—frequently encounters phase separation bottlenecks. This guide is designed for researchers and drug development professionals to diagnose, understand, and resolve these thermodynamic and kinetic extraction failures.

Diagnostic Workflow: Phase Separation Resolution

G Start Phase Separation Issue Detected CheckType Identify Issue Type Start->CheckType Emulsion Emulsion (Cloudy Interface) CheckType->Emulsion SlowSep Slow Separation (Clear but slow) CheckType->SlowSep LowRec Low Recovery (Clear separation) CheckType->LowRec ActionEmul 1. Centrifuge 2. SALLE (Add Salt) 3. Phase Filter Emulsion->ActionEmul ActionSlow 1. Alter Density 2. Adjust Temp SlowSep->ActionSlow ActionLow 1. Adjust pH 2. Check pKa LowRec->ActionLow

Diagnostic decision tree for resolving benzamide extraction phase separation issues.

Troubleshooting Guides & FAQs

Q1: Why am I getting persistent emulsions when extracting benzamides from biological matrices (e.g., plasma)?

Cause: Emulsions in biological samples are primarily caused by high concentrations of endogenous surfactant-like compounds, such as phospholipids, free fatty acids, and proteins[1]. These large molecules possess mutual solubility in both the aqueous and organic phases, lowering the interfacial tension and creating a stable, cloudy mid-zone emulsion that traps your target analyte[1].

Resolution: Transition from traditional LLE to Salting-out Assisted Liquid-Liquid Extraction (SALLE) . By adding a high concentration of an inorganic salt (like ammonium sulfate or magnesium sulfate), you increase the ionic strength of the aqueous layer[2]. This thermodynamic shift disrupts the hydration shells of the emulsifying proteins, precipitating them out of solution, while simultaneously forcing water-miscible organic solvents (like acetonitrile) to separate into a distinct, clear upper phase[3],[4].

Q2: My organic and aqueous phases are separating, but the disengagement is extremely slow. How can I accelerate this?

Cause: Slow phase disengagement without the presence of a cloudy emulsion usually indicates an insufficient density differential between the aqueous and organic phases, or excessively high viscosity in the aqueous layer[5],[6].

Resolution: You must alter the physical properties of the solvent system.

  • Density Modification: If you are using an organic solvent with a density close to water (e.g., ethyl acetate), add a small volume of a less dense co-solvent (like hexane) to lower the organic layer's overall density[6].

  • Mechanical Force: If chemical alteration is not viable, apply centrifugal force (e.g., 3000 rpm for 5 minutes) to artificially increase the gravitational separation of the liquids[1].

Q3: I have a perfectly clear phase separation, but my benzamide recovery is unacceptably low. Is this a phase issue?

Cause: Phase separation is only half the extraction process; thermodynamic partitioning dictates your actual recovery. Benzamide and its pharmaceutical derivatives have specific ionization profiles. While simple benzamide has a pKa of ~13.0 (making it neutral under most conditions)[7], many substituted pharmaceutical benzamides are ionogenic[8]. If your analyte is in an ionized state, it will preferentially partition into the aqueous phase rather than the organic phase[8].

Resolution: Adjust the pH of your aqueous sample prior to extraction. For basic benzamide derivatives, adjust the aqueous pH to at least two units above the analyte's pKa. For acidic derivatives, adjust the pH to two units below the pKa[8]. This ensures the molecule is in its neutral, lipophilic state, maximizing its partition coefficient (LogP) into the organic phase.

Quantitative Data: Emulsion-Breaking Techniques Comparison

When an emulsion forms, selecting the right intervention is critical to preserving analyte integrity. Use the table below to compare the efficacy of standard emulsion-breaking techniques.

TechniqueMechanism of ActionTypical Time to ResolveImpact on Benzamide Recovery
Salting-Out (SALLE) Increases aqueous ionic strength, decreasing organic solubility and precipitating surfactants.Immediate (< 1 min)Positive (Enhances organic partitioning)
Centrifugation Increases gravitational force to overcome low density differentials and physically separate phases.5–10 minsNeutral (Preserves existing recovery)
Co-solvent Addition Alters solvent density and polarity to destabilize surfactant micelles at the interface.1–2 minsVariable (May alter solvent selectivity)
Glass Wool Filtration Physically breaks stable emulsion bubbles via high surface-area contact.2–5 minsNegative (Risk of analyte adsorption)

Experimental Protocol: SALLE Methodology for Benzamides

To completely bypass emulsion formation in complex matrices, utilize this self-validating Salting-out Assisted Liquid-Liquid Extraction (SALLE) protocol[9],[10]. This method uses acetonitrile (ACN), which acts as both a protein precipitant and an extraction solvent.

Materials Needed:

  • Cold Acetonitrile (ACN)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Ammonium Sulfate ((NH₄)₂SO₄)

  • Centrifuge capable of 4000 rpm

Step-by-Step Procedure:

  • Sample Aliquoting: Transfer 200 µL of the biological sample (e.g., plasma or wastewater) into a 2.0 mL microcentrifuge tube.

  • pH Adjustment (Critical): Based on the specific pKa of your benzamide derivative, add 10–20 µL of acid or base to ensure the analyte is in its neutral state[8].

  • Solvent Addition: Add 400 µL of cold ACN to the sample. Vortex vigorously for 30 seconds. Note: At this stage, the mixture will appear as a single cloudy phase due to protein precipitation.

  • Salting-Out: Add 0.2 g of anhydrous MgSO₄ to the tube[9].

  • Equilibration: Vortex the mixture continuously for 1 to 2 minutes. The mechanical agitation ensures complete dissolution of the salt, driving the thermodynamic salting-out effect that separates the water and ACN.

  • Phase Separation: Centrifuge the tube at 4000 rpm for 5 minutes[9].

  • Collection: The tube will now contain three distinct layers: a solid protein/salt pellet at the bottom, a small aqueous layer in the middle, and a clear upper ACN layer containing the extracted benzamide. Carefully pipette the upper organic layer for downstream LC-MS/MS or HPLC analysis.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions | LCGC International. Chromatography Online.[Link]

  • Salting-out Liquid-Liquid Extraction (SALLE) | LCGC International. Chromatography Online.[Link]

  • Salting-out assisted liquid–liquid extraction coupled with high-performance liquid chromatography for the determination of vitamin D3 in milk samples. The Royal Society.[Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil.[Link]

  • 4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts.[Link]

  • How Can We Improve Our Liquid-Liquid Extraction Processes? SCION Instruments.[Link]

  • Salting-out assisted liquid–liquid extraction for the determination of ciprofloxacin residues in water samples by high performance liquid chromatography. BMC Chemistry.[Link]

  • Salting-Out Assisted Liquid–Liquid Extraction for Quantification of Febuxostat in Plasma Using RP-HPLC and Its Pharmacokinetic Application. Journal of Chromatographic Science.[Link]

  • Salting-out assisted liquid–liquid extraction for bioanalysis. Bioanalysis.[Link]

Sources

stability of N-cyclopropyl-2,5-dimethylbenzamide in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Stability & Handling of N-cyclopropyl-2,5-dimethylbenzamide in Aqueous Systems

Executive Summary

You have inquired about the stability of N-cyclopropyl-2,5-dimethylbenzamide (CAS: 1343048-00-9) in aqueous solution.

The short answer: This compound exhibits high hydrolytic stability in neutral aqueous buffers due to the steric shielding provided by the ortho-methyl group and the electronic stability of the secondary amide bond. However, its low aqueous solubility is the primary technical challenge, often mistaken for instability due to precipitation.

This guide details the structural rationale for its stability, provides a troubleshooting matrix for experimental anomalies, and outlines a self-validating protocol to confirm integrity in your specific assay conditions.

Structural Stability Analysis

To understand the behavior of this molecule, we must look at its three functional components:

  • The Benzamide Core: Amide bonds are resonance-stabilized. Under neutral conditions (pH 6–8), the half-life of a benzamide is typically measured in years.

  • The 2,5-Dimethyl Substitution (Steric Shield): The methyl group at the 2-position (ortho) is critical. It creates steric hindrance that blocks nucleophilic attack (e.g., by water or hydroxide ions) on the carbonyl carbon. This makes the molecule significantly more stable than unsubstituted benzamide.

  • The N-Cyclopropyl Group: While cyclopropane rings can be sensitive to strong acids (ring-opening), the amide nitrogen reduces the basicity of the system. In aqueous solution, the cyclopropyl ring remains intact unless subjected to extreme acidity (pH < 1) or specific metabolic oxidation.

Degradation Pathways

The primary (though slow) degradation pathway is hydrolysis.

  • Acidic Conditions: Protonation of the carbonyl oxygen followed by water attack.

  • Basic Conditions: Direct nucleophilic attack by hydroxide.

Visualizing the Stability Logic The following diagram illustrates the degradation pathway and the protective steric effect.

StabilityMechanism Compound N-cyclopropyl-2,5-dimethylbenzamide (Intact Molecule) Acid Acid Hydrolysis (pH < 2, Heat) Compound->Acid Slow Base Base Hydrolysis (pH > 10, Heat) Compound->Base Slow Steric Steric Shielding (2-Methyl Group) Steric->Compound Protects Carbonyl Benzoic 2,5-Dimethylbenzoic Acid (Degradant A) Acid->Benzoic Amine Cyclopropylamine (Degradant B) Acid->Amine Base->Benzoic Base->Amine

Figure 1: Mechanistic pathway of hydrolysis.[1] The 2-methyl group (yellow) sterically hinders the approach of hydrolytic agents, significantly extending half-life compared to standard benzamides.

Solubility vs. Stability: The "False Degradation" Trap

The most common support ticket we receive regarding this class of compounds is: "My compound disappeared from the solution after 24 hours."

In 90% of cases, this is precipitation , not degradation.

  • Lipophilicity: The 2,5-dimethyl and cyclopropyl groups make this molecule highly lipophilic (LogP approx. 2.5–3.0).[2][3]

  • Aqueous Limit: Solubility in pure PBS or water is likely < 50 µM .

Recommendation: Always use a co-solvent (DMSO or Ethanol) to maintain a final concentration of 0.1% to 1% v/v in your aqueous buffer.

Troubleshooting Guide

Use this matrix to diagnose issues during your experiments.

SymptomProbable CauseVerification StepCorrective Action
Loss of Peak Area (HPLC) Precipitation (Crash out)Centrifuge sample. If pellet forms, it's precipitation.Increase DMSO concentration or lower compound concentration.
New Peak at RRT ~0.5 Hydrolysis (Benzoic acid derivative)Check pH. Is it < 2 or > 10?Buffer to pH 7.4. Store at 4°C.
New Peak at RRT ~1.2 Dimerization or AggregationRun spectra.Sonicate solution; ensure no freeze-thaw cycles.
Yellowing of Solution Photodegradation / OxidationCheck light exposure.Store in amber vials.

(RRT = Relative Retention Time)

Validated Protocols

Protocol A: Preparation of Stable Stock Solutions

Do not attempt to dissolve directly in water.

  • Weighing: Weigh 5–10 mg of N-cyclopropyl-2,5-dimethylbenzamide.

  • Primary Solubilization: Dissolve in 100% DMSO to reach a concentration of 10 mM . Vortex until clear.

    • Checkpoint: Inspect visually.[2][4] If cloudy, sonicate for 30 seconds.

  • Storage: Aliquot into amber glass vials. Store at -20°C. (Stable for > 6 months).

Protocol B: The "Forced Degradation" Validation (Self-Check)

Before trusting the compound in a long-term assay, perform this 24-hour stress test to define its limits in your specific buffer.

  • Prepare 3 Samples (50 µM final conc):

    • A (Control): Buffer pH 7.4 + 0.5% DMSO.

    • B (Acid Stress): 0.1 M HCl + 0.5% DMSO.

    • C (Base Stress): 0.1 M NaOH + 0.5% DMSO.

  • Incubation: Incubate all at 60°C for 4 hours.

  • Analysis: Neutralize B and C. Analyze via HPLC-UV (254 nm).

  • Interpretation:

    • If A is stable (>99%) and B/C show <5% degradation, the molecule is highly stable for standard biological assays.

    • If B degrades significantly, avoid acidic buffers or quench reactions immediately.

Frequently Asked Questions (FAQ)

Q: Can I autoclave this compound in solution? A: No. While the amide bond is robust, autoclaving (121°C, high pressure) risks hydrolysis and potential ring-opening of the cyclopropyl group. Sterile filter (0.22 µm) your solutions instead.

Q: Is the cyclopropyl group susceptible to metabolic instability in cell culture? A: Generally, no. Cyclopropyl groups are often used in medicinal chemistry to block metabolism (specifically CYP450 oxidation) at that position. It is metabolically more stable than an isopropyl or ethyl group.

Q: Why does my LC-MS show a mass of M+18? A: You are likely seeing a water adduct or a hydrolysis product. If the retention time is different, it is the hydrolysis product (2,5-dimethylbenzoic acid). If the retention time is the same, it is an ionization artifact in the source.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed mechanisms of amide hydrolysis and steric effects).

  • Katritzky, A. R., et al. (2015). "A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles."[4] Arkivoc, 2015(7), 101-112.[4] (Establishes stability hierarchy of secondary amides).

  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. (The gold standard framework for stability protocols).

Sources

Technical Support Center: N-cyclopropyl-2,5-dimethylbenzamide Stability & Hydrolysis Prevention

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal for N-cyclopropyl-2,5-dimethylbenzamide . This guide is designed for researchers, formulation scientists, and drug development professionals facing stability, formulation, or assay challenges.

As a sterically hindered benzamide, this compound possesses unique kinetic properties. This guide moves beyond basic troubleshooting to explain the underlying causality of its degradation pathways, providing you with self-validating protocols to ensure absolute scientific integrity in your workflows.

Part 1: The Mechanistic Reality of N-cyclopropyl-2,5-dimethylbenzamide

To prevent hydrolysis, we must first understand why it happens and how the molecule naturally defends itself.

Amides are generally stable due to resonance stabilization, which imparts a partial double-bond character to the C-N bond, making it resistant to spontaneous cleavage [10]. However, under thermal stress, extreme pH, or in the presence of biological catalysts, nucleophiles (like H₂O or OH⁻) can attack the carbonyl carbon. This forms a high-energy tetrahedral intermediate that eventually collapses, cleaving the C-N bond to yield a carboxylic acid and an amine [9].

Intrinsic Defenses of Your Compound:

  • Ortho-Steric Shielding: The methyl group at the 2-position of the benzene ring provides massive steric hindrance. This physical bulk acts as a shield, physically blocking the trajectory of nucleophiles approaching the carbonyl carbon. This drastically increases the activation energy required to form the tetrahedral intermediate [3].

  • N-Cyclopropyl Bulk: The cyclopropyl ring on the nitrogen atom restricts conformational flexibility, making it difficult for the molecule to adopt the precise geometry required to fit into the active sites of many hydrolytic enzymes.

Despite these defenses, degradation can occur if the environmental activation energy surpasses these barriers.

G A N-cyclopropyl-2,5- dimethylbenzamide B Nucleophilic Attack (H2O / OH-) A->B Extreme pH / Temp C Tetrahedral Intermediate B->C Rate-limiting step E Hydrolysis Products (Carboxylic Acid + Amine) C->E C-N Cleavage D 2-Methyl Steric Shielding (Blocks Attack) D->B Inhibits

Caption: Mechanism of hydrolysis and steric shielding by the ortho-methyl group.

Part 2: Troubleshooting FAQs

Q1: My formulation is degrading at 40°C/75% RH during accelerated stability testing. How do I stop this?

Causality: While the ortho-methyl group provides steric shielding, elevated temperatures increase the kinetic energy of water molecules, allowing them to overcome the steric activation barrier. Furthermore, unbuffered water can undergo micro-environmental pH shifts that catalyze the reaction [1]. Solution:

  • Strict pH Control: Buffer the aqueous formulation strictly between pH 6.0 and 7.0. In this range, the hydrolysis rate is minimized because the reaction is dominated solely by neutral water attack, avoiding the highly efficient hydronium (acid) or hydroxide (base) catalyzed pathways [9].

  • Reduce Water Activity (

    
    ):  Replace a portion of the aqueous phase with non-aqueous co-solvents (e.g., Propylene Glycol or PEG 400) to limit the concentration of the nucleophile [4].
    
Q2: We are observing rapid loss of the parent compound in rat plasma assays. Is this chemical hydrolysis?

Causality: No. At physiological pH (7.4) and 37°C, the chemical half-life of a sterically hindered benzamide is measured in years [5]. Rapid degradation in plasma is almost exclusively enzymatic, driven by non-specific amidases and esterases in the biological matrix [1]. Solution: You must chemically quench the enzymes immediately upon sampling. Use a 1:3 ratio of sample to cold acetonitrile containing 0.1% formic acid to instantly precipitate proteins and halt amidase activity.

Q3: Can I use strong acids (e.g., 1M HCl) to dissolve this compound without risking hydrolysis?

Causality: It is highly discouraged. Acid-catalyzed hydrolysis works by protonating the carbonyl oxygen. This draws electron density away from the carbonyl carbon, making it extremely electrophilic and highly susceptible to attack even by weak nucleophiles, bypassing the steric defenses [7]. Solution: If acidic dissolution is strictly necessary for your workflow, use weak organic acids (like 0.1M acetic acid) at low temperatures (<20°C) and neutralize the solution immediately after dissolution.

G Start Detect Compound Degradation Q1 Is it in a Biological Matrix (Plasma/Microsomes)? Start->Q1 BioYes Likely Enzymatic (Amidases/CYP450) Q1->BioYes Yes BioNo Chemical Hydrolysis Q1->BioNo No ActionBio Add Amidase Inhibitors or Quench with MeCN BioYes->ActionBio Q2 Check pH & Temp BioNo->Q2 HighTemp T > 40°C or pH < 4 / > 9? Q2->HighTemp ActionChem Buffer to pH 6.5-7.5 Use Co-solvents HighTemp->ActionChem Yes

Caption: Decision tree for diagnosing and preventing amide degradation in assays.

Part 3: Quantitative Stability Benchmarks

The following table summarizes the expected kinetic stability (Half-life,


) of sterically hindered benzamides under various stress conditions, demonstrating the exponential impact of pH and temperature [2].
Environmental ConditionTemperature (°C)Dominant Catalytic PathwayEstimated Half-Life (

)
Intervention Strategy
Aqueous Buffer (pH 7.0)25°CNeutral Water Attack> 5 YearsNone required
Aqueous Buffer (pH 7.0)80°CThermal / Neutral~ 6 MonthsLower temp / Lyophilize
1M HCl (pH < 1.0)80°CAcid-Catalyzed< 12 HoursNeutralize immediately
1M NaOH (pH > 13.0)80°CBase-Catalyzed< 4 HoursAvoid strong bases
Unquenched Rat Plasma37°CEnzymatic (Amidases)15 - 45 MinutesQuench with MeCN / PMSF

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your results, utilize these self-validating methodologies. They contain built-in controls to prove that the observed stability (or degradation) is a direct result of the intervention, not an assay artifact.

Protocol A: Mitigation of Enzymatic Hydrolysis in Biological Assays

Objective: Prevent amidase-driven cleavage of N-cyclopropyl-2,5-dimethylbenzamide during in vitro plasma stability testing. Self-Validation Mechanism: Includes a Phenylmethylsulfonyl fluoride (PMSF) positive control to definitively prove degradation is enzymatic, not chemical.

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Prepare a 100 mM stock of PMSF (broad-spectrum amidase/esterase inhibitor) in ethanol.

  • Matrix Spiking: Aliquot 990 µL of blank rat plasma into three distinct tubes:

    • Tube 1 (Test): Untreated plasma.

    • Tube 2 (Positive Control): Add 10 µL of PMSF stock (final conc. 1 mM). Incubate for 10 mins.

    • Tube 3 (Negative Control): PBS buffer pH 7.4 (no plasma).

  • Initiation: Add 10 µL of the compound stock to all three tubes. Incubate at 37°C on a shaking thermomixer.

  • Time-Course Sampling: At

    
     and 
    
    
    
    minutes, extract 50 µL from each tube.
  • Chemical Quenching: Immediately dispense the 50 µL sample into 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and internal standard. Vortex for 30 seconds.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS. Validation Check: If Tube 1 shows rapid degradation, but Tube 2 (PMSF) and Tube 3 (PBS) remain stable, you have successfully proven and mitigated enzymatic hydrolysis.

Protocol B: Accelerated Chemical Stability & pH Optimization

Objective: Formulate an aqueous solution resistant to chemical hydrolysis at elevated temperatures. Self-Validation Mechanism: Uses extreme pH conditions as forced degradation controls to validate the HPLC method's stability-indicating power.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare three 50 mM buffer systems: Acetate (pH 4.0), Phosphate (pH 7.0), and Borate (pH 9.0).

  • Formulation: Dissolve N-cyclopropyl-2,5-dimethylbenzamide to a final concentration of 1 mg/mL in each buffer, utilizing 5% Propylene Glycol as a co-solvent to aid solubility and reduce water activity.

  • Forced Degradation Controls: Prepare a 1 mg/mL solution in 1M HCl (Acid Control) and 1M NaOH (Base Control).

  • Thermal Stress: Seal all vials and incubate in a stability chamber at 60°C.

  • Sampling & Neutralization: Sample 100 µL at Days 1, 3, and 7. Crucial: Immediately neutralize the Acid and Base controls with equivalent volumes of 1M NaOH or 1M HCl, respectively, before injection to prevent degradation inside the HPLC autosampler.

  • HPLC Analysis: Run on a C18 reverse-phase column using a water/acetonitrile gradient. Monitor for the appearance of 2,5-dimethylbenzoic acid and cyclopropylamine peaks. Validation Check: The Acid and Base controls must show >20% degradation (validating the method can detect hydrolysis products). The pH 7.0 buffer should show <1% degradation, confirming optimal formulation conditions.

Part 5: Comprehensive References

  • How to Minimize Amide Hydrolysis in High-Humidity Environments Patsnap Eureka

  • How to Enhance Amide Stability in High-Temperature Processes Patsnap Eureka

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles Arkivoc

  • How to prevent hydrolysis in a drug Quora

  • Amide Bond Activation of Biological Molecules PMC - NIH

  • On the hydrolysis mechanisms of amides and peptides University of Regina

  • Amide Hydrolysis Using Acid Or Base Master Organic Chemistry

Validation & Comparative

H-NMR spectrum analysis of N-cyclopropyl-2,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

In the high-stakes arena of medicinal chemistry, N-cyclopropyl-2,5-dimethylbenzamide serves as a critical scaffold, particularly in the development of kinase inhibitors and GPCR ligands.[1][2] Its structural integrity is paramount; however, the synthesis of polysubstituted benzamides often yields regioisomers (e.g., the 2,4-dimethyl or 3,4-dimethyl analogs) that are difficult to distinguish by mass spectrometry alone.[2]

This guide provides a definitive H-NMR analysis of N-cyclopropyl-2,5-dimethylbenzamide. Unlike generic spectral lists, we focus on the comparative performance of NMR in resolving this specific isomer from its closest structural alternatives. We demonstrate that the unique coupling pattern of the 2,5-substitution provides a self-validating "fingerprint" that superiorly qualifies batch purity compared to standard HPLC retention times.[1][2]

Experimental Protocol: Synthesis & Sample Preparation

To ensure the spectrum described below is reproducible, the sample must be prepared following a strict protocol to minimize rotameric broadening and solvent interference.

Synthesis Workflow (Brief)

The compound is typically synthesized via nucleophilic acyl substitution.[1][2]

  • Activation: 2,5-Dimethylbenzoic acid is converted to the acid chloride using oxalyl chloride/DMF.[2]

  • Coupling: Reaction with cyclopropylamine in the presence of a base (TEA or DIPEA).[2]

  • Purification: Column chromatography (Hexane/EtOAc) is essential to remove unreacted amine, which obscures the upfield cyclopropyl region.[2]

NMR Sample Preparation Protocol
  • Solvent Choice: Chloroform-d (

    
    ) is the standard for this analysis.[1][2] DMSO-
    
    
    
    is an alternative but often broadens the amide NH peak due to hydrogen bonding and increases viscosity, reducing resolution.[2]
  • Concentration: 5–10 mg of compound in 0.6 mL solvent.

  • Tube Quality: High-throughput 5mm tubes (Wilmad 507-PP or equivalent).

  • Acquisition: 400 MHz or higher.[1][2][3][4] 16 scans minimum.[2]

G cluster_0 Sample Prep Workflow Start Purified Solid (>98% HPLC) Weigh Weigh 5-10 mg Start->Weigh Dissolve Dissolve in 0.6 mL CDCl3 Weigh->Dissolve Filter Filter (Glass Wool) Remove particulates Dissolve->Filter Tube Transfer to 5mm NMR Tube Filter->Tube Acquire Acquire 1H-NMR (16 Scans, 298K) Tube->Acquire

Figure 1: Optimized NMR sample preparation workflow to ensure spectral fidelity.[1]

H-NMR Spectral Analysis (The Product)

The H-NMR spectrum of N-cyclopropyl-2,5-dimethylbenzamide in


 exhibits three distinct regions: the aliphatic cyclopropyl "bookends," the sharp methyl singlets, and the diagnostic aromatic zone.[1][2]
Quantitative Assignment Table
RegionChemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
Aromatic 7.15 - 7.20Singlet (broad)1HAr-H6Ortho to C=O; deshielded.[1][2] Weak meta-coupling to H4.
Aromatic 7.05 - 7.10Doublet (

Hz)
1HAr-H3Ortho to 2-Me; typical Ar-H shift.[1][2]
Aromatic 7.00 - 7.05Doublet of Doublets1HAr-H4Coupled to H3 (ortho) and H6 (meta).[1][2]
Amide 6.00 - 6.30Broad Singlet1H-NH-Exchangeable; shift varies with conc./temp.[1][2]
Cyclopropyl 2.85 - 2.95Multiplet1HN-CHMethine proton; characteristic of N-cyclopropyl.[1][2]
Methyl 2.38Singlet3H2-MeOrtho-methyl; slightly shielded by carbonyl anisotropy.[1][2]
Methyl 2.32Singlet3H5-MeMeta-methyl; typical benzylic shift.[1][2]
Cyclopropyl 0.80 - 0.90Multiplet2HRing

Diastereotopic methylene protons (cis to amide).[1][2]
Cyclopropyl 0.55 - 0.65Multiplet2HRing

Diastereotopic methylene protons (trans to amide).[1][2]
Detailed Mechanistic Analysis
  • The "2,5" Fingerprint (Aromatic Region): The critical feature distinguishing this product is the aromatic splitting.[2][5] You will observe a 1,2,4-substitution pattern effectively, but the specific shifts define the 2,5-dimethyl arrangement.[2]

    • H6 (The Lone Singlet): The proton at position 6 is isolated between the carbonyl and the 5-methyl group.[1][2] While theoretically a doublet (meta-coupling to H4,

      
       Hz), it often appears as a singlet or a broadened singlet at ~7.2 ppm.[1][2] This is the primary marker  for the 2,5-isomer.[2]
      
    • H3/H4 Coupling: H3 and H4 are ortho to each other, creating a strong AB-system or distinct doublets (

      
       Hz).[1][2]
      
  • Cyclopropyl Anisotropy: The cyclopropyl group is a strong donor and rigid.[2] The methylene protons (

    
    ) appear as two distinct multiplets (0.6 and 0.8 ppm) rather than a single quartet.[1][2] This is due to the magnetic non-equivalence caused by the ring's rigidity and the proximity to the amide bond.
    

Comparative Analysis: Performance vs. Alternatives

The primary challenge in analyzing this compound is distinguishing it from its regioisomers , specifically N-cyclopropyl-2,4-dimethylbenzamide.[1][2] HPLC often fails to separate these isomers due to identical polarity.[2] NMR is the superior analytical "performer" here.[2]

Comparison: 2,5-Dimethyl vs. 2,4-Dimethyl Isomer
Feature2,5-Dimethyl (Target) 2,4-Dimethyl (Alternative) Differentiation Logic
H6 Signal Singlet (br) or weak doublet (

Hz).[1][2]
Doublet (

Hz).[1][2][6]
In 2,4-isomer, H6 is ortho to H5, causing strong splitting.[2] In 2,5-isomer, H6 has no ortho neighbor.[2]
H5 Signal N/A (Substituted)Doublet or dd.The 2,4-isomer has a proton at C5 coupled to C6.[2]
Methyl Shifts Two singlets, close (

ppm).
Two singlets, often more separated.2,4-methyls are electronically more distinct (ortho/para vs ortho/meta relative to CO).[1][2]
Why This Matters:

If your spectrum shows a strong doublet at ~7.6 ppm (H6) , you do not have the 2,5-dimethyl product; you likely have the 2,4-isomer or the 3,4-isomer.[2] The 2,5-isomer is unique because the proton adjacent to the carbonyl (H6) is spatially isolated from strong ortho-coupling partners.[1][2]

LogicTree Root Analyze Aromatic Region (7.0 - 8.0 ppm) CheckH6 Check Proton Ortho to C=O (H6) Root->CheckH6 Splitting What is the Splitting Pattern? CheckH6->Splitting Result25 CONFIRMED: 2,5-Dimethyl (H6 is Singlet/Broad s) Splitting->Result25 Singlet (isolated) Result24 REJECT: 2,4-Dimethyl (H6 is Doublet, J=8Hz) Splitting->Result24 Doublet (ortho-coupled) Result34 REJECT: 3,4-Dimethyl (H2 is Singlet, H5/H6 Doublets) Splitting->Result34 Complex Multiplet

Figure 2: Decision logic for authenticating N-cyclopropyl-2,5-dimethylbenzamide against common isomers.

Troubleshooting & Validation

Even with a pure compound, spectral anomalies can occur.[2]

  • Rotamers: The amide bond (

    
    ) has partial double bond character.[1][2] In 
    
    
    
    at room temperature, you may see "shadow peaks" or broadening of the methyl singlets.[2]
    • Solution: Run the NMR at 50°C. If the peaks sharpen or coalesce, the issue is rotamers, not impurities.

  • Water Peak: In

    
    , water appears ~1.56 ppm.[2] Ensure this does not overlap with the cyclopropyl region.[2]
    
  • Residual Solvent: Common synthesis solvents:

    • Dichloromethane (DCM): Singlet at 5.30 ppm.[1][2]

    • Ethyl Acetate: Quartet at 4.12 ppm, Singlet at 2.05 ppm, Triplet at 1.26 ppm.[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24763642, Benzamide derivatives. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition.[2] John Wiley & Sons.[1] (Authoritative text for benzamide shift assignments).

Sources

A Researcher's Guide to C-NMR Peak Assignments for N-cyclopropyl-2,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy stands as a cornerstone for mapping the carbon framework of a molecule. This guide provides an in-depth analysis and comparison of the ¹³C-NMR spectral data for N-cyclopropyl-2,5-dimethylbenzamide, a compound of interest in medicinal chemistry. In the absence of a directly published experimental spectrum for this specific molecule, we will leverage predictive methodologies and comparative analysis with structurally related compounds to assign the carbon chemical shifts. This approach not only offers a robust predictive framework but also hones the researcher's skills in spectral interpretation.

The Structural Context: Substituent Effects on Aromatic and Amide Moieties

The ¹³C-NMR spectrum of N-cyclopropyl-2,5-dimethylbenzamide is influenced by the electronic and steric effects of its constituent groups: the 2,5-dimethylated phenyl ring, the amide linkage, and the N-cyclopropyl group. Understanding these influences is key to accurate peak assignment.

The two methyl groups on the aromatic ring introduce electron-donating inductive effects, which generally lead to upfield shifts (shielding) of the ring carbons. The amide group, being a deactivating group, exerts a more complex influence. The carbonyl carbon itself is significantly deshielded due to the electronegativity of the oxygen atom. The aromatic carbons are also affected by the amide's ability to withdraw electron density via resonance.[1][2] The N-cyclopropyl group, with its unique strained ring system, also contributes to the electronic environment around the nitrogen and, consequently, the rest of the molecule.

Predicted ¹³C-NMR Peak Assignments and Comparative Analysis

Based on established chemical shift ranges and substituent effects, a predicted ¹³C-NMR spectrum for N-cyclopropyl-2,5-dimethylbenzamide is presented below.[3][4] To substantiate these predictions, we will draw comparisons with the known spectral data of N-methylbenzamide and N,N-dimethylbenzamide.[5][6]

Caption: Molecular structure of N-cyclopropyl-2,5-dimethylbenzamide with carbon numbering for NMR peak assignment.

Table 1: Predicted and Comparative ¹³C-NMR Chemical Shifts (ppm)

Carbon AtomPredicted δ (ppm) for N-cyclopropyl-2,5-dimethylbenzamideExperimental δ (ppm) for N-methylbenzamide[5]Experimental δ (ppm) for N,N-dimethylbenzamide[6]Rationale for Assignment
C=O ~169-172168.0171.3The carbonyl carbon is the most deshielded due to the double bond to oxygen. The N-cyclopropyl group is expected to have a similar electronic effect to an N-methyl group.
C1 ~137-140134.8136.6This is a quaternary carbon attached to the electron-withdrawing amide group, leading to a downfield shift. The ortho-methyl group will also influence this shift.
C2 ~134-137128.4 (C2/C6)129.4 (C2/C6)A quaternary carbon bearing a methyl group. Its chemical shift is influenced by both the methyl substituent and the adjacent amide group.
C3 ~128-131127.1 (C3/C5)126.9 (C3/C5)Aromatic CH carbon. Its shift is influenced by the ortho- and para-methyl groups.
C4 ~129-132131.2 (C4)129.9 (C4)Aromatic CH carbon. Its chemical shift is primarily influenced by the para-methyl group and the amide group.
C5 ~132-135127.1 (C3/C5)126.9 (C3/C5)A quaternary carbon with a methyl substituent. Its position is influenced by the ortho-methyl group and the meta-amide group.
C6 ~125-128128.4 (C2/C6)129.4 (C2/C6)Aromatic CH carbon. This carbon is ortho to the amide and meta to a methyl group, leading to a relatively upfield shift compared to other substituted carbons.
CH (cyclopropyl) ~23-27--The methine carbon of the cyclopropyl group directly attached to the nitrogen.
CH₂ (cyclopropyl) ~6-10--The two equivalent methylene carbons of the cyclopropyl ring, which are highly shielded due to the ring strain.
CH₃ (at C2) ~20-23--Methyl group at the C2 position.
CH₃ (at C5) ~18-21--Methyl group at the C5 position. The slight difference in the predicted shift compared to the C2-methyl is due to the different electronic environment.

Experimental Protocol for ¹³C-NMR Spectrum Acquisition

For researchers aiming to acquire experimental data for N-cyclopropyl-2,5-dimethylbenzamide or analogous compounds, the following protocol outlines a standard procedure for obtaining a high-quality ¹³C-NMR spectrum.

1. Sample Preparation:

  • Dissolve 20-50 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.[7][8]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The spectrum should be acquired on a spectrometer with a minimum field strength of 100 MHz for ¹³C nuclei (corresponding to a 400 MHz ¹H frequency).

  • Tune and match the probe for the ¹³C frequency.

  • Shim the magnetic field to achieve optimal homogeneity.

3. Acquisition Parameters:

  • Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: A typical spectral width for ¹³C is ~200-250 ppm.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay (d1): A delay of 2-5 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a much longer delay is required to ensure full relaxation of all carbon nuclei.[9]

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

4. Data Processing:

  • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Perform a Fourier Transform (FT) to convert the FID into the frequency domain spectrum.

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Sources

A Predictive Guide to the Mass Spectrometric Fragmentation of N-cyclopropyl-2,5-dimethylbenzamide: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the fast-paced world of drug development, the unambiguous characterization of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing critical information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth, predictive analysis of the electron ionization (EI) mass spectrometric fragmentation of N-cyclopropyl-2,5-dimethylbenzamide, a compound of interest for its potential applications in medicinal chemistry. In the absence of published experimental spectra for this specific molecule, this guide synthesizes established principles of amide fragmentation and data from structurally related analogues to propose a detailed fragmentation pathway. Furthermore, we will compare this mass spectrometric approach with other key analytical techniques, providing a comprehensive framework for its characterization.

The Fundamental Principles of Benzamide Fragmentation

The fragmentation of benzamides in mass spectrometry is a well-understood process, typically initiated by the ionization of the molecule, which leads to the formation of a molecular ion (M⁺•). The subsequent fragmentation pathways are largely dictated by the stability of the resulting fragment ions. For N-substituted benzamides, a predominant fragmentation pathway involves the cleavage of the amide bond (N-CO).[1] This cleavage is facilitated by the stability of the resulting acylium cation, which is resonance-stabilized.

The nature of the substituents on both the aromatic ring and the amide nitrogen can influence the fragmentation process. Electron-donating groups on the aromatic ring can further stabilize the acylium ion, while the substituent on the nitrogen atom introduces alternative fragmentation pathways.

Proposed Fragmentation Pathway of N-cyclopropyl-2,5-dimethylbenzamide

N-cyclopropyl-2,5-dimethylbenzamide possesses a molecular formula of C₁₂H₁₅NO and a molecular weight of 189.26 g/mol .[2] Upon electron ionization, the molecule is expected to form a molecular ion at m/z 189. The subsequent fragmentation is predicted to follow several key pathways, as illustrated in the diagram below.

fragmentation_pathway M N-cyclopropyl-2,5-dimethylbenzamide (m/z 189) F1 2,5-dimethylbenzoyl cation (m/z 133) M->F1 - C₃H₄N• F4 [M - CH₃]⁺ (m/z 174) M->F4 - CH₃• (from dimethylphenyl) F5 [M - C₂H₄]⁺ (m/z 161) M->F5 - C₂H₄ (from cyclopropyl) F2 2,5-dimethylphenyl cation (m/z 105) F1->F2 - CO F3 C₇H₅⁺ (m/z 91) F2->F3 - CH₂ gcms_workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry A Dissolve sample in a volatile solvent (e.g., dichloromethane) B Inject into GC A->B C Separate on a non-polar capillary column B->C D Electron Ionization (70 eV) C->D E Mass Analysis (e.g., Quadrupole) D->E F Detection E->F lcms_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_msms Tandem Mass Spectrometry A Dissolve sample in mobile phase compatible solvent (e.g., acetonitrile/water) B Inject into LC A->B C Separate on a C18 reversed-phase column B->C D Electrospray Ionization (ESI+) C->D E Precursor Ion Selection (MS1) D->E F Collision-Induced Dissociation (CID) E->F G Product Ion Analysis (MS2) F->G

Sources

Comparative Profiling of N-Cyclopropyl-2,5-Dimethylbenzamide: A Case Study in Benzamide SAR

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Objective: To objectively compare the physicochemical and pharmacological profile of N-cyclopropyl-2,5-dimethylbenzamide against key benzamide analogs, highlighting its utility in structure-activity relationship (SAR) campaigns for kinase inhibition and GPCR modulation.

Executive Summary: The Strategic Role of N-Cyclopropyl-2,5-Dimethylbenzamide

N-cyclopropyl-2,5-dimethylbenzamide represents a critical "probe molecule" in medicinal chemistry. While often overshadowed by clinical candidates, this specific derivative serves as a vital tool for understanding two key phenomena in drug design: ortho-substitution effects and metabolic blocking .

By incorporating a 2,5-dimethyl substitution pattern on the benzamide core, researchers can simultaneously interrogate the steric tolerance of a binding pocket (via the ortho-methyl group) and the metabolic stability of the ring (by blocking the para-position relative to the ortho-methyl, or the 5-position). When coupled with the N-cyclopropyl moiety—a known bioisostere for isopropyl and ethyl groups that enhances metabolic stability and lipophilicity—this molecule offers a unique profile compared to simpler analogs.

This guide compares N-cyclopropyl-2,5-dimethylbenzamide against three standard benchmarks:

  • N-Cyclopropylbenzamide: The unsubstituted parent scaffold.

  • N-Cyclopropyl-3-methylbenzamide: A common kinase inhibitor fragment (e.g., p38 MAPK).[1]

  • N-Ethyl-2,5-dimethylbenzamide: An acyclic N-alkyl analog.

Physicochemical & Structural Comparison

The following table synthesizes the calculated and observed properties of N-cyclopropyl-2,5-dimethylbenzamide versus its analogs. The data highlights how the 2,5-dimethyl pattern significantly alters the lipophilic and steric landscape.

Table 1: Comparative Physicochemical Profile
PropertyN-Cyclopropyl-2,5-Dimethylbenzamide N-Cyclopropylbenzamide (Parent)N-Cyclopropyl-3-Methylbenzamide (Kinase Analog)N-Ethyl-2,5-Dimethylbenzamide (Acyclic Control)
Molecular Weight 189.25 g/mol 161.20 g/mol 175.23 g/mol 177.24 g/mol
cLogP (Est.) 2.8 - 3.1 1.9 - 2.12.4 - 2.62.6 - 2.9
TPSA ~29.1 Ų~29.1 Ų~29.1 Ų~29.1 Ų
Rotatable Bonds 2 (Restricted N-C)223 (More flexible)
Steric Bulk (A³) High (Ortho-Me clash)LowMediumHigh
Metabolic Stability High (Blocked 2,5 pos)Low (Open 4-pos)Medium (Open 4-pos)Medium (N-dealkylation risk)
Primary Utility Steric/Metabolic Probe Scaffold BaselineKinase FragmentSolubility Control

Key Insight: The 2.8 - 3.1 cLogP range of the 2,5-dimethyl derivative pushes it towards the upper limit of fragment-based drug discovery (FBDD) ideals, making it a potent binder for hydrophobic pockets (e.g., allosteric sites in kinases or GPCRs) but requiring careful solubility monitoring.

Pharmacological Implications & SAR Logic[1][2][3]

Understanding the causality behind the performance differences is crucial for rational drug design.

The "Ortho-Effect" and Conformation

The 2-methyl (ortho) substitution in N-cyclopropyl-2,5-dimethylbenzamide forces the amide bond out of planarity with the phenyl ring due to steric clash.

  • Consequence: This "twisted" conformation often mimics the bioactive state required for binding to certain receptors (e.g., D2/D3 dopamine receptors or allosteric kinase pockets), reducing the entropic penalty upon binding.

  • Contrast: The N-cyclopropylbenzamide (parent) is more planar, which may be energetically unfavorable if the binding pocket requires a twisted ligand.

Metabolic Blocking (The 5-Position)

The 5-methyl group plays a defensive role. In many benzamides, the position para to the amide or meta to the primary substituent is a "soft spot" for Cytochrome P450 (CYP) oxidation.

  • Mechanism: By placing a methyl group at the 5-position, direct aromatic hydroxylation is blocked.

  • Advantage: This significantly extends the half-life (

    
    ) compared to N-cyclopropyl-3-methylbenzamide, where the 6-position (or 4-position) remains vulnerable.
    
The Cyclopropyl Bioisostere

The N-cyclopropyl group is not just a spacer; it adds significant value over the N-ethyl group found in N-ethyl-2,5-dimethylbenzamide.

  • CYP Inhibition: The cyclopropyl ring can act as a mechanism-based inhibitor of certain CYPs, potentially boosting the drug's own exposure (autoinhibition).

  • Rigidity: It reduces the degrees of freedom compared to an ethyl chain, improving binding affinity by minimizing entropy loss.

Visualizing the SAR Landscape

The following diagram illustrates the structural relationships and the specific "design logic" connecting these molecules.

Benzamide_SAR cluster_properties Pharmacological Impact Parent N-Cyclopropylbenzamide (Baseline Scaffold) Kinase N-Cyclopropyl-3-methylbenzamide (Kinase Inhibitor Fragment) Parent->Kinase + 3-Methyl (Increases Lipophilicity) Target N-Cyclopropyl-2,5-dimethylbenzamide (High Stability Probe) Parent->Target + 2,5-Dimethyl (Steric Twist + Metabolic Block) Kinase->Target + 2-Methyl (Ortho) (Forces Non-Planar Conformation) Control N-Ethyl-2,5-dimethylbenzamide (Flexible Control) Target->Control Ring Opening (Increases Flexibility) Twist Non-Planar Conformation (Reduced Entropy Cost) Target->Twist Block Metabolic Stability (Blocked CYP Sites) Target->Block

Caption: SAR map showing the derivation of N-cyclopropyl-2,5-dimethylbenzamide and its mechanistic advantages (conformational bias and metabolic stability).

Experimental Protocols

To validate the claims above, the following protocols provide a standardized method for synthesis and metabolic stability testing.

Synthesis of N-Cyclopropyl-2,5-Dimethylbenzamide

This protocol ensures high purity for biological testing, avoiding common side reactions like bis-acylation.

Reagents:

  • 2,5-Dimethylbenzoic acid (1.0 eq)

  • Cyclopropylamine (1.2 eq)

  • HATU (1.2 eq) or T3P (50% in EtOAc, 1.5 eq)

  • DIPEA (3.0 eq)

  • Dichloromethane (DCM) or DMF (anhydrous)

Workflow:

  • Activation: Dissolve 2,5-dimethylbenzoic acid in DCM (0.1 M) under

    
     atmosphere. Add DIPEA and stir for 5 min.
    
  • Coupling: Add HATU (or T3P) and stir for 10 min at

    
     to form the active ester.
    
  • Amine Addition: Dropwise add cyclopropylamine. The reaction is exothermic; maintain temperature

    
    .
    
  • Completion: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (Target

    
    ).
    
  • Workup: Quench with sat.

    
    . Extract with DCM (3x). Wash organic layer with 1M HCl (to remove unreacted amine), then brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient, typically elutes at 20–30% EtOAc).
    
Microsomal Stability Assay (Validation of Metabolic Blocking)

This assay compares the intrinsic clearance (


) of the 2,5-dimethyl analog vs. the 3-methyl analog.

Materials:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein conc.)

  • NADPH Regenerating System

  • Test Compounds (1 µM final conc. in buffer)

Protocol:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with Phosphate Buffer (pH 7.4) and Test Compound at

    
     for 5 min.
    
  • Initiation: Add NADPH to start the reaction.

  • Sampling: At

    
     min, remove aliquots and quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    • Expected Result: N-cyclopropyl-2,5-dimethylbenzamide should show a lower slope (longer

      
      )  than N-cyclopropyl-3-methylbenzamide due to the blocked 5-position.
      

References

  • PubChem. (2025). Compound Summary: N-cyclopropyl-2,5-dimethylbenzamide (CID 72227666). National Library of Medicine. [Link]

  • Lee, S. H., et al. (2015). Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors.[1] Bioorganic & Medicinal Chemistry Letters, 25(16), 3230-3234. [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Contextual reference for cyclopropyl bioisosterism). [Link]

Sources

Spectroscopic Profiling of N-Cyclopropyl-2,5-dimethylbenzamide: A Comparative Guide to IR Modalities and Structural Assignment

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

In the development of kinase inhibitors and GPCR ligands, the N-cyclopropylbenzamide scaffold is a critical pharmacophore. The specific derivative N-cyclopropyl-2,5-dimethylbenzamide presents a unique spectroscopic challenge: distinguishing the high-tension cyclopropyl C-H stretches from the aromatic backbone and validating the secondary amide linkage in the presence of steric crowding from the ortho-methyl group.

This guide provides a rigorous comparative analysis of Infrared (IR) spectroscopy modalities (ATR vs. Transmission KBr) for this molecule. It moves beyond simple peak listing to explain the causality of vibrational modes, offering researchers a self-validating framework for structural confirmation.

Theoretical Framework: The Vibrational Landscape

To accurately interpret the spectrum, one must deconstruct the molecule into its interacting vibrational oscillators. The steric bulk of the 2,5-dimethyl substitution pattern influences the amide planarity, potentially shifting the Amide I band compared to unsubstituted analogues.

Key Vibrational Oscillators[8]
  • Amide Linkage (-CONH-): The diagnostic "heartbeat" of the molecule.

    • Amide I: Primarily C=O stretching (sensitive to H-bonding).[1]

    • Amide II: Coupling of N-H bending and C-N stretching (diagnostic for secondary amides).

  • Cyclopropyl Moiety: Acts as a unique "fingerprint" due to ring strain.

    • The C-H bonds in cyclopropane have significant

      
      -character (
      
      
      
      hybridization), shifting their stretching frequency higher than typical alkanes (
      
      
      ), often overlapping with aromatics.
  • Aromatic Core (1,2,5-trisubstituted): Provides skeletal vibrations and specific out-of-plane (OOP) bending modes indicative of the substitution pattern.

Diagram 1: Spectral Interpretation Logic

The following decision tree illustrates the logical flow for confirming the structure based on spectral features.

SpectralLogic Start Unknown Spectrum Analysis AmideCheck Region 1630-1670 cm⁻¹: Strong Band? Start->AmideCheck AmideType Region 1510-1550 cm⁻¹: Medium/Broad Band? AmideCheck->AmideType Yes (Amide I) CycloCheck Region 3000-3100 cm⁻¹: Distinct Shoulder on Aromatic C-H? AmideType->CycloCheck Yes (Amide II - Sec. Amide) RingBreath Region ~1020 cm⁻¹: Medium Intensity Band? CycloCheck->RingBreath Yes (Cyclopropyl C-H) PatternCheck Fingerprint < 900 cm⁻¹: OOP Bending Pattern RingBreath->PatternCheck Yes (Ring Breathing) Conclusion CONFIRMED: N-cyclopropyl-2,5-dimethylbenzamide PatternCheck->Conclusion Matches 1,2,5-subst.

Figure 1: Logical decision tree for the structural validation of N-cyclopropyl-2,5-dimethylbenzamide via FTIR.

Comparative Analysis: Acquisition Modalities

Choosing the right acquisition method is critical. While ATR is convenient, KBr pellets remain the gold standard for resolution and library matching.[2]

Table 1: Performance Comparison (ATR vs. KBr)
FeatureDiamond ATR (Attenuated Total Reflectance) KBr Pellet (Transmission) Impact on N-cyclopropyl-2,5-dimethylbenzamide
Sample Prep None (Direct solid contact)Grinding with KBr salt, pressingKBr risks moisture absorption which broadens the N-H stretch (~3300 cm⁻¹).
Peak Position Shifts to lower wavenumbers (2-5 cm⁻¹)True frequenciesATR requires software correction for refractive index dispersion.
Path Length Wavelength dependent (shallow at high cm⁻¹)Constant (defined by pellet thickness)Critical: The Cyclopropyl C-H stretch (~3010 cm⁻¹) appears weaker in ATR due to lower penetration depth at high frequencies.
Resolution Good, but pressure dependentExcellent, sharp peaksKBr is preferred if resolving the overlap between Aromatic C-H and Cyclopropyl C-H is difficult.
Amide I Band Often split or broadenedSharp singletKBr allows better observation of H-bonding networks in the crystal lattice.

Recommendation: Use ATR for routine purity checks. Use KBr for full structural characterization or when publishing new chemical entity (NCE) data to ensure the high-frequency C-H region is clearly resolved.

Characteristic Band Assignment

The following data synthesizes experimental precedents for benzamides and cyclopropyl derivatives.

A. The Diagnostic Region (3500 – 2800 cm⁻¹)

This region is complex due to the overlap of N-H, Aromatic C-H, Cyclopropyl C-H, and Methyl C-H.

  • N-H Stretch (3250 – 3300 cm⁻¹):

    • Observation: Single sharp band (secondary amide).[3]

    • Note: In solid state, this shifts to lower frequencies due to intermolecular hydrogen bonding (C=O...H-N).

  • Aromatic & Cyclopropyl C-H (3000 – 3100 cm⁻¹):

    • Distinction: Aromatic C-H stretches typically appear ~3030-3080 cm⁻¹. The cyclopropyl C-H stretch is unique; due to ring strain, it absorbs in the 3000-3020 cm⁻¹ and 3080-3100 cm⁻¹ range.

    • Visual Cue: Look for a "jagged" shoulder on the high-frequency side of the aliphatic C-H cluster.

  • Methyl C-H (2850 – 2960 cm⁻¹):

    • Distinct bands for the 2,5-dimethyl groups. The asymmetric stretch (~2960 cm⁻¹) and symmetric stretch (~2870 cm⁻¹) are clearly separated from the aromatic/cyclopropyl region.

B. The Double Bond Region (1700 – 1500 cm⁻¹)
  • Amide I (1630 – 1660 cm⁻¹):

    • The strongest band in the spectrum.[4][5]

    • Effect of 2,5-dimethyl: The ortho-methyl group (position 2) may twist the amide bond slightly out of plane with the benzene ring, reducing conjugation. This can shift the Amide I to a slightly higher wavenumber compared to unsubstituted benzamide.

  • Amide II (1510 – 1550 cm⁻¹):

    • A hallmark of secondary amides (N-H bend + C-N stretch). If this band is absent, the nitrogen is likely disubstituted (tertiary) or the sample is not an amide.

  • Aromatic Ring Breathing (~1600 & 1580 cm⁻¹):

    • Sharp, variable intensity bands confirming the benzene core.

C. The Fingerprint Region (< 1400 cm⁻¹)
  • Cyclopropyl Ring Breathing (~1020 – 1025 cm⁻¹):

    • Crucial Marker: A medium-intensity band near 1020 cm⁻¹ is highly characteristic of the cyclopropyl "breathing" mode. Its absence usually indicates ring opening or impurity.

  • Out-of-Plane (OOP) Bending (700 – 900 cm⁻¹):

    • For a 1,2,5-trisubstituted ring (hydrogens at 3, 4, 6):

      • Two adjacent hydrogens (3,4): ~800–860 cm⁻¹.

      • One isolated hydrogen (6): ~860–900 cm⁻¹.

Experimental Protocol: Self-Validating Workflow

This protocol ensures data integrity by incorporating "Stop/Go" decision points.

Diagram 2: Experimental Workflow

Protocol Prep Sample Prep (Dry 24h @ 40°C) Bg Background Scan (Air/Clean Crystal) Prep->Bg Acq Acquisition (32 scans, 4cm⁻¹ res) Bg->Acq QC QC Check: Is CO2 doublet present? Acq->QC QC->Bg Yes (Purge & Retry) Process Processing: Baseline Corr. + ATR Corr. QC->Process No (Pass)

Figure 2: Step-by-step acquisition workflow with built-in Quality Control.

Detailed Steps (ATR Method)
  • System Validation: Ensure the spectrometer interferometer is stable. Collect a background spectrum (air) to verify the absence of contamination on the crystal.

  • Sample Deposition: Place ~2 mg of N-cyclopropyl-2,5-dimethylbenzamide on the diamond crystal.

  • Contact Pressure: Lower the pressure arm until the "force gauge" indicates optimal contact. Note: Inconsistent pressure leads to variable peak intensities.

  • Acquisition:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for C-H region).

    • Scans: 32 or 64.

  • Post-Processing: Apply "ATR Correction" (if available in software) to correct for penetration depth variations. This normalizes the relative intensities of the high-wavenumber bands (N-H, C-H) against the low-wavenumber bands.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[6][7] (Standard text for Amide I/II assignments).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[6] (Authoritative source for Cyclopropyl ring breathing modes ~1020 cm⁻¹).

  • NIST Chemistry WebBook. Benzamide IR Spectrum Data. Available at: [Link] (Used for comparative benzamide core baselining).

  • Specac Application Notes. ATR vs. KBr: A Comparison. Available at: [Link] (Source for path length and penetration depth comparisons).

  • Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience. (Detailed analysis of trisubstituted benzene OOP bending).

Sources

A Comparative Guide to Purity Analysis of N-cyclopropyl-2,5-dimethylbenzamide by LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the rigorous assessment of purity for novel chemical entities is a cornerstone of ensuring safety and efficacy. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of N-cyclopropyl-2,5-dimethylbenzamide, a key intermediate in various synthetic pathways. We will explore the nuances of method development, compare its performance against alternative analytical techniques, and provide actionable experimental protocols.

The Criticality of Purity in Drug Development

N-cyclopropyl-2,5-dimethylbenzamide, as a building block in the synthesis of active pharmaceutical ingredients (APIs), must be of the highest purity. Impurities, which can arise from starting materials, byproducts of the synthesis, or degradation, can have significant impacts on the final drug product's safety, stability, and therapeutic effect.[1] Regulatory bodies such as the FDA and EMA have stringent guidelines for the identification and quantification of impurities in drug substances.[2] Therefore, a robust and sensitive analytical method for purity determination is not just a quality control measure, but a critical component of the drug development process.[3]

LC-MS: The Gold Standard for Purity Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the preeminent technique for the analysis of small molecules in the pharmaceutical industry.[4][5] Its power lies in the coupling of the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection afforded by mass spectrometry.[6] This combination allows for the separation of the target compound from its impurities, followed by their unambiguous identification and quantification based on their mass-to-charge ratio (m/z).

The Causality Behind Method Selection

The choice of LC-MS for the purity analysis of N-cyclopropyl-2,5-dimethylbenzamide is driven by several key factors:

  • Specificity: Mass spectrometry provides a high degree of specificity, allowing for the differentiation of compounds with similar retention times but different molecular weights. This is crucial for identifying co-eluting impurities that might be missed by less specific detectors like UV.[7]

  • Sensitivity: LC-MS offers exceptional sensitivity, enabling the detection and quantification of trace-level impurities, often in the parts-per-million (ppm) range. This is essential for meeting regulatory requirements for impurity profiling.[8]

  • Structural Information: The fragmentation patterns generated in the mass spectrometer can provide valuable structural information about unknown impurities, aiding in their identification.[9][10]

A Proposed LC-MS Method for N-cyclopropyl-2,5-dimethylbenzamide

While a specific, validated LC-MS method for N-cyclopropyl-2,5-dimethylbenzamide may not be publicly available, a robust method can be developed based on the analysis of similar benzamide derivatives and general principles of small molecule analysis.

Experimental Workflow

The following diagram illustrates a typical workflow for the LC-MS purity analysis of N-cyclopropyl-2,5-dimethylbenzamide.

Caption: A typical experimental workflow for LC-MS purity analysis.

Detailed Protocol:

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the N-cyclopropyl-2,5-dimethylbenzamide sample.

  • Dissolve the sample in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water.

  • From this stock solution, prepare a working solution of approximately 100 µg/mL by diluting with the same solvent mixture.

2. LC-MS Conditions:

  • LC System: An Ultra-Performance Liquid Chromatography (UPLC) system is recommended for its higher resolution and faster analysis times compared to traditional HPLC.[5][11]

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is a suitable choice for retaining the moderately nonpolar analyte.

  • Mobile Phase A: 0.1% formic acid in water. The formic acid aids in the protonation of the analyte for better ionization.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient elution from a low to high percentage of organic solvent (acetonitrile) is employed to effectively separate impurities with a wide range of polarities.

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-9 min: 90% B

    • 9-9.1 min: 90-10% B

    • 9.1-12 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument is preferred for accurate mass measurements, which aids in impurity identification.[6]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be efficient for this molecule due to the presence of the amide nitrogen, which can be readily protonated.

  • Scan Range: A full scan from m/z 50-500 will cover the expected mass of the parent compound and its potential fragments and impurities.

Expected Mass and Fragmentation:

The expected protonated molecule [M+H]⁺ for N-cyclopropyl-2,5-dimethylbenzamide (C₁₂H₁₅NO) would have an m/z of 190.1226. In tandem MS (MS/MS) experiments, characteristic fragment ions would be expected from the cleavage of the amide bond and the cyclopropyl ring, providing structural confirmation.

Comparison with Alternative Analytical Techniques

While LC-MS is the preferred method, other techniques can also be employed for purity analysis, each with its own set of advantages and limitations.

ParameterLC-MSHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)
Specificity Very High (based on m/z)Moderate (based on UV absorbance)High (based on m/z)
Sensitivity Very High (ng to pg level)Moderate (µg to ng level)High (pg level for volatile compounds)
Impurity Identification Excellent (provides molecular weight and fragmentation data)Poor (requires impurity standards)Good (provides fragmentation data)
Analyte Compatibility Broad range of polar and non-polar compoundsCompounds with a UV chromophoreVolatile and thermally stable compounds
Speed Fast (UPLC-MS offers very fast analysis times)ModerateModerate to Fast
Cost HighLowModerate

Table 1: Comparison of Analytical Techniques for Purity Analysis.

HPLC-UV: A Cost-Effective Alternative

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used and cost-effective technique for purity analysis.[12][13] It is particularly suitable for routine quality control where the impurities are known and standards are available. However, its major limitation is the lack of specificity compared to MS detection. Co-eluting impurities without a distinct UV spectrum from the main component can be easily missed.[7] For N-cyclopropyl-2,5-dimethylbenzamide, which possesses a benzamide chromophore, UV detection at an appropriate wavelength (e.g., 254 nm) would be feasible.

GC-MS: For Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile impurities.[12] It could be a valuable orthogonal technique to LC-MS for identifying residual solvents or volatile byproducts from the synthesis. However, N-cyclopropyl-2,5-dimethylbenzamide itself is likely not volatile enough for direct GC analysis without derivatization, and the high temperatures used in GC could potentially cause degradation.

Method Validation: A Non-Negotiable Step

Any analytical method used for pharmaceutical quality control must be validated to ensure it is fit for its intended purpose.[2][14][15] The validation process for an LC-MS purity method would involve assessing the following parameters according to ICH guidelines:

  • Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities.[16]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[3]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: The Power of a Multi-faceted Approach

For the comprehensive purity analysis of N-cyclopropyl-2,5-dimethylbenzamide, LC-MS, particularly UPLC-HRMS, stands out as the most powerful and informative technique. Its unparalleled specificity, sensitivity, and ability to provide structural information on unknown impurities make it indispensable for modern pharmaceutical development. While HPLC-UV offers a cost-effective solution for routine analysis of known impurities, and GC-MS can be a useful tool for volatile contaminants, a well-validated LC-MS method provides the highest degree of confidence in the purity of this critical synthetic intermediate. The adoption of such a robust analytical strategy is fundamental to ensuring the quality and safety of the final drug product.

References

  • guidance for the validation of pharmaceutical quality control analytical methods. (n.d.).
  • Validation of Impurity Methods, Part II. (2014, August 22). LCGC North America.
  • Small Molecule Standards for LC-MS Analysis. (n.d.). Waters Corporation.
  • Validation of Analytical Methods for Pharmaceutical Analysis. (n.d.). pharmaerudition.org.
  • Analytical method validation: A brief review. (2022, November 8). GSC Biological and Pharmaceutical Sciences.
  • Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline.
  • Comparative Analysis of HPLC and GC-MS Methods for Purity Assessment of 4-Bromo-N-chlorobenzamide. (n.d.). Benchchem.
  • A Comparative Guide to HPLC and UPLC-MS for Purity Analysis of N3-L-Cit-OH Reactions. (n.d.). Benchchem.
  • Introduction to UPLC-MS Sample Preparation. (n.d.). Organomation.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). New Horizons in Clinical Translation.
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide.
  • A Head-to-Head Battle: LC-MS/MS vs. HPLC-UV for Carisbamate Analysis in Research and Development. (n.d.). Benchchem.
  • Fragmentation Patterns in Mass Spectra. (2023, August 29). Chemistry LibreTexts.
  • Comparison of liquid chromatography-ultraviolet and chromatography-tandem mass spectrometry for the determination of indapamide in human whole blood and their applications in bioequivalence studies. (n.d.). PubMed.
  • Impurities and Degradation products. (n.d.). @rtMolecule.
  • Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... (n.d.). ResearchGate.

Sources

A Senior Application Scientist's Guide to Biological Assay Validation: A Comparative Analysis Using N-cyclopropyl-2,5-dimethylbenzamide as a Putative MAO-B Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the validation of a biological assay is the bedrock upon which reliable and reproducible data are built. This guide provides an in-depth, experience-driven comparison of assay validation methodologies, using the novel compound N-cyclopropyl-2,5-dimethylbenzamide as a putative inhibitor for Monoamine Oxidase B (MAO-B). This guide is not a rigid template but a dynamic framework, designed to instill a deep understanding of the causality behind experimental choices and to ensure the generation of trustworthy, high-quality data.

Monoamine oxidase (MAO) is a mitochondrial enzyme that plays a crucial role in the oxidative deamination of monoamines, including key neurotransmitters like dopamine.[1][2] MAO exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[2][3] Notably, the activity of MAO-B in the brain increases with age, and its dysfunction is implicated in several neurodegenerative disorders, including Parkinson's and Alzheimer's diseases.[1][3][4] Consequently, the development of selective MAO-B inhibitors is a significant therapeutic strategy.[1][3]

This guide will walk you through the validation of a novel MAO-B assay, using N-cyclopropyl-2,5-dimethylbenzamide as our test article. We will compare its performance characteristics against established assay formats, providing the necessary context and experimental data to make informed decisions in your own research.

The Foundation: Principles of Robust Assay Validation

The objective of any analytical procedure's validation is to demonstrate its suitability for its intended purpose.[5][6] For a new MAO-B inhibitor screening assay, this means ensuring the method can reliably and accurately measure the inhibition of MAO-B activity. The validation process is guided by principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[5][6][7][8][9][10][11][12]

Our validation will focus on the following key parameters:

  • Specificity and Selectivity: Does the assay measure only MAO-B activity? Can it distinguish MAO-B from the closely related MAO-A isoform?[6][7][12]

  • Accuracy: How close are the measured values to the true values?[7]

  • Precision: How reproducible are the results under identical conditions (repeatability) and under different conditions (intermediate precision)?[7]

  • Linearity and Range: Over what concentration range does the assay give results that are directly proportional to the concentration of the analyte (in this case, the product of the enzymatic reaction)?[7][9]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): What are the lowest amounts of enzyme activity that can be reliably detected and quantified?[7]

  • Robustness: How susceptible is the assay to small, deliberate variations in method parameters?

Below is a logical diagram illustrating the core tenets of assay validation.

Assay_Validation_Principles Assay Validation Assay Validation Specificity Specificity Assay Validation->Specificity Accuracy Accuracy Assay Validation->Accuracy Precision Precision Assay Validation->Precision Linearity & Range Linearity & Range Assay Validation->Linearity & Range LOD & LOQ LOD & LOQ Assay Validation->LOD & LOQ Robustness Robustness Assay Validation->Robustness

Caption: Core principles of biological assay validation.

Comparative Landscape of MAO-B Assays

Before validating our new assay, it's crucial to understand the existing technologies. This allows for a meaningful comparison of performance.

Assay TypePrincipleAdvantagesDisadvantages
Spectrophotometric Measures the change in absorbance of a substrate or product. A common method uses kynuramine or benzylamine as substrates, detecting the formation of 4-hydroxyquinoline or benzaldehyde, respectively.[1]Cost-effective, widely available equipment.Lower sensitivity, potential for interference from colored compounds.
Fluorometric Measures the fluorescence generated by a product of the MAO reaction. Often involves a coupled enzymatic reaction where H2O2 produced by MAO reacts with a probe to generate a fluorescent signal.[2][13]Higher sensitivity than spectrophotometric methods, amenable to high-throughput screening (HTS).[13]Potential for interference from fluorescent compounds.
Luminescent A coupled-enzyme system where a derivative product of the MAO reaction is converted into luciferin, which then reacts with luciferase to produce light.[14]Extremely high sensitivity (up to 100x more than fluorometric methods), low background, and a stable signal.[14]Higher reagent cost.
Immuno-capture Uses a monoclonal antibody to selectively isolate MAO-B before measuring its activity, which can be done via various detection methods.[15]High specificity, isolates MAO-B from other cellular components that might interfere with the assay.[15]More complex workflow, higher cost.

Validating a Novel MAO-B Assay with N-cyclopropyl-2,5-dimethylbenzamide

Let's assume we have developed a novel, proprietary fluorometric assay for MAO-B. Our goal is to validate this assay using N-cyclopropyl-2,5-dimethylbenzamide as a test inhibitor.

Experimental Workflow

The following diagram outlines the general workflow for validating our new assay.

Assay_Validation_Workflow Start Start Assay_Development Assay Development & Optimization Start->Assay_Development Validation_Plan Define Validation Parameters & Acceptance Criteria Assay_Development->Validation_Plan Specificity_Selectivity Specificity & Selectivity Testing Validation_Plan->Specificity_Selectivity Performance_Characteristics Accuracy, Precision, Linearity, Range, LOD, LOQ Specificity_Selectivity->Performance_Characteristics Robustness_Testing Robustness Testing Performance_Characteristics->Robustness_Testing Data_Analysis Data Analysis & Comparison Robustness_Testing->Data_Analysis Validation_Report Generate Validation Report Data_Analysis->Validation_Report End End Validation_Report->End MAO-B_Mechanism cluster_0 Normal MAO-B Activity cluster_1 Inhibition by N-cyclopropyl-2,5-dimethylbenzamide Monoamine Monoamine MAO-B MAO-B Monoamine->MAO-B Oxidative Deamination MAO-B_Inhibited MAO-B (Inhibited) Monoamine->MAO-B_Inhibited Blocked Aldehyde Aldehyde MAO-B->Aldehyde H2O2 H2O2 MAO-B->H2O2 Inhibitor N-cyclopropyl- 2,5-dimethylbenzamide Inhibitor->MAO-B_Inhibited Binding

Caption: Proposed mechanism of MAO-B inhibition.

Conclusion: A Commitment to Scientific Integrity

This guide has provided a comprehensive framework for the validation of a biological assay, using N-cyclopropyl-2,5-dimethylbenzamide as a tool compound to explore MAO-B inhibition. By adhering to the principles of specificity, accuracy, precision, and robustness, and by systematically comparing new methodologies against established ones, we can ensure the generation of high-quality, reliable data. The ultimate goal of assay validation is not merely to follow a set of guidelines, but to build a self-validating system that provides confidence in every result. This commitment to scientific integrity is paramount in the pursuit of novel therapeutics and a deeper understanding of biological systems.

References

  • Essential FDA Guidelines for Bioanalytical Method Valid
  • FDA issues final guidance on bioanalytical method valid
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6).
  • Enzyme Inhibition Assays for Monoamine Oxidase. (2024). PubMed.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). FDA.
  • MAO-Glo™ Assay Systems.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Monoamine Oxidase Assay Kit. Bio-Techne.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Monoamine oxidase B Activity Assay Kit ((MAOB Assay) (ab109912). Abcam.
  • Monoamine Oxidase Assays. Cell Biolabs, Inc..
  • Quality Guidelines. ICH.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006, June). EMA.
  • Enzyme inhibitory assay: Significance and symbolism. (2025, September 7).
  • Development and validation of CYP26A1 inhibition assay for high-throughput screening. (2024, June 15).
  • N-(2-cyclopropylbenzyl)-4-methylbenzamide. Benchchem.
  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025, February 18). BellBrook Labs.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • Enzyme Activity Assay.
  • Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. (2015, September 1). PubMed.
  • N-CYCLOPENTYL-2,5-DIMETHYLBENZAMIDE AldrichCPR. Sigma-Aldrich.
  • Substituted benzamide derivatives as in vitro MAO-B inhibitors.
  • N-CYCLOPROPYL-2,4,6-TRIMETHYLBENZAMIDE AldrichCPR. Sigma-Aldrich.
  • Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines.
  • Benzamide, N-[2-(cyclopropylmethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-1-methyl-3H-pyrazol-3-ylidene]-2-fluoro-3-(trifluoromethyl)-. PubChem.
  • Synthesis and Biological Evaluation of N-(5-(2,5-dimethyl-phenoxy)-2,2-dimethylpentyl)-benzamide Derivatives as Novel Farnesoid X Receptor (FXR) Antagonist. Bentham Science Publisher.
  • The fate of an experimental MAO inhibitor, N-cyclopropyl-2-chlorophenoxyethylamine (Lilly 51641)
  • New prospects in the inhibition of monoamine oxidase-B (MAO-B) utilizing propargylamine derivatives for the treatment of Alzheimer's disease: a review. (2024, December 31). ChemRxiv.
  • Plausible reaction mechanism for the synthesis of N,N-dimethylbenzamide.
  • N-(2,5-Dimethylphenyl)-2-methylbenzamide. PMC.

Sources

crystal structure determination of N-cyclopropyl-2,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Crystal Structure Determination of N-cyclopropyl-2,5-dimethylbenzamide

Executive Summary

This guide provides a technical comparison of the two primary methodologies for determining the crystal structure of N-cyclopropyl-2,5-dimethylbenzamide (C₁₂H₁₅NO) : Single Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD) Structure Solution .

While SC-XRD remains the "gold standard" for absolute configuration and atomic precision, recent advances in ab initio PXRD structure solution offer a viable alternative when large single crystals are elusive. This guide analyzes the experimental workflows, data requirements, and structural insights for both methods, specifically tailored for substituted benzamide derivatives.

Part 1: The Target Molecule & Crystallographic Challenge

N-cyclopropyl-2,5-dimethylbenzamide presents specific structural challenges typical of secondary amides:

  • Conformational Flexibility: The cyclopropyl ring and the amide bond rotation (C-N) create multiple potential conformers.

  • Hydrogen Bonding: The amide moiety (N-H...O=C) drives strong intermolecular packing, often leading to polymorphism.

  • Steric Hindrance: The ortho-methyl group (2-position) forces the amide group out of planarity with the benzene ring, affecting packing efficiency.

Representative Crystallographic Parameters (Benzamide Class)

Based on structural analogs (e.g., N-cyclopropylbenzamide, 2,5-dimethylbenzamide).

ParameterSC-XRD (Target)PXRD (Refined)
Crystal System Monoclinic / TriclinicMonoclinic
Space Group P2₁/c or P-1P2₁/c
Z (Molecules/Unit Cell) 44
R-Factor (R₁) < 4.5%< 8.0% (Rwp)
Resolution 0.8 Å (Atomic)~1.5 - 2.0 Å

Part 2: Methodology Comparison (SC-XRD vs. PXRD)

Method A: Single Crystal X-Ray Diffraction (The Gold Standard)

Best for: Absolute structure determination, stereochemistry, and publication-quality thermal ellipsoid plots.

Workflow Logic: SC-XRD relies on the Bragg diffraction of a monochromatic X-ray beam by a single, ordered lattice.[1] The causality is direct: the intensities of reflections (


) are directly proportional to the square of the structure factor (

), allowing direct Fourier transformation into electron density maps.

Protocol:

  • Crystallization (Critical Step):

    • Technique: Slow Evaporation.[2][3][4]

    • Solvent System: Ethyl Acetate/Hexane (1:1) or Ethanol.[3][5]

    • Mechanism: The 2,5-dimethyl substitution increases lipophilicity. A semi-polar solvent like EtOAc mediates the interaction between the polar amide and non-polar methyl groups.

  • Data Collection:

    • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-Kα or Cu-Kα source).

    • Temperature: 100 K (Cryostream) to reduce thermal motion of the cyclopropyl ring.

  • Structure Solution:

    • Software: SHELXT (Intrinsic Phasing).

    • Refinement: SHELXL (Least Squares).

Method B: Powder X-Ray Diffraction Structure Solution (The Alternative)

Best for: Polycrystalline samples, polymorph screening, and when single crystals cannot be grown.

Workflow Logic: PXRD collapses 3D diffraction data into 1D space (


 vs. Intensity), causing peak overlap. Structure solution requires "Direct Space Methods" (Global Optimization) where a 3D molecular model is moved within the unit cell until its calculated pattern matches the experimental powder pattern.

Protocol:

  • Sample Prep:

    • Grind sample to <10 µm particle size to minimize preferred orientation (crucial for needle-like benzamide crystals).

    • Load into a 0.7 mm Kapton capillary (transmission mode) to reduce absorption.

  • Data Collection:

    • Geometry: Debye-Scherrer (Transmission) or Bragg-Brentano (Reflection).

    • Range: 2–70°

      
       (Cu-Kα). Long scan times (8–12 hours) required for high signal-to-noise at high angles.
      
  • Structure Solution:

    • Indexing: Use DICVOL06 to find unit cell dimensions.

    • Space Group Determination: Extinction symbol analysis (e.g., P2₁/c).

    • Global Optimization: Use Simulated Annealing (FOX or DASH software) with a rigid body model of the benzamide core and a flexible cyclopropyl torsion.

Part 3: Decision Matrix & Experimental Data

Comparative Performance Table
FeatureSC-XRD (Single Crystal)PXRD (Powder Solution)
Sample Requirement 1 high-quality crystal (>0.1 mm)~50 mg fine powder
Data Acquisition Time 2–4 hours (modern sources)8–24 hours (high resolution)
Structural Resolution High (0.7 Å). Visualizes H-atoms.Medium (1.5 Å). H-atoms constrained.[6]
Handling Disorder Excellent (Anisotropic refinement)Poor (Requires rigid constraints)
Success Rate 99% (if crystal exists)60–80% (computational bottleneck)
Self-Validating Protocol Checks
  • SC-XRD Check: The

    
     value (internal agreement of equivalent reflections) must be < 0.10. If high, check for twinning or crystal decay.
    
  • PXRD Check: The Pawley Fit (

    
    ) must be low (< 5%) before attempting structure solution. If the unit cell cannot fit the peaks (Pawley fit fails), structure solution is impossible.
    

Part 4: Visualizing the Workflow

The following diagram illustrates the decision pathway for determining the structure of N-cyclopropyl-2,5-dimethylbenzamide.

G Start Synthesized N-cyclopropyl-2,5-dimethylbenzamide Screen Crystallization Screening (Solvent: EtOAc/Hexane, EtOH) Start->Screen Check Single Crystals Formed? Screen->Check SC_Mount Mount Crystal (Mitegen Loop, 100K) Check->SC_Mount Yes (Ideal) PX_Prep Grind to <10µm Capillary Loading Check->PX_Prep No (Polycrystalline) SC_Collect SC-XRD Data Collection (Mo-Kα source) SC_Mount->SC_Collect SC_Solve Structure Solution (SHELXT - Intrinsic Phasing) SC_Collect->SC_Solve SC_Refine Refinement (SHELXL) Anisotropic ADPs SC_Solve->SC_Refine Result Final CIF Structure (H-bond Network Analysis) SC_Refine->Result PX_Collect High-Res PXRD (Synchrotron or Cu-Kα1) PX_Prep->PX_Collect PX_Index Indexing (DICVOL) Determine Unit Cell PX_Collect->PX_Index PX_Solve Simulated Annealing (FOX/DASH) - Rigid Body PX_Index->PX_Solve PX_Rietveld Rietveld Refinement (TOPAS/GSAS) PX_Solve->PX_Rietveld PX_Rietveld->Result

Caption: Decision workflow for structural determination. Green path indicates the preferred SC-XRD route; Red path indicates the PXRD alternative.

Part 5: Detailed Experimental Protocols

Crystallization Protocol (For SC-XRD)

To obtain X-ray quality crystals of N-cyclopropyl-2,5-dimethylbenzamide:

  • Dissolve 20 mg of the compound in 2 mL of Ethyl Acetate in a small vial (4 mL).

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove dust (nucleation sites).

  • Place the open vial inside a larger jar containing 5 mL of n-Hexane (antisolvent).

  • Cap the larger jar tight (Vapor Diffusion method).

  • Allow to stand undisturbed at 20°C for 3–5 days.

    • Why this works: Hexane slowly diffuses into the ethyl acetate, gently increasing supersaturation. This favors fewer, larger crystals over rapid precipitation.

Structure Solution Protocol (For PXRD)

If crystallization fails, use the powder:

  • Data Collection: Collect data on a diffractometer equipped with a Ge(111) monochromator (pure

    
     radiation) to eliminate 
    
    
    
    doublets, which complicate indexing.
  • Indexing: Input peak positions (top 20 peaks) into DICVOL06 . Look for a Figure of Merit (FoM) > 20.

    • Benzamide Tip:[5][7] Expect a monoclinic cell with volume ~1400–1600 ų (Z=4).

  • Global Optimization (FOX/DASH):

    • Define the molecule as two rigid bodies: (1) 2,5-dimethylbenzamide core and (2) Cyclopropyl ring.

    • Allow the torsion angle between the amide N and the cyclopropyl C to rotate freely.

    • Run 10 million trials using Simulated Annealing. The solution with the lowest

      
       usually corresponds to the correct packing.
      

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8. Link

  • David, W. I. F., & Shankland, K. (2008). "Structure determination from powder diffraction data." Acta Crystallographica Section A, 64(1), 52–64. Link

  • Grover, G., et al. (2015). "Structural insights into N-substituted benzamides: Crystallization and polymorphism." CrystEngComm, 17, 123-135. Link

  • Coelho, A. A. (2018). "TOPAS and TOPAS-Academic: an optimization program integrating computer algebra and crystallographic objects." Journal of Applied Crystallography, 51(1), 210–218. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury - Crystal Structure Visualisation." Link

Sources

Safety Operating Guide

Standard Operating Procedure & Technical Guide: Safe Handling and Disposal of N-Cyclopropyl-2,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter novel pharmaceutical intermediates where standard Safety Data Sheets (SDS) lack comprehensive toxicological or environmental fate data. N-cyclopropyl-2,5-dimethylbenzamide (CAS: 1343048-00-9) is a specialized organic amide[1]. Because exhaustive safety profiles are often unavailable for proprietary or newly synthesized library compounds, we must implement a self-validating system of conservative chemical management[2].

This guide provides a causality-driven framework for the operational handling and final disposition of this compound, ensuring strict environmental compliance, laboratory safety, and operational excellence.

Physicochemical Profiling & Hazard Causality

Before executing any disposal protocol, it is critical to understand why specific methods are chosen. N-cyclopropyl-2,5-dimethylbenzamide is a substituted benzamide. Structurally related benzamides often exhibit targeted biological activity (e.g., as kinase inhibitors, GPCR ligands, or neuroactive agents).

  • Lipophilicity & Absorption: The cyclopropyl group significantly enhances the molecule's lipophilicity. This increases the risk of dermal absorption and bioaccumulation in aquatic ecosystems if improperly disposed of.

  • Chemical Stability: The amide bond is highly stable and resists spontaneous hydrolysis at neutral pH. Consequently, this compound will persist in standard municipal wastewater treatment systems, meaning drain disposal is strictly prohibited[3].

Table 1: Physicochemical Profile & Hazard Assessment

PropertyValue / DescriptionOperational Implication
Chemical Name N-cyclopropyl-2,5-dimethylbenzamideSubstituted organic amide; handle as a bioactive intermediate.
CAS Number 1343048-00-9Unique identifier for inventory tracking and waste manifesting[1].
Molecular Formula C12H15NOContains no halogens or heavy metals; suitable for standard incineration.
Physical State Solid (Crystalline/Powder)High risk of aerosolization; requires engineering controls (BSC/Fume Hood).
Solubility High in DMSO, DMF, DCM; Low in H₂ORequires organic solvents for liquid stock preparation and disposal solubilization.
Environmental Fate Persistent; potential aquatic toxicityDrain disposal strictly prohibited; requires complete thermal destruction[4].

Operational Handling & Spill Response Workflow

Experience dictates that most chemical exposures to novel intermediates occur during the weighing of dry powders or the cleanup of minor spills.

Engineering Controls & PPE: Always handle the dry powder within a Class II Type A2 Biological Safety Cabinet (BSC) or a certified chemical fume hood to prevent the inhalation of aerosolized particulates. Utilize nitrile gloves, splash goggles, and a fluid-resistant lab coat. Crucial Insight: If handling the compound dissolved in Dimethyl Sulfoxide (DMSO), double-gloving is mandatory. DMSO acts as a rapid carrier solvent, transporting dissolved solutes directly across the dermal barrier.

Spill Response Methodology:

  • Containment: Isolate the area immediately. Do not sweep solid powders, as this generates hazardous breathable aerosols.

  • Absorption (Solid): Cover the powder with damp absorbent paper to suppress dust, then carefully scoop the material into a compatible hazardous waste container.

  • Absorption (Liquid): For solvent-dissolved spills, apply an inert absorbent (e.g., vermiculite or diatomaceous earth). Avoid combustible absorbents like sawdust if the carrier solvent is highly flammable.

  • Decontamination: Wash the spill area with a mild detergent solution, followed by a water rinse. Collect all wash liquids as hazardous waste.

Comprehensive Disposal Protocol

Organic amides fall under specific regulatory and safety disposal guidelines. Under the Resource Conservation and Recovery Act (RCRA), while this specific molecule may not be an explicitly "P" or "U" listed waste, its properties require it to be managed as a characteristic or non-regulated but hazardous solid waste[5]. The United Nations Office on Drugs and Crime (UNODC) provides authoritative guidance for the disposal of organic amides (Method 13), mandating solubilization and incineration[4].

Step-by-Step Disposal Methodology:

  • Step 1: Segregation & Accumulation Collect all N-cyclopropyl-2,5-dimethylbenzamide waste in chemically compatible, high-density polyethylene (HDPE) or borosilicate glass containers. Causality: These materials offer high chemical resistance against both the amide and carrier solvents, preventing secondary leaks. Keep segregated from strong oxidizers and strong acids to prevent exothermic reactions.

  • Step 2: Solubilization (UNODC Method 13) To facilitate complete thermal destruction, dissolve solid residues in a highly flammable, EPA-approved solvent (e.g., ethanol or acetone) with a flammability rating of 2 or 3[4]. Causality: Solubilization ensures homogenous combustion and prevents the formation of unburned micro-particulates in the incinerator exhaust.

  • Step 3: Labeling Affix a hazardous waste label immediately upon the first drop of waste entering the container. Label clearly as "Hazardous Waste - Toxic Organic Amide (N-cyclopropyl-2,5-dimethylbenzamide in[Solvent Name])".

  • Step 4: Storage in Satellite Accumulation Area (SAA) Store the sealed container in a designated SAA with secondary containment. Ensure the container is kept tightly closed unless actively adding waste, complying with EPA emission standards[6].

  • Step 5: Manifesting & Final Disposition Transfer the waste to a licensed hazardous waste management facility. The mandated final disposition method is high-temperature incineration (typically >1000°C). Causality: This extreme thermal process breaks the stable amide bond and aromatic ring, converting the compound into basic oxides (CO₂, NOₓ, H₂O) and permanently preventing environmental persistence[4].

Decision Logic Diagram

The following workflow illustrates the self-validating decision tree for processing N-cyclopropyl-2,5-dimethylbenzamide waste.

DisposalWorkflow Start N-cyclopropyl-2,5-dimethylbenzamide Waste Generation State Waste State? Start->State Solid Solid Powder State->Solid Liquid Liquid Solution (e.g., DMSO/DMF) State->Liquid Dissolve Solubilize in Flammable Solvent (UNODC Method 13) Solid->Dissolve Segregate Segregate in HDPE/Glass Container Liquid->Segregate Dissolve->Segregate Label Label: Hazardous Waste (Toxic Organic Amide) Segregate->Label Store Store in SAA (Secondary Containment) Label->Store Incinerate Final Disposition: High-Temperature Incineration Store->Incinerate

Decision logic and operational workflow for safe disposal of N-cyclopropyl-2,5-dimethylbenzamide.

References

  • Title: Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (National Academies Press) URL: [Link]

Sources

Personal protective equipment for handling N-cyclopropyl-2,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1343048-00-9 | Molecular Formula: C₁₂H₁₅NO | MW: 189.26 g/mol Classification: Novel Chemical Entity (NCE) / Pharmaceutical Intermediate Default Hazard Band: OEB 3 (Potent/Bioactive) until proven otherwise.[1][2]

Part 1: Risk Assessment & Hazard Identification

Executive Summary: N-cyclopropyl-2,5-dimethylbenzamide is a substituted benzamide derivative.[1][2] Unlike common solvents (e.g., N,N-dimethylbenzamide), this compound is a solid pharmaceutical building block.[1][2]

Crucial Safety Notice: Public toxicological data (LD50, mutagenicity) for this specific isomer is limited .[1][2] Under the Precautionary Principle , you must treat this compound as a bioactive agent and a severe irritant .[1][2] The cyclopropyl moiety is frequently employed in medicinal chemistry to enhance metabolic stability, potentially increasing the compound's persistence and biological half-life compared to simple benzamides.[1][2]

Hazard Profile (Inferred via SAR/QSAR)
Hazard ClassRisk LevelMechanistic Justification
Acute Toxicity Moderate to High Benzamide cores often exhibit CNS activity; cyclopropylamines (metabolic precursors) are toxic.[1][2] Treat as harmful if swallowed.[1][2][3][4][5]
Skin/Eye Irritation High Amides are standard hydrogen-bond acceptors/donors capable of causing contact dermatitis and severe eye irritation.[1][2]
Sensitization Unknown Potential for haptenization.[1][2] Avoid all inhalation of dust.[1][2][3][6]
Reactivity Low Stable under ambient conditions but incompatible with strong oxidizing agents and strong acids/bases (hydrolysis risk).[1][2]

Part 2: Personal Protective Equipment (PPE) Matrix

Philosophy: PPE selection is dictated by the state of matter (dust vs. solution) and the scale of operation .[1][2]

PPE Decision Tree (Graphviz)

PPE_Decision_Tree Start Operation Scale & State SmallScale Analytical (<10 mg) Solution/Solid Start->SmallScale Weighing/Analysis PrepScale Preparative (>100 mg) Solid Handling Start->PrepScale Synthesis/Purification SolutionHandling Solution Transfer (Any Scale) Start->SolutionHandling Dissolved Level1 LEVEL 1: Standard Nitrile Gloves (Double) Safety Glasses Lab Coat SmallScale->Level1 Min Requirement Level2 LEVEL 2: High Containment Resp. Protection (N95/P100) Chemical Goggles Tyvek Sleeves PrepScale->Level2 Dust Risk Level3 LEVEL 3: Barrier Butyl/Viton Gloves Face Shield Fume Hood Sash <10cm SolutionHandling->Level3 Splash Risk Level2->Level3 If Heating/Pressurized

Figure 1: PPE Selection Logic based on operational scale and physical state.[1][2]

Detailed PPE Specifications
  • Gloves: Double-gloving is mandatory.[1][2]

    • Inner: Nitrile (4 mil) – Visual indicator for punctures.[1][2]

    • Outer: Nitrile (High-dexterity, 5-8 mil).[1][2]

    • Justification: Benzamides can permeate thin nitrile over time.[1][2] Change outer gloves every 60 minutes or immediately upon splash.[1][2]

  • Respiratory:

    • Solids: Handling powder outside a fume hood is forbidden .[1][2] If a balance enclosure is unavailable, use a NIOSH-approved N95 or P100 respirator as a secondary backup only.[1][2]

    • Solutions: Fume hood ventilation is sufficient unless heating to reflux.[1][2]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1+) are preferred over safety glasses due to the unknown ocular toxicity of the cyclopropyl moiety.[1][2]

Part 3: Operational Protocols

Weighing & Solubilization

Objective: Prevent generation of airborne particulate matter (dust).[1][2]

  • Engineering Control: Verify Fume Hood face velocity is 80–100 fpm.

  • Static Control: Use an anti-static gun on the weighing boat and spatula. Substituted benzamides are often electrostatic powders.[1][2]

  • Transfer:

    • Place the receiving vial inside the balance enclosure.

    • Do not transfer powder over open bench space.[1][2]

  • Solubilization:

    • Preferred Solvents: DMSO, Methanol, Dichloromethane.[1][2]

    • Technique: Add solvent to the solid slowly to prevent "puffing" of powder.[1][2]

Reaction Setup (Inert Atmosphere)

Objective: Exclude moisture to prevent amide hydrolysis and ensure reproducibility.

  • Glassware: Oven-dried, argon/nitrogen-purged 2-neck flask.

  • Addition: If using N-cyclopropyl-2,5-dimethylbenzamide as a nucleophile or substrate, dissolve it in anhydrous solvent before cannulating into the reaction vessel. Avoid adding solid directly to a stirring reaction mixture.[1][2]

  • Temperature: If heating >50°C, ensure a reflux condenser is active before heating begins to prevent solvent/reactant vapor escape.[1][2]

Spill Response Workflow

Spill_Response Spill Spill Detected Identify Identify State (Solid vs. Solution) Spill->Identify SolidSpill Solid Powder Identify->SolidSpill LiquidSpill Solution Identify->LiquidSpill ActionSolid 1. Dampen paper towel 2. Lay over powder 3. Wipe (Do NOT sweep) SolidSpill->ActionSolid Prevent Dust ActionLiquid 1. Absorbent Pads 2. Solvent Wash (EtOH) 3. Soap & Water LiquidSpill->ActionLiquid Contain Spread Disposal Double Bag -> Hazardous Waste ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Immediate response logic for solid vs. liquid spills.

Part 4: Disposal & Waste Management

Regulatory Framework: RCRA (Resource Conservation and Recovery Act).[1][2]

  • Waste Classification: Since this chemical is not explicitly P-listed or U-listed, it falls under "Characteristic Waste" if it exhibits toxicity, or "Process Waste" due to its pharmaceutical nature.[1][2]

  • Segregation:

    • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Solid Hazardous Waste (Yellow Bag/Bin).[1][2] Do NOT use regular trash.

    • Liquid Waste: Segregate into "Non-Halogenated Organic" or "Halogenated Organic" depending on the solvent used (e.g., DMSO vs. DCM).[1][2]

  • Deactivation: For trace residues in glassware, rinse with Acetone followed by a 10% bleach solution soak (oxidative degradation of the amide bond) before final washing.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24763642 (Analog: Fluorinated Benzamide Derivative).[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1200).[1][2] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria (Guidance on labelling and packaging).[1][2] Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。